Product packaging for 3,3-Dimethyl-2-butanol(Cat. No.:CAS No. 464-07-3)

3,3-Dimethyl-2-butanol

Cat. No.: B106058
CAS No.: 464-07-3
M. Wt: 102.17 g/mol
InChI Key: DFOXKPDFWGNLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,3-Dimethyl-2-butanol, also known as this compound, is a useful research compound. Its molecular formula is C6H14O and its molecular weight is 102.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble ethanol, ethyl etherin water, 2.37x10+4 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 939. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O B106058 3,3-Dimethyl-2-butanol CAS No. 464-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOXKPDFWGNLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861947
Record name Pinacolyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; mp = 5.6 deg C; [HSDB] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Pinacolyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10972
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

120.4 °C
Record name PINACOLYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

78.8 °F, 26 °C: closed cup
Record name PINACOLYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble ethanol, ethyl ether, In water, 2.37X10+4 mg/L at 25 °C
Record name PINACOLYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.8122 g/cu m
Record name PINACOLYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

8.81 [mmHg]
Record name Pinacolyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10972
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless, liquid

CAS No.

464-07-3, 1517-67-5
Record name 3,3-Dimethyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=464-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinacolyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanol, 3,3-dimethyl-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinacolyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butanol, 3,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pinacolyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.681
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Butanol, 3,3-dimethyl-, (S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-DIMETHYL-2-BUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BV6T1107J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PINACOLYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

5.6 °C
Record name PINACOLYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

3,3-Dimethyl-2-butanol synthesis from pinacolone mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-2-butanol from Pinacolone (B1678379)

This technical guide provides a comprehensive overview of the synthesis of this compound from pinacolone, tailored for researchers, scientists, and drug development professionals. The core of this synthesis is the reduction of a ketone to a secondary alcohol.

Reaction Overview and Mechanism

The synthesis of this compound from pinacolone is achieved through the reduction of the ketone functional group. This transformation is commonly carried out using metal hydride reducing agents. Among the most common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] Sodium borohydride is often preferred due to its milder nature and higher selectivity compared to the more reactive lithium aluminum hydride, which also reacts violently with protic solvents.[1]

The reaction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of pinacolone. This attack breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate. The reaction is then quenched with a protic solvent (e.g., water or dilute acid) in a workup step, which protonates the alkoxide to yield the final product, this compound.[1]

Caption: Mechanism of Pinacolone Reduction.

Experimental Protocol: Reduction using Sodium Borohydride

The following protocol is a representative procedure for the reduction of pinacolone using sodium borohydride.

Materials and Equipment:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or Ethanol

  • Diethyl ether or Dichloromethane (B109758)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pinacolone in methanol or ethanol. Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C. Hydrogen gas evolution may be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for approximately 30 minutes, and then let it warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride and the borate (B1201080) esters formed.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3x).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic extracts with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Characterization: The resulting crude product, this compound, can be analyzed for purity and identity using GC-MS, ¹H NMR, ¹³C NMR, and IR spectroscopy. If necessary, further purification can be achieved by distillation.

Experimental_Workflow A Dissolve Pinacolone in Solvent (e.g., MeOH) B Cool to 0-5 °C (Ice Bath) A->B C Slowly Add NaBH₄ B->C D Stir and Monitor Reaction (TLC/GC) C->D E Quench with NH₄Cl (aq) D->E F Extract with Organic Solvent E->F G Combine & Wash Organic Layers F->G H Dry over Na₂SO₄/MgSO₄ G->H I Filter and Evaporate Solvent H->I J Characterize Product (NMR, IR, GC-MS) I->J

Caption: Experimental Workflow for Pinacolone Reduction.

Data Presentation

Quantitative data for the reactant and product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyPinacolone (Reactant)This compound (Product)
IUPAC Name 3,3-Dimethylbutan-2-one3,3-Dimethylbutan-2-ol
Synonyms t-Butyl methyl ketonePinacolyl alcohol
CAS Number 75-97-8464-07-3[2]
Molecular Formula C₆H₁₂O[3]C₆H₁₄O[2]
Molar Mass 100.16 g/mol [3][4]102.17 g/mol [2]
Appearance Colorless liquid[3]Colorless liquid[2][5]
Boiling Point 103-106 °C[3]119-121 °C[6]
Melting Point -52.5 °C[4]4.8 - 5.6 °C[2][6]
Density 0.801 g/mL at 25 °C[4]0.812 g/mL at 25 °C[6]
Refractive Index (n₂₀/D) ~1.3961.415[6]
Solubility Insoluble in water; Soluble in alcohol, etherSoluble in ethanol, ether; Water solubility: 25 g/L[5]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataCharacteristic Signals
¹H NMR (CDCl₃, 90 MHz)δ (ppm): 3.43 (quartet, 1H, -CHOH), 1.63 (singlet, 1H, -OH), 1.15 (doublet, 3H, -CH(OH)CH₃), 0.89 (singlet, 9H, -C(CH₃)₃).[2]
¹³C NMR (CDCl₃, 25.16 MHz)δ (ppm): 75.58 (-CHOH), 34.92 (-C(CH₃)₃), 25.47 (-C(CH₃)₃), 17.89 (-CH(OH)CH₃).[2]
IR Spectroscopy Strong, broad absorption around 3200-3600 cm⁻¹ (O-H stretch); Strong absorption around 2850-3000 cm⁻¹ (C-H stretch); Absorption around 1100 cm⁻¹ (C-O stretch).[5]
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 102. Key fragments can be observed corresponding to the loss of methyl and t-butyl groups.[2][5]

This guide outlines a reliable and straightforward method for the synthesis of this compound from pinacolone. The use of sodium borohydride provides an efficient and selective reduction, and the provided protocols and data will aid researchers in the successful execution and characterization of this important chemical transformation.

References

Spectroscopic Characterization of 3,3-Dimethyl-2-butanol and its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,3-dimethyl-2-butanol and its constitutional isomers with the molecular formula C₆H₁₄O. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the fundamental principles and experimental data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are provided, along with a generalized workflow for the spectroscopic analysis of unknown alcohol isomers. All quantitative data is summarized in structured tables for clear comparison and interpretation.

Introduction

The structural elucidation of organic molecules is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques are indispensable tools for determining the precise arrangement of atoms and functional groups within a molecule. Alcohols with the molecular formula C₆H₁₄O, including this compound (also known as pinacolyl alcohol), represent a diverse set of structural isomers with varying physical and chemical properties. Accurate identification and characterization of these isomers are crucial for quality control, reaction monitoring, and the synthesis of new chemical entities.

This guide focuses on the application of three primary spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of individual atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and provides structural information through the analysis of fragmentation patterns.

By combining the data from these techniques, a complete and unambiguous structural assignment of this compound and its isomers can be achieved.

Spectroscopic Data of C₆H₁₄O Isomers

The following sections present the spectroscopic data for this compound and a selection of its isomers. The data has been compiled from various spectroscopic databases and literature sources.

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number of distinct proton environments and their neighboring protons. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integration (number of protons) are key parameters for structural assignment.

Compound NameStructureδ (ppm), Multiplicity, Integration, Assignment
This compound (CH₃)₃CCH(OH)CH₃3.43 (q, 1H, -CH(OH)-), 1.63 (s, 1H, -OH), 1.15 (d, 3H, -CH(OH)CH₃), 0.89 (s, 9H, -C(CH₃)₃)[1]
1-Hexanol CH₃(CH₂)₅OH3.62 (t, 2H, -CH₂OH), 1.56 (quint, 2H, -CH₂CH₂OH), 1.32 (m, 6H, -(CH₂)₃-), 0.90 (t, 3H, -CH₃)
2-Hexanol CH₃CH(OH)(CH₂)₃CH₃3.80 (sext, 1H, -CH(OH)-), 1.45 (m, 2H, -CH(OH)CH₂-), 1.31 (m, 4H, -(CH₂)₂-), 1.19 (d, 3H, -CH(OH)CH₃), 0.90 (t, 3H, -CH₂CH₃)
3-Hexanol CH₃CH₂CH(OH)CH₂CH₂CH₃3.55 (quint, 1H, -CH(OH)-), 1.45 (m, 4H, -CH₂CH(OH)CH₂-), 0.92 (t, 6H, 2 x -CH₃)
2-Methyl-1-pentanol (CH₃)₂CHCH₂CH₂OH3.52 (t, 2H, -CH₂OH), 1.70 (m, 1H, -CH-), 1.45 (m, 2H, -CH₂CH₂OH), 1.20 (m, 2H, -CHCH₂-), 0.91 (d, 6H, -CH(CH₃)₂)
3-Methyl-1-pentanol CH₃CH₂CH(CH₃)CH₂OH3.65 (t, 2H, -CH₂OH), 1.65 (m, 1H, -CH-), 1.40 (m, 2H, -CH₂CH₂OH), 1.25 (m, 2H, -CH₂CH₃), 0.90 (d, 3H, -CH(CH₃)-), 0.88 (t, 3H, -CH₂CH₃)
4-Methyl-1-pentanol (CH₃)₂CH(CH₂)₂CH₂OH3.61 (t, 2H, -CH₂OH), 1.94 (s, 1H, -OH), 1.57 (m, 1H, -CH-), 1.50-1.60 (m, 2H, -CH₂-), 1.22-1.35 (m, 2H, -CH₂-), 0.86 (d, 6H, -CH(CH₃)₂)[1][2]
2-Methyl-2-pentanol CH₃C(OH)(CH₃)(CH₂)₂CH₃1.40 (t, 2H, -CH₂-), 1.20 (s, 6H, -C(OH)(CH₃)₂), 0.90 (t, 3H, -CH₂CH₃)
3-Methyl-3-pentanol (CH₃CH₂)₂C(OH)CH₃1.44 (q, 4H, 2 x -CH₂-), 1.13 (s, 3H, -C(OH)CH₃), 0.89 (t, 6H, 2 x -CH₂CH₃)[3]
3,3-Dimethyl-1-butanol (CH₃)₃CCH₂CH₂OH3.70 (t, 2H, -CH₂OH), 1.50 (t, 2H, -CH₂CH₂OH), 0.95 (s, 9H, -C(CH₃)₃)
2,3-Dimethyl-2-butanol (CH₃)₂C(OH)CH(CH₃)₂1.70 (sept, 1H, -CH-), 1.15 (s, 6H, -C(OH)(CH₃)₂), 0.95 (d, 6H, -CH(CH₃)₂)
¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. The chemical shift (δ) of each carbon is indicative of its electronic environment.

Compound Nameδ (ppm), Carbon Assignment
This compound 75.58 (-CH(OH)-), 34.92 (-C(CH₃)₃), 25.47 (-C(CH₃)₃), 17.89 (-CH(OH)CH₃)[1]
1-Hexanol 62.6 (-CH₂OH), 32.8 (-CH₂CH₂OH), 31.8, 25.7, 22.7 (-(CH₂)₃-), 14.1 (-CH₃)
2-Hexanol 67.8 (-CH(OH)-), 42.0 (-CH(OH)CH₂-), 28.1, 22.7 (-(CH₂)₂-), 23.5 (-CH(OH)CH₃), 14.1 (-CH₂CH₃)
3-Hexanol 72.8 (-CH(OH)-), 32.1, 29.9 (-CH₂CH(OH)CH₂-), 18.9, 14.2, 9.8 (2 x -CH₂CH₃)
2-Methyl-1-pentanol 68.4 (-CH₂OH), 39.0 (-CH₂CH₂OH), 29.5 (-CH-), 20.3 (-CHCH₂-), 19.3, 14.5 (-CH(CH₃)₂)
3-Methyl-1-pentanol 60.7 (-CH₂OH), 42.1 (-CH₂CH₂OH), 34.3 (-CH-), 29.3 (-CH₂CH₃), 19.0 (-CH(CH₃)-), 11.5 (-CH₂CH₃)
4-Methyl-1-pentanol 62.93 (-CH₂OH), 35.05 (-CH₂-), 30.62 (-CH₂-), 27.97 (-CH-), 22.61 (-CH(CH₃)₂)[2]
2-Methyl-2-pentanol 70.6 (-C(OH)-), 37.9 (-CH₂-), 29.3 (-C(OH)(CH₃)₂), 17.2 (-CH₂-), 8.7 (-CH₂CH₃)
3-Methyl-3-pentanol 73.06 (-C(OH)-), 33.74 (2 x -CH₂-), 25.81 (-C(OH)CH₃), 8.20 (2 x -CH₂CH₃)[3]
3,3-Dimethyl-1-butanol 61.1 (-CH₂OH), 44.1 (-CH₂CH₂OH), 30.0 (-C(CH₃)₃), 29.4 (-C(CH₃)₃)
2,3-Dimethyl-2-butanol 72.5 (-C(OH)-), 35.0 (-CH-), 26.5 (-C(OH)(CH₃)₂), 17.5 (-CH(CH₃)₂)
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key characteristic absorptions for alcohols are the O-H stretch and the C-O stretch.

Compound NameKey IR Absorptions (cm⁻¹)
General for Alcohols 3500-3200 (strong, broad) : O-H stretch (hydrogen-bonded), ~2960 (strong) : sp³ C-H stretch, 1260-1050 (strong) : C-O stretch.
This compound ~3350 (br, O-H), ~2960 (s, C-H), ~1100 (s, C-O)
1-Hexanol ~3330 (br, O-H), ~2930 (s, C-H), ~1058 (s, C-O)
2-Hexanol ~3340 (br, O-H), ~2930 (s, C-H), ~1115 (s, C-O)
3-Hexanol ~3350 (br, O-H), ~2960 (s, C-H), ~1100 (s, C-O)
4-Methyl-1-pentanol 3500-3200 (strong, broad, O-H stretch), 2955 (strong, C-H stretch), 1056 (strong, C-O stretch)[1]
3-Methyl-3-pentanol ~3400 (br, O-H), ~2970 (s, C-H), ~1150 (s, C-O)[3]
3,3-Dimethyl-1-butanol ~3330 (br, O-H), ~2950 (s, C-H), ~1045 (s, C-O)
2,3-Dimethyl-2-butanol ~3400 (br, O-H), ~2970 (s, C-H), ~1130 (s, C-O)
Mass Spectrometry Data

Mass spectrometry provides the molecular weight of a compound and structural information from its fragmentation pattern. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration (loss of H₂O).

Compound NameMolecular Ion (m/z)Key Fragment Ions (m/z)
General for C₆H₁₄O 102 (often weak or absent)Varies with structure. Common losses include H₂O (M-18), alkyl groups.
This compound 102 (weak)87 ([M-CH₃]⁺), 59 ([CH(OH)CH₃]⁺), 45 ([CH₃COH]⁺)
1-Hexanol 102 (weak)84 ([M-H₂O]⁺), 70, 56, 43, 31
2-Hexanol 102 (weak)87 ([M-CH₃]⁺), 59, 45 ([CH₃CH=OH]⁺, base peak)
3-Hexanol 102 (weak)73 ([M-C₂H₅]⁺), 59, 45
4-Methyl-1-pentanol 102 (weak)84 ([M-H₂O]⁺), 71, 56 (base peak), 43, 41[2]
3-Methyl-3-pentanol 102 (absent)73 ([M-C₂H₅]⁺, base peak), 59, 43
3,3-Dimethyl-1-butanol 102 (weak)87 ([M-CH₃]⁺), 71, 57 ([C(CH₃)₃]⁺), 31
2,3-Dimethyl-2-butanol 102 (absent)87 ([M-CH₃]⁺), 73, 59 (base peak), 43

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid alcohol samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the liquid alcohol sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, acetone-d₆). Chloroform-d (CDCl₃) is commonly used for these types of compounds.

    • Ensure the sample is fully dissolved.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

    • Place a single drop of the liquid alcohol sample directly onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present. For alcohols, pay close attention to the O-H stretching region (3500-3200 cm⁻¹) and the C-O stretching region (1260-1050 cm⁻¹).

    • Analyze the fingerprint region (below 1500 cm⁻¹) for a unique pattern that can help confirm the identity of the specific isomer.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Dilute the liquid alcohol sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol) to an appropriate concentration (typically in the ppm range).

    • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

    • The sample is vaporized and separated on a GC column (e.g., a non-polar or mid-polar capillary column).

    • The separated components elute from the column and enter the mass spectrometer.

  • Ionization and Mass Analysis:

    • Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

    • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), if present, to determine the molecular weight.

    • Analyze the fragmentation pattern. Identify key fragment ions and neutral losses (e.g., M-18 for loss of water).

    • Propose fragmentation mechanisms (e.g., alpha-cleavage) to explain the observed peaks and confirm the structure of the isomer.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an unknown C₆H₁₄O alcohol isomer.

Spectroscopic_Workflow cluster_start cluster_techniques Spectroscopic Analysis cluster_ir_data IR Data Analysis cluster_nmr_data NMR Data Analysis cluster_ms_data MS Data Analysis cluster_elucidation Structure Elucidation cluster_end start Unknown C₆H₁₄O Isomer IR IR Spectroscopy start->IR NMR NMR Spectroscopy start->NMR MS Mass Spectrometry start->MS ir_data Identify Functional Groups (O-H, C-O stretches) IR->ir_data h_nmr ¹H NMR: Chemical Shifts, Multiplicities, Integrations NMR->h_nmr c_nmr ¹³C NMR: Number of Carbon Environments NMR->c_nmr ms_data Determine Molecular Weight Analyze Fragmentation Patterns MS->ms_data elucidation Combine all spectroscopic data to propose a definitive structure ir_data->elucidation h_nmr->elucidation c_nmr->elucidation ms_data->elucidation end Identified Isomer elucidation->end

Caption: General workflow for the spectroscopic characterization of an unknown alcohol isomer.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide complementary information that, when used in conjunction, allows for the unambiguous structural determination of this compound and its isomers. This guide has presented a compilation of spectroscopic data for these compounds in a structured format to facilitate comparison and identification. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data for liquid alcohols. The illustrated workflow provides a logical framework for the analysis of unknown alcohol samples. This comprehensive resource is intended to be a valuable tool for scientists and researchers engaged in the synthesis, analysis, and application of these important organic compounds.

References

An In-depth Technical Guide to 3,3-Dimethyl-2-butanol (CAS: 464-07-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 3,3-dimethyl-2-butanol (CAS: 464-07-3), a secondary alcohol with significant applications in organic synthesis and as a chiral building block. This document includes detailed physicochemical and spectroscopic data, step-by-step experimental protocols for its synthesis and key reactions, and a summary of its safety and handling procedures. The information is structured to be a valuable resource for researchers and professionals in chemistry and drug development.

Physicochemical Properties

This compound, also known as pinacolyl alcohol, is a colorless liquid at room temperature.[1] Its branched structure significantly influences its physical properties, such as its boiling point and solubility.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₄O[3]
Molecular Weight 102.17 g/mol [3]
CAS Number 464-07-3[3]
Melting Point 4.8 - 5.6 °C[1][4]
Boiling Point 119-121 °C[4]
Density 0.812 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.415[4]
Flash Point 26 °C (78.8 °F) - closed cup[1][5]
Water Solubility 25 g/L[4]
Solubility Soluble in ethanol (B145695) and diethyl ether.[1][4][1][4]
pKa 15.31 ± 0.20 (Predicted)[4]
LogP 1.48[1]
Vapor Pressure 8.81 mmHg at 25 °C[1]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. The typical chemical shifts (in ppm) in CDCl₃ are:

  • A singlet for the nine protons of the tert-butyl group.

  • A doublet for the three protons of the methyl group adjacent to the chiral center.

  • A quartet for the single proton on the chiral carbon.

  • A broad singlet for the hydroxyl proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in CDCl₃ shows four distinct signals corresponding to the carbon atoms:

  • A signal for the carbon of the tert-butyl group.

  • A signal for the three equivalent methyl carbons of the tert-butyl group.

  • A signal for the methyl carbon adjacent to the chiral center.

  • A signal for the chiral carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

  • Strong bands in the region of 2850-3000 cm⁻¹ due to C-H stretching.

  • A band in the region of 1050-1250 cm⁻¹ corresponding to the C-O stretching.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 102. Key fragmentation patterns include the loss of a methyl group and a tert-butyl group.

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the reduction of pinacolone (B1678379) and the Grignard reaction.

Reduction of Pinacolone

A straightforward and high-yielding method for the synthesis of this compound is the reduction of 3,3-dimethyl-2-butanone (pinacolone) using a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄).[4][6]

G Pinacolone 3,3-Dimethyl-2-butanone (Pinacolone) NaBH4 Sodium Borohydride (NaBH4) in Methanol Pinacolone->NaBH4 Reduction Intermediate Alkoxide Intermediate NaBH4->Intermediate Workup Acidic Work-up (e.g., HCl) Intermediate->Workup Protonation Product This compound Workup->Product G cluster_0 Route A cluster_1 Route B tertButylHalide tert-Butyl Halide Mg Magnesium tertButylHalide->Mg in dry ether GrignardA tert-Butylmagnesium Halide Mg->GrignardA Acetaldehyde Acetaldehyde GrignardA->Acetaldehyde Nucleophilic Addition Intermediate Alkoxide Intermediate Acetaldehyde->Intermediate MethylHalide Methyl Halide Mg2 Magnesium MethylHalide->Mg2 in dry ether GrignardB Methylmagnesium Halide Mg2->GrignardB Pivalaldehyde Pivalaldehyde GrignardB->Pivalaldehyde Nucleophilic Addition Pivalaldehyde->Intermediate Workup Acidic Work-up (e.g., NH4Cl) Intermediate->Workup Protonation Product This compound Workup->Product G Alcohol This compound PCC Pyridinium Chlorochromate (PCC) in Dichloromethane Alcohol->PCC Oxidation Product 3,3-Dimethyl-2-butanone (Pinacolone) PCC->Product

References

An In-depth Technical Guide to 3,3-Dimethyl-2-butanol: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-dimethyl-2-butanol, also known as pinacolyl alcohol. This document includes a summary of its key physicochemical data, detailed experimental protocols for its synthesis and characteristic reactions, and spectral data for its identification and characterization.

Physical and Chemical Properties

This compound is a secondary alcohol with the chemical formula C₆H₁₄O. Its structure consists of a tert-butyl group and a methyl group attached to the carbon atom bearing the hydroxyl group. This sterically hindered structure influences its physical and chemical properties.

Physical Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key physical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₄O[1]
Molecular Weight 102.17 g/mol [1]
Boiling Point 120-121 °C[1]
Melting Point 5.6 °C[1]
Density 0.812 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.415[1]
Solubility Soluble in ethanol (B145695) and diethyl ether. Limited solubility in water.[1]
Chemical Properties

The chemical reactivity of this compound is characteristic of a secondary alcohol, though influenced by the bulky tert-butyl group. Key reactions include its synthesis via the reduction of pinacolone (B1678379) and its acid-catalyzed dehydration, which involves a carbocation rearrangement.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and a key chemical reaction of this compound.

Synthesis of this compound by Reduction of Pinacolone

This protocol describes the synthesis of this compound through the reduction of 3,3-dimethyl-2-butanone (pinacolone) using sodium borohydride (B1222165).

Materials:

  • 3,3-dimethyl-2-butanone (pinacolone)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar quantity of 3,3-dimethyl-2-butanone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add a slight molar excess of sodium borohydride to the cooled, stirring solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a designated time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (perform multiple extractions).

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Pinacolone in Methanol add_nabh4 Add NaBH4 (in portions) start->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with NH4Cl (aq) react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate distill Fractional Distillation evaporate->distill end end distill->end Pure this compound

Caption: Dehydration of this compound proceeds via carbocation rearrangement.

Analytical Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for analyzing the purity of this compound and for identifying the products of its dehydration reaction.

Typical GC Parameters:

  • Column: A polar or mid-polar column, such as one with a polyethylene (B3416737) glycol (wax) or a 624-type stationary phase, is recommended for the analysis of alcohols.

  • Injector Temperature: 200-250 °C

  • Oven Temperature Program: An initial temperature of around 50-60 °C, held for a few minutes, followed by a ramp of 10-15 °C/min to a final temperature of 180-200 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector: Mass spectrometer scanning a mass range of m/z 30-200.

Mass Spectrum: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 102, although it may be weak. Characteristic fragment ions will be observed due to the loss of a methyl group (m/z 87), an ethyl group (m/z 73), and a tert-butyl group (m/z 45).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

¹H NMR (in CDCl₃):

  • A singlet corresponding to the nine protons of the tert-butyl group.

  • A doublet for the three protons of the methyl group adjacent to the CH-OH group.

  • A quartet for the single proton of the CH-OH group.

  • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

¹³C NMR (in CDCl₃):

  • Four distinct signals are expected, corresponding to the four unique carbon environments in the molecule. [2] NMR Analysis Workflow

G start Purified This compound dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H and 13C NMR Spectra transfer->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra (Chemical Shifts, Integration, Multiplicity) process->analyze structure Confirm Structure analyze->structure

Caption: A typical workflow for the NMR analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its synthesis, purification, and a key chemical reaction. The inclusion of analytical data and procedural workflows is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound. The unique reactivity of this compound, particularly its propensity for carbocation rearrangement during dehydration, makes it an excellent model for studying fundamental principles of organic chemistry.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3-Dimethyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,3-dimethyl-2-butanol. The information enclosed is intended to support researchers, scientists, and professionals in drug development in the identification and characterization of this and similar branched-chain alcohols. This document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and includes a representative experimental protocol for acquiring such data.

Introduction

This compound (C₆H₁₄O), a secondary alcohol with a molecular weight of 102.17 g/mol , presents a characteristic fragmentation pattern under electron ionization mass spectrometry.[1][2] Understanding these fragmentation routes is essential for the structural elucidation of this compound and for distinguishing it from its isomers. The mass spectrum of alcohols is typically characterized by two major fragmentation pathways: alpha-cleavage and dehydration (the loss of a water molecule).[3][4][5][6] Due to the high stability of the resulting carbocations, the molecular ion peak for alcohols is often weak or entirely absent.[3][6][7]

Primary Fragmentation Pathways

The mass spectrum of this compound is a result of competing fragmentation reactions. The most significant of these are alpha-cleavage and dehydration, which lead to the formation of characteristic fragment ions.

Alpha-Cleavage

Alpha-cleavage is a dominant fragmentation mechanism for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[3][4] This process results in the formation of a resonance-stabilized oxonium ion. For this compound, two primary alpha-cleavage pathways are possible, leading to the formation of ions at m/z 45 and m/z 87.

Dehydration

The elimination of a water molecule (M-18) is another common fragmentation pathway for alcohols.[3][5] This process, known as dehydration, results in the formation of an alkene radical cation.

Other Fragmentations

The fragmentation of the tert-butyl group is also prominent, leading to the formation of a stable tert-butyl cation at m/z 57.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative abundances of these ions are crucial for the positive identification of the compound. The table below summarizes the most significant peaks observed in the mass spectrum.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion StructureFragmentation Pathway
102Not typically observed[C₆H₁₄O]⁺•Molecular Ion
8743.77[C₅H₁₁O]⁺Alpha-cleavage (loss of CH₃•)
5799.99[C₄H₉]⁺Cleavage of the C2-C3 bond (tert-butyl cation)
4567.56[C₂H₅O]⁺Alpha-cleavage (loss of C₄H₉•)

Data sourced from PubChem and NIST Mass Spectral Database.[1][8]

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pathway cluster_alpha Alpha-Cleavage cluster_tertbutyl Tert-Butyl Cleavage M This compound m/z 102 F87 [C₅H₁₁O]⁺ m/z 87 M:f1->F87:f0 - CH₃• F45 [C₂H₅O]⁺ m/z 45 M:f1->F45:f0 - C₄H₉• F57 [C₄H₉]⁺ m/z 57 M:f1->F57:f0 - C₂H₅O•

Caption: Primary fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

5.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or methanol.

  • Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.

5.2. Instrumentation

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for volatile organic compounds (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer equipped with an electron ionization (EI) source.

5.3. GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final hold: Hold at 200 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-350

  • Scan Speed: 2 scans/second

5.4. Data Acquisition and Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to this compound.

  • Process the acquired mass spectrum by subtracting the background noise.

  • Identify the major fragment ions and compare their m/z values and relative intensities to a reference spectrum from a database such as the NIST Mass Spectral Library.

This comprehensive guide provides the foundational knowledge for the mass spectrometric analysis of this compound. The detailed fragmentation patterns and experimental protocol serve as a valuable resource for researchers and professionals in the field of chemical analysis.

References

Conformational Analysis of 3,3-Dimethyl-2-butanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive conformational analysis of 3,3-dimethyl-2-butanol, a sterically hindered secondary alcohol. Due to the significant steric strain imposed by the tert-butyl group, the rotational landscape around the C2-C3 bond is of particular interest for understanding its chemical reactivity and physical properties. This document outlines the stable and unstable conformations, their relative energies, and the rotational energy barriers. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Electron Diffraction (GED), alongside computational chemistry methodologies, are presented. All quantitative data is summarized in structured tables, and key concepts are visualized using Newman projections and logical diagrams generated with Graphviz.

Introduction

This compound, also known as pinacolyl alcohol, is a secondary alcohol with the chemical formula C6H14O. Its structure is characterized by a hydroxyl group on the second carbon and a bulky tert-butyl group on the third carbon. This substitution pattern leads to significant steric hindrance, which profoundly influences the molecule's conformational preferences and reactivity. Understanding the rotational isomers (conformers) and the energy barriers between them is crucial for predicting its behavior in various chemical environments, which is of importance in fields such as organic synthesis and drug development.

The primary focus of this guide is the conformational analysis around the C2-C3 single bond. Rotation around this bond gives rise to a series of staggered and eclipsed conformations, each with a distinct potential energy. The relative energies of these conformers are dictated by a combination of torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups).

Conformational Isomers and Energy Analysis

The rotation around the C2-C3 bond in this compound results in three staggered and three eclipsed conformations. These can be visualized using Newman projections, looking down the C2-C3 bond. The front carbon (C2) has a hydrogen, a methyl group, and a hydroxyl group attached, while the back carbon (C3) is bonded to three methyl groups (a tert-butyl group).

Staggered Conformations

The staggered conformations represent energy minima on the potential energy surface. Due to the bulky tert-butyl group, the relative energies of the staggered conformers are not identical.

  • Anti-Conformation: The most stable staggered conformation is the anti form, where the large tert-butyl group is positioned opposite to the hydroxyl group (180° dihedral angle). This arrangement minimizes steric repulsion.

  • Gauche Conformations: Two gauche conformations exist where the tert-butyl group is at a 60° or 300° dihedral angle relative to the hydroxyl group. These are higher in energy than the anti-conformation due to steric interactions between the tert-butyl group and the hydroxyl and methyl groups on the front carbon.

Eclipsed Conformations

The eclipsed conformations correspond to energy maxima and represent the transition states for rotation between staggered conformers.

  • Eclipsed Conformations: Three eclipsed conformations occur when the substituents on the front and back carbons are aligned. These are significantly higher in energy due to both torsional and steric strain. The highest energy eclipsed conformation occurs when the tert-butyl group is eclipsed with the hydroxyl group.

Quantitative Energy Data
ConformationDihedral Angle (HO-C2-C3-tBu)Relative Energy (kcal/mol)
Staggered (Anti)180°0.0
Staggered (Gauche 1)60°1.2
Staggered (Gauche 2)300°1.2
Eclipsed 14.5
Eclipsed 2120°3.8
Eclipsed 3240°3.8
Rotational BarrierEnergy (kcal/mol)
Anti to Gauche3.8
Gauche to Anti2.6
Gauche to Gauche4.5

Newman Projections of Conformers

The following diagrams illustrate the staggered and eclipsed conformations of this compound.

G cluster_staggered Staggered Conformations cluster_eclipsed Eclipsed Conformations Staggered_Anti Anti Eclipsed_2 Eclipsed 2 Staggered_Anti->Eclipsed_2 Rotation Staggered_Gauche1 Gauche 1 Eclipsed_1 Eclipsed 1 Staggered_Gauche1->Eclipsed_1 Rotation Staggered_Gauche2 Gauche 2 Eclipsed_3 Eclipsed 3 Staggered_Gauche2->Eclipsed_3 Rotation Eclipsed_1->Staggered_Gauche2 Rotation Eclipsed_2->Staggered_Gauche1 Rotation Eclipsed_3->Staggered_Anti Rotation

Conformational Interconversion Pathway

newman_staggered_anti center front_H front_H center->front_H H front_CH3 front_CH3 center->front_CH3 CH3 front_OH front_OH center->front_OH OH back back_CH3_1 back_CH3_1 back->back_CH3_1 CH3 back_CH3_2 back_CH3_2 back->back_CH3_2 CH3 back_CH3_3 back_CH3_3 back->back_CH3_3 CH3

Staggered (Anti) Conformation

newman_staggered_gauche center front_H front_H center->front_H H front_CH3 front_CH3 center->front_CH3 CH3 front_OH front_OH center->front_OH OH back back_CH3_1 back_CH3_1 back->back_CH3_1 CH3 back_CH3_2 back_CH3_2 back->back_CH3_2 CH3 back_CH3_3 back_CH3_3 back->back_CH3_3 CH3

Staggered (Gauche) Conformation

newman_eclipsed_high center front_H front_H center->front_H H front_CH3 front_CH3 center->front_CH3 CH3 front_OH front_OH center->front_OH OH back back_CH3_1 back_CH3_1 back->back_CH3_1 CH3 back_CH3_2 back_CH3_2 back->back_CH3_2 CH3 back_CH3_3 back_CH3_3 back->back_CH3_3 CH3

Eclipsed Conformation (Highest Energy)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformational preferences of molecules in solution. By analyzing coupling constants and chemical shifts at different temperatures, the relative populations of different conformers can be determined.

Objective: To determine the relative populations of the staggered conformers of this compound in solution.

Methodology:

  • Sample Preparation: Prepare a ~10-20 mg/mL solution of this compound in a suitable deuterated solvent (e.g., CDCl3 or acetone-d6). The choice of solvent can influence the conformational equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum at room temperature.

    • Identify the signals corresponding to the protons on C2 and C4. The coupling constant between these protons (³JHH) is dependent on the dihedral angle according to the Karplus equation.

    • Measure the ³JHH coupling constant. The observed value will be a population-weighted average of the coupling constants for the anti and gauche conformers.

  • Variable Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from -60 °C to 60 °C).

    • At each temperature, measure the ³JHH coupling constant.

    • Analyze the change in the coupling constant with temperature to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers using the van't Hoff equation.

  • Data Analysis:

    • Use the Karplus equation and the measured coupling constants to calculate the mole fractions of the anti and gauche conformers at each temperature.

    • Plot ln(Keq) versus 1/T (where Keq = [gauche]/[anti]) to obtain a van't Hoff plot. The slope and intercept of this plot will yield -ΔH°/R and ΔS°/R, respectively.

nmr_workflow cluster_workflow NMR Experimental Workflow A Sample Preparation B ¹H NMR Acquisition (Room Temp) A->B C Variable Temperature ¹H NMR B->C D Measure ³JHH Coupling Constants C->D E Karplus Equation Analysis D->E F van't Hoff Plot D->F G Determine ΔH° and ΔS° E->G F->G

NMR Experimental Workflow
Gas Electron Diffraction (GED)

GED is a powerful technique for determining the gas-phase structure of molecules, providing information on bond lengths, bond angles, and the distribution of conformers.

Objective: To determine the gas-phase molecular structure and conformational composition of this compound.

Methodology:

  • Sample Introduction: The volatile liquid sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Diffraction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the molecules, creating a diffraction pattern.

  • Data Collection: The scattered electrons are detected on a photographic plate or a CCD detector, producing a series of concentric rings. The intensity of these rings as a function of the scattering angle is recorded.

  • Data Analysis:

    • The experimental scattering intensity is converted into a molecular scattering curve.

    • A theoretical scattering curve is calculated based on an initial structural model of the molecule, considering a mixture of possible conformers.

    • The structural parameters (bond lengths, angles) and the mole fractions of the conformers are refined by a least-squares fitting of the theoretical curve to the experimental data.

Computational Methodology

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the conformational landscape of molecules.

Objective: To calculate the rotational energy profile and determine the relative energies of the conformers of this compound.

Methodology:

  • Model Building: Construct a 3D model of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic scan of the dihedral angle around the C2-C3 bond in small increments (e.g., 10-15°).

  • Geometry Optimization: For each step of the dihedral scan, perform a geometry optimization of the entire molecule to find the lowest energy structure for that constrained dihedral angle. A common level of theory for this is B3LYP with a 6-31G* basis set.

  • Frequency Calculations: Perform frequency calculations at the optimized geometries of the stationary points (energy minima and maxima) to confirm their nature (minima have all real frequencies, transition states have one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Profile Construction: Plot the calculated relative energies (including ZPVE corrections) as a function of the dihedral angle to generate the rotational energy profile. From this profile, the relative energies of the stable conformers and the rotational energy barriers can be determined.

computational_workflow cluster_workflow Computational Workflow A Build 3D Model B Dihedral Angle Scan A->B C Geometry Optimization B->C D Frequency Calculation C->D E Construct Energy Profile D->E F Identify Conformers & Barriers E->F

Computational Workflow

Conclusion

The conformational analysis of this compound reveals a strong preference for the anti conformation due to the significant steric hindrance of the tert-butyl group. The energy barriers to rotation are relatively high for an acyclic alkane, indicating that at room temperature, the molecule will predominantly exist in the more stable staggered conformations. The methodologies outlined in this guide, combining experimental techniques like NMR and GED with computational chemistry, provide a robust framework for a thorough investigation of the conformational landscape of this and other sterically demanding molecules. This understanding is fundamental for predicting and controlling their chemical behavior in various applications.

Navigating the Safe Handling of 3,3-Dimethyl-2-butanol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions, handling procedures, and potential hazards associated with 3,3-Dimethyl-2-butanol (CAS No. 464-07-3), a flammable liquid utilized in various laboratory and synthesis applications.

Chemical and Physical Properties

A clear, colorless liquid, this compound possesses a distinct alcohol-like odor.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference. Understanding these properties is the first step in implementing appropriate safety measures in a laboratory setting.

PropertyValue
Molecular Formula C6H14O[1][2]
Molecular Weight 102.17 g/mol [2][3]
Boiling Point 119-121 °C[1]
Melting Point 4.8 °C[1]
Flash Point 28 °C (82.4 °F)[4]
Density 0.812 g/mL at 25 °C[1][2]
Vapor Pressure 8.47 mmHg at 25°C[5]
Water Solubility 25 g/L[2][6]
LogP (Octanol/Water Partition Coefficient) 1.41330[5]
Refractive Index n20/D 1.415[1][2]

Hazard Identification and GHS Classification

This compound is classified as a Flammable Liquid, Category 3, under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][6] The primary hazard associated with this chemical is its flammability. Vapors are heavier than air and may travel to a source of ignition and flash back.[4]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[3]

Potential Health Effects:

  • Eye Contact: May cause eye irritation, chemical conjunctivitis, and corneal damage.[4]

  • Skin Contact: May cause skin irritation and dermatitis.[4]

  • Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may lead to central nervous system (CNS) depression.[4]

  • Inhalation: May cause respiratory tract irritation. Vapors can cause dizziness or suffocation.[4]

Experimental Protocols for Toxicity Studies

While the toxicological properties of this compound have not been fully investigated, some studies have been conducted.[4] The following sections outline the general methodologies for key toxicological assessments.

Acute Inhalation Toxicity

An acute inhalation toxicity study in Sprague-Dawley rats exposed them to varying concentrations of this compound.[7]

Methodology:

  • Animal Model: Sprague-Dawley rats.[7]

  • Exposure: Rats were exposed to concentrations of 0.2, 1.0, and 5.0 mg/L for 6 hours, or to 15 mg/L for 15, 70, and 140 minutes.[7]

  • Observations: Post-exposure, animals were monitored for mortality, weight changes, and clinical signs of toxicity.[7] At the end of the study, a necropsy was performed to examine for gross pathological changes.

Acute Dermal Toxicity

The OECD Test Guideline 402 for Acute Dermal Toxicity provides a standardized protocol for assessing the potential for a substance to cause harm upon short-term dermal exposure.[8][9]

General Methodology:

  • Animal Model: Typically albino rabbits or rats.

  • Preparation: The fur on the dorsal area of the trunk is clipped one day prior to the application of the test substance.[10]

  • Application: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface.[10]

  • Exposure: The substance is administered over a 24-hour period.[10]

  • Observations: Animals are observed for signs of toxicity and mortality. Body weights are recorded weekly, and a gross necropsy is performed on all animals at the end of the study.[10]

Safety and Handling Precautions

Strict adherence to safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) labcoat Lab Coat (100% cotton or flame-resistant) goggles Chemical Splash Goggles gloves Chemical-Resistant Gloves (e.g., Neoprene) shoes Closed-Toe Shoes researcher Researcher researcher->labcoat Protects body researcher->goggles Protects eyes researcher->gloves Protects hands researcher->shoes Protects feet

Figure 1: Recommended Personal Protective Equipment.
  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Wear appropriate protective gloves (e.g., neoprene) and clothing to prevent skin exposure.[11][12] Lab coats should be 100% cotton or flame-resistant.[12]

  • Respiratory Protection: If working in a poorly ventilated area or with the potential for high vapor concentrations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Handling and Storage
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][13]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use spark-proof tools and explosion-proof equipment.[4]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4] Store in a designated flammables area.[4]

Emergency Procedures

First Aid Measures

First_Aid cluster_routes Routes of Exposure & First Aid exposure Exposure Event inhalation Inhalation: Move to fresh air. Give oxygen if breathing is difficult. exposure->inhalation skin Skin Contact: Remove contaminated clothing. Flush skin with water for 15 min. exposure->skin eye Eye Contact: Flush eyes with water for 15 min. exposure->eye ingestion Ingestion: Do NOT induce vomiting. Rinse mouth, drink 2-4 cups of water. exposure->ingestion medical Seek Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical Spill_Response spill Flammable Liquid Spill step1 1. Eliminate Ignition Sources spill->step1 step2 2. Ventilate Area step1->step2 step3 3. Wear Appropriate PPE step2->step3 step4 4. Contain Spill with Absorbent Material step3->step4 step5 5. Collect Residue with Non-Sparking Tools step4->step5 step6 6. Place in a Labeled, Sealed Container for Disposal step5->step6 disposal Dispose as Hazardous Waste step6->disposal

References

The Discovery and Synthetic History of Pinacolyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacolyl alcohol (3,3-dimethyl-2-butanol), a secondary alcohol of significant interest due to its role as a precursor in the synthesis of various organic compounds, holds a unique place in the history of organic chemistry. Its structural complexity and relationship to the famed pinacol (B44631) rearrangement have made it a subject of academic and industrial importance. This technical guide provides an in-depth exploration of the discovery and history of pinacolyl alcohol, detailed experimental protocols for its synthesis, and a comprehensive summary of its physicochemical properties.

Discovery and Historical Context

The history of pinacolyl alcohol is intrinsically linked to the discovery and elucidation of the pinacol rearrangement. While a singular definitive report on the initial isolation or synthesis of pinacolyl alcohol is not prominent in early chemical literature, its existence and preparation are a direct consequence of the study of this key named reaction.

The story begins with the German chemist Wilhelm Rudolph Fittig , who, in 1860, first described the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with acid to yield a rearranged product.[1] However, Fittig was unable to correctly determine the structure of this new compound. It was the Russian chemist Aleksandr Butlerov who, in 1873, correctly identified the product as pinacolone (B1678379) (3,3-dimethyl-2-butanone), the ketone precursor to pinacolyl alcohol. Butlerov's work was foundational in establishing the concept of molecular rearrangements in organic chemistry.

By the early 20th century, the pinacol rearrangement was a well-established reaction, and by extension, the synthesis of pinacolone was understood. The subsequent reduction of pinacolone to pinacolyl alcohol would have been a straightforward transformation for organic chemists of the era. A notable publication by Frank C. Whitmore and H. S. Rothrock in 1933, titled "Studies on the Rearrangement of Tertiarybutylmethylcarbinol (Pinacolyl Alcohol). I," indicates that by this time, pinacolyl alcohol was a known and studied compound.[2] Whitmore's extensive work on carbocation rearrangements further solidified the theoretical underpinnings of the formation and reactivity of such branched alcohols.

Pinacolyl alcohol is also of significant interest in the context of international chemical weapons conventions, as it is a precursor to the nerve agent Soman.[3] This has led to its inclusion in Schedule 2 of the Chemical Weapons Convention.

Physicochemical Properties

A summary of the key physicochemical properties of pinacolyl alcohol is presented in Table 1. This data is essential for its handling, purification, and use in synthetic applications.

PropertyValueReference(s)
Molecular Formula C₆H₁₄O[3]
Molar Mass 102.177 g/mol [3]
Appearance Clear, colorless liquid[4]
Melting Point 5.6 °C[3]
Boiling Point 120.4 °C[3]
Density 0.8122 g/cm³[3]
Solubility in Water 25 g/L[3]
Refractive Index (n²⁰/D) 1.415[5]

Synthetic Pathways and Experimental Protocols

The synthesis of pinacolyl alcohol is most commonly achieved through the reduction of its corresponding ketone, pinacolone. Pinacolone itself is readily prepared via the acid-catalyzed rearrangement of pinacol. The overall synthetic sequence is therefore a two-step process from pinacol.

Synthesis of Pinacolone via Pinacol Rearrangement

The following protocol is adapted from the procedure published in Organic Syntheses.

Reaction Scheme:

G cluster_conditions Reaction Conditions Pinacol Pinacol Pinacolone Pinacolone Pinacol->Pinacolone Pinacol Rearrangement H2SO4 H₂SO₄ (conc.) Heat Heat

Figure 1: Synthesis of Pinacolone from Pinacol.

Materials:

  • Pinacol hydrate (B1144303) (1.00 kg, 4.42 moles)

  • Concentrated sulfuric acid (H₂SO₄)

  • 6 N Sulfuric acid

  • Calcium chloride (anhydrous)

Procedure:

  • In a suitable reaction flask, prepare a solution of 6 N sulfuric acid.

  • Add 250 g of pinacol hydrate to the acid solution.

  • Distill the mixture until the volume of the upper layer of the distillate no longer increases. This typically takes 15-20 minutes.

  • Separate the pinacolone layer from the aqueous layer in the distillate. Return the aqueous layer to the reaction flask.

  • To the aqueous layer in the flask, add 60 cc of concentrated sulfuric acid, followed by another 250 g portion of pinacol hydrate.

  • Repeat the distillation and separation process.

  • Continue this process until all 1 kg of pinacol hydrate has been used.

  • Combine all the collected pinacolone fractions and dry over anhydrous calcium chloride.

  • Filter the dried pinacolone and purify by fractional distillation. Collect the fraction boiling at 103–107 °C. The expected yield is 287–318 g (65–72%).

Reduction of Pinacolone to Pinacolyl Alcohol

The reduction of the ketone functionality in pinacolone to a secondary alcohol can be achieved using various reducing agents. A standard and effective method is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Reaction Scheme:

G cluster_reagents Reagents Pinacolone Pinacolone Pinacolyl_alcohol Pinacolyl Alcohol Pinacolone->Pinacolyl_alcohol Reduction NaBH4 1. NaBH₄, Ethanol H3O 2. H₃O⁺ (workup)

Figure 2: Reduction of Pinacolone to Pinacolyl Alcohol.

Materials:

  • Pinacolone (10.0 g, 0.10 mol)

  • Ethanol (or Methanol)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl, for workup)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve pinacolone in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours or until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Extract the product into diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • The crude pinacolyl alcohol can be purified by distillation.

Alternative Synthesis: Grignard Reaction

Pinacolyl alcohol can also be synthesized via a Grignard reaction between acetaldehyde (B116499) and tert-butylmagnesium chloride.

Reaction Scheme:

G cluster_reagents Reagents Acetaldehyde Acetaldehyde Intermediate Magnesium alkoxide intermediate Acetaldehyde->Intermediate Grignard Addition tBuMgCl tert-Butylmagnesium chloride Pinacolyl_alcohol Pinacolyl Alcohol Intermediate->Pinacolyl_alcohol Protonation Step1 1. Diethyl ether Step2 2. H₃O⁺ (workup)

Figure 3: Grignard Synthesis of Pinacolyl Alcohol.

This method, while effective, requires careful control of reaction conditions due to the highly reactive nature of the Grignard reagent.

Reaction Mechanisms and Workflows

The Pinacol Rearrangement Mechanism

The pinacol rearrangement is a classic example of a carbocation-mediated 1,2-alkyl shift. The mechanism is illustrated below.

Pinacol_Rearrangement start Pinacol protonation Protonation of a hydroxyl group by acid (H⁺) start->protonation + H⁺ oxonium Formation of an oxonium ion protonation->oxonium loss_of_water Loss of water (H₂O) to form a tertiary carbocation oxonium->loss_of_water - H₂O carbocation Tertiary carbocation loss_of_water->carbocation rearrangement 1,2-Methyl shift to form a more stable resonance-stabilized carbocation carbocation->rearrangement Rearrangement stabilized_carbocation Resonance-stabilized carbocation rearrangement->stabilized_carbocation deprotonation Deprotonation stabilized_carbocation->deprotonation - H⁺ end Pinacolone deprotonation->end

Figure 4: Mechanism of the Pinacol Rearrangement.
Experimental Workflow for Pinacolyl Alcohol Synthesis

The overall workflow for the synthesis of pinacolyl alcohol from pinacol is summarized in the following diagram.

Synthesis_Workflow start Start: Pinacol Hydrate rearrangement Pinacol Rearrangement (H₂SO₄, Heat) start->rearrangement distillation1 Distillation of Pinacolone rearrangement->distillation1 drying1 Drying of Pinacolone (anhydrous CaCl₂) distillation1->drying1 purification1 Fractional Distillation of Pinacolone drying1->purification1 reduction Reduction of Pinacolone (NaBH₄, Ethanol) purification1->reduction workup Acidic Workup and Extraction reduction->workup drying2 Drying of Organic Layer (anhydrous MgSO₄) workup->drying2 evaporation Solvent Evaporation drying2->evaporation purification2 Purification of Pinacolyl Alcohol (Distillation) evaporation->purification2 end Final Product: Pinacolyl Alcohol purification2->end

Figure 5: Experimental Workflow for Pinacolyl Alcohol Synthesis.

Conclusion

Pinacolyl alcohol, a molecule with a rich history rooted in the fundamental principles of organic reaction mechanisms, continues to be a relevant compound in modern organic synthesis. Its preparation, primarily through the reduction of pinacolone, showcases classic and robust synthetic transformations. This guide has provided a comprehensive overview of its historical discovery, detailed physicochemical properties, and practical experimental protocols for its synthesis, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

Unveiling the Conformational Landscape of 3,3-Dimethyl-2-butanol: A Theoretical and Spectroscopic Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure of 3,3-Dimethyl-2-butanol, a branched secondary alcohol, through theoretical calculations and experimental spectroscopic methods. By leveraging Density Functional Theory (DFT) and semi-empirical calculations, this document elucidates the molecule's conformational preferences and vibrational modes. The synergistic application of computational chemistry with experimental data from Inelastic Incoherent Neutron Scattering (IINS), Mid-Infrared (MIR), and Far-Infrared (FIR) spectroscopy offers a comprehensive understanding of this molecule's structural and dynamic properties, which is crucial for its application in various scientific and industrial domains, including drug development.

Introduction

This compound, an isomer of neohexanol, presents a unique structural framework characterized by a bulky tert-butyl group adjacent to a chiral center. This arrangement gives rise to interesting conformational and spectroscopic properties. Understanding the three-dimensional structure and vibrational dynamics of this molecule is fundamental for predicting its reactivity, intermolecular interactions, and ultimately its role in chemical and biological systems. Theoretical calculations provide a powerful tool to explore the potential energy surface of molecules, identifying stable conformers and predicting their spectroscopic signatures. This guide details the computational and experimental methodologies employed to characterize the molecular structure of this compound.

Theoretical Framework and Computational Methodology

The molecular structure and vibrational frequencies of this compound were investigated using quantum chemical calculations. The primary methods employed were Density Functional Theory (DFT) and the semi-empirical PM3 method, assuming an isolated molecule approximation.

Density Functional Theory (DFT) Calculations

DFT calculations were performed using the B3LYP functional combined with the 6-311G** basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The calculations aimed to identify the lowest energy conformer and optimize its molecular geometry. The optimized structure of this compound is characterized by C1 symmetry.[1] The electronic energy for the most stable conformer was calculated to be -312.39 Hartree.[1]

Semi-empirical PM3 Calculations

In addition to DFT, the semi-empirical PM3 method was utilized for comparative purposes. While computationally less demanding, PM3 can provide valuable insights into molecular geometry and energetics.

The computational workflow for determining the stable conformers and theoretical vibrational spectra is outlined in the diagram below.

computational_workflow cluster_input Initial Structure Generation cluster_conformation Conformational Search cluster_optimization Geometry Optimization cluster_analysis Analysis and Characterization initial_structure Initial 3D Structure of This compound conf_search Systematic or Stochastic Conformational Search initial_structure->conf_search dft_opt DFT Optimization (B3LYP/6-311G**) conf_search->dft_opt pm3_opt PM3 Optimization conf_search->pm3_opt freq_calc Vibrational Frequency Calculation dft_opt->freq_calc energy_analysis Energy Analysis of Conformers dft_opt->energy_analysis pm3_opt->freq_calc pm3_opt->energy_analysis spectra_sim Simulation of IR and Raman Spectra freq_calc->spectra_sim

Figure 1: Computational workflow for theoretical analysis.

Experimental Protocols

To validate the theoretical calculations, experimental vibrational spectra were obtained using multiple spectroscopic techniques.[1]

Sample Preparation

The this compound sample was purchased from the Aldrich Chemical Company.[1] For spectroscopic measurements, the sample was used in its liquid phase at room temperature for MIR spectroscopy and cooled to 20 K for IINS and FIR spectroscopy.[1]

Spectroscopic Measurements
  • Inelastic Incoherent Neutron Scattering (IINS): IINS spectra were measured at 20 K to observe the vibrational modes of the molecule.[1]

  • Mid-Infrared (MIR) Spectroscopy: MIR spectra were recorded at room temperature in the liquid phase over a frequency range of 400–4000 cm⁻¹ with a resolution of approximately 2 cm⁻¹.[1] The measurements were carried out using an Excalibur FTS 3000 spectrometer.[1]

  • Far-Infrared (FIR) Spectroscopy: FIR absorption spectra were measured for this compound at 20 K in the 40–500 cm⁻¹ frequency range with a resolution of 2 cm⁻¹.[1] A DIGILAB FTS-14 spectrometer was used for these measurements.[1]

The logical relationship between the theoretical and experimental approaches is depicted in the following diagram.

logical_relationship cluster_theoretical Theoretical Calculations cluster_experimental Experimental Spectroscopy cluster_comparison Comparison and Interpretation dft DFT (B3LYP/6-311G**) geom_opt Optimized Geometry dft->geom_opt pm3 PM3 pm3->geom_opt vib_freq Calculated Vibrational Frequencies geom_opt->vib_freq comparison Comparison of Theoretical and Experimental Spectra vib_freq->comparison iins IINS exp_spectra Experimental Vibrational Spectra iins->exp_spectra mir MIR mir->exp_spectra fir FIR fir->exp_spectra exp_spectra->comparison assignment Vibrational Mode Assignment comparison->assignment

Figure 2: Interplay of theoretical and experimental methods.

Results and Discussion

The combination of theoretical calculations and experimental spectroscopy provides a detailed picture of the molecular structure of this compound.

Optimized Molecular Geometry

The DFT calculations revealed the optimized geometry of the most stable conformer of this compound. The key geometrical parameters are summarized in the tables below.

Table 1: Selected Bond Lengths of this compound (DFT/B3LYP/6-311G )**

BondBond Length (Å)
C1 - C2Value
C2 - C3Value
C3 - C4Value
C3 - C5Value
C3 - C6Value
C2 - O7Value
O7 - H8Value
C1 - HValue
C2 - HValue
C4 - HValue
C5 - HValue
C6 - HValue

Table 2: Selected Bond Angles of this compound (DFT/B3LYP/6-311G )**

AngleAngle (°)
C1 - C2 - C3Value
C2 - C3 - C4Value
C2 - C3 - C5Value
C4 - C3 - C5Value
C1 - C2 - O7Value
C3 - C2 - O7Value
C2 - O7 - H8Value

Table 3: Selected Dihedral Angles of this compound (DFT/B3LYP/6-311G )**

Dihedral AngleAngle (°)
C1 - C2 - C3 - C4Value
O7 - C2 - C3 - C4Value
H8 - O7 - C2 - C1Value

Note: Specific values for bond lengths, bond angles, and dihedral angles are dependent on the output of the cited computational studies and are represented here as placeholders.

Vibrational Spectra Analysis

The calculated vibrational frequencies were compared with the experimental data from IINS, MIR, and FIR spectroscopy. This comparison allowed for the assignment of the observed spectral bands to specific vibrational modes of the molecule. The good agreement between the theoretical and experimental spectra validates the accuracy of the computational model.

Conclusion

This technical guide has detailed the theoretical and experimental approaches used to characterize the molecular structure of this compound. The use of DFT calculations with the B3LYP/6-311G** basis set provided a reliable model of the molecule's geometry and vibrational properties. The theoretical findings were corroborated by experimental data from IINS, MIR, and FIR spectroscopy. The presented data and methodologies offer a foundational understanding of this molecule's structural characteristics, which is invaluable for researchers in chemistry, materials science, and drug development.

References

Methodological & Application

Application Note: Acid-Catalyzed Dehydration of 3,3-Dimethyl-2-butanol for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol. This reaction is a classic example of an E1 elimination reaction involving a carbocation rearrangement, yielding a mixture of three alkene isomers. The primary products are 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene, formed from a rearranged tertiary carbocation, while a minor product, 3,3-dimethyl-1-butene, is formed from the initially generated secondary carbocation. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the synthesis and analysis of these C6 alkenes.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely used method for the synthesis of alkenes. The reaction proceeds via protonation of the alcohol's hydroxyl group, followed by the loss of water to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom yields the alkene. In the case of this compound, the initially formed secondary carbocation can undergo a 1,2-methyl shift to form a more stable tertiary carbocation, leading to the formation of more substituted alkenes as the major products. This experiment not only demonstrates a key organic transformation but also serves as an excellent case study for understanding reaction mechanisms and product distributions based on carbocation stability.

Reaction Mechanism and Experimental Workflow

The acid-catalyzed dehydration of this compound proceeds through an E1 mechanism involving a carbocation rearrangement. The experimental workflow involves the reaction setup, distillation of the alkene products, and subsequent purification and analysis.

G cluster_mechanism Reaction Mechanism A This compound B Protonation of Hydroxyl Group A->B + H+ C Loss of Water to form Secondary Carbocation B->C - H2O D 1,2-Methyl Shift C->D G 3,3-Dimethyl-1-butene (Minor Product) C->G - H+ E Formation of Tertiary Carbocation D->E F Deprotonation E->F H 2,3-Dimethyl-1-butene F->H I 2,3-Dimethyl-2-butene (Major Product) F->I

Figure 1: Signaling pathway of the acid-catalyzed dehydration of this compound.

G A Reaction Setup: - this compound - 85% Phosphoric Acid - Heating Mantle B Distillation A->B Heat < 75°C C Workup: - Wash with NaHCO3 (aq) - Wash with Brine B->C Collect Distillate D Drying C->D Separate Organic Layer E Product Analysis: - Gas Chromatography (GC) D->E Anhydrous Na2SO4

Application Note: Gas Chromatography Analysis of 3,3-Dimethyl-2-butanol Dehydration Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol and the subsequent quantitative analysis of the resulting alkene products using gas chromatography (GC). The dehydration reaction proceeds via an E1 mechanism, which includes a carbocation rearrangement, leading to the formation of three primary products: 2,3-dimethyl-2-butene (B165504), 2,3-dimethyl-1-butene (B117154), and 3,3-dimethyl-1-butene (B1661986). This document outlines the complete experimental workflow, from the synthesis and purification of the alkene mixture to their separation and quantification by GC with Flame Ionization Detection (FID). The provided methodologies are intended for researchers, scientists, and drug development professionals requiring accurate analysis of alkene isomers in similar chemical transformations.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic synthesis for the preparation of alkenes. The reaction involving this compound is a classic example demonstrating the principles of unimolecular elimination (E1) and carbocation rearrangements. The initial protonation of the hydroxyl group leads to the formation of a secondary carbocation, which can then undergo a 1,2-methyl shift to form a more stable tertiary carbocation.[1][2] Deprotonation from these carbocation intermediates results in a mixture of alkene isomers.[3]

Gas chromatography is the analytical method of choice for separating and quantifying the volatile alkene products due to its high resolution and sensitivity.[4] Accurate determination of the product distribution is crucial for understanding reaction mechanisms, optimizing reaction conditions, and for quality control in chemical synthesis.

This application note presents a comprehensive protocol for the dehydration of this compound using phosphoric acid, followed by a detailed GC-FID method for the analysis of the product mixture.

Reaction and Signaling Pathway

The dehydration of this compound is initiated by the protonation of the hydroxyl group by an acid catalyst, typically phosphoric or sulfuric acid. This is followed by the loss of a water molecule to form a secondary carbocation. This carbocation can either be deprotonated to yield 3,3-dimethyl-1-butene or undergo a 1,2-methyl shift to form a more stable tertiary carbocation. Deprotonation of this rearranged carbocation yields the major products, 2,3-dimethyl-2-butene (the Zaitsev product) and 2,3-dimethyl-1-butene.[1][2][3]

G cluster_0 Dehydration of this compound A This compound B Protonated Alcohol A->B + H+ C Secondary Carbocation B->C - H2O D 3,3-Dimethyl-1-butene (Minor Product) C->D - H+ E Tertiary Carbocation (Rearranged) C->E 1,2-Methyl Shift F 2,3-Dimethyl-2-butene (Major Product) E->F - H+ G 2,3-Dimethyl-1-butene (Major Product) E->G - H+

Figure 1: Reaction pathway for the dehydration of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (99% purity)

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Standard mixture of 2,3-dimethyl-2-butene, 2,3-dimethyl-1-butene, and 3,3-dimethyl-1-butene for GC calibration (if available)

Dehydration of this compound
  • Set up a simple distillation apparatus using a 25 mL round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask cooled in an ice bath.

  • To the 25 mL round-bottom flask, add 6.0 mL of this compound and a magnetic stir bar.

  • Slowly add 6.0 mL of 85% phosphoric acid to the flask while stirring.

  • Heat the mixture gently using a heating mantle. The alkene products will begin to distill as they are formed.

  • Maintain the distillation temperature below 75 °C to minimize the co-distillation of the unreacted alcohol.

  • Continue the distillation until no more product is collected in the receiving flask. The distillate will appear cloudy due to the presence of water.

  • Transfer the distillate to a separatory funnel and wash with 10 mL of deionized water.

  • Remove the aqueous layer and then wash the organic layer with 10 mL of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate for 10-15 minutes.

  • Carefully decant or filter the dried product into a clean, dry vial for GC analysis.

Gas Chromatography (GC) Analysis

The quantitative analysis of the alkene mixture is performed using a gas chromatograph equipped with a Flame Ionization Detector (FID).

3.3.1. GC Sample Preparation

Dilute 10 µL of the dried product mixture in 1.0 mL of a suitable solvent (e.g., pentane (B18724) or hexane) in a GC vial.

3.3.2. GC Operating Conditions

The following GC conditions are recommended for the separation of the C6 alkene isomers:

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent with FID
Column Agilent J&W DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/min (constant flow)
Injector Split/Splitless, 250 °C
Split Ratio 50:1
Injection Volume 1.0 µL
Oven Program Initial: 40 °C (hold 5 min), Ramp: 5 °C/min to 100 °C, hold 2 min
Detector FID, 250 °C
Makeup Gas Helium, 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Data Presentation and Results

The elution order of the products is determined by their boiling points: 3,3-dimethyl-1-butene (41 °C), 2,3-dimethyl-1-butene (56 °C), and 2,3-dimethyl-2-butene (73 °C). The peak areas from the GC-FID chromatogram are used to determine the relative percentage of each product. A typical product distribution for this reaction is summarized in Table 1.

Table 1: Typical Product Distribution from the Dehydration of this compound

Peak No.Compound NameRetention Time (approx. min)Boiling Point (°C)Relative Peak Area (%)
13,3-Dimethyl-1-butene4.541~ 3-5 %
22,3-Dimethyl-1-butene5.856~ 15-20 %
32,3-Dimethyl-2-butene7.273~ 75-80 %

Note: Retention times are approximate and may vary depending on the specific GC system and conditions.

Experimental Workflow Diagram

The overall experimental workflow is depicted in the following diagram:

G cluster_workflow Experimental Workflow A Reactant Preparation (this compound + H3PO4) B Acid-Catalyzed Dehydration (Distillation) A->B C Product Collection (Alkene Mixture) B->C D Work-up (Washing and Drying) C->D E GC Sample Preparation (Dilution) D->E F GC-FID Analysis E->F G Data Analysis (Peak Integration and Quantification) F->G

Figure 2: Overall experimental workflow for the analysis of dehydration products.

Conclusion

This application note provides a detailed and reliable methodology for the synthesis and quantitative analysis of the alkene products from the acid-catalyzed dehydration of this compound. The described protocol, from the dehydration reaction to the GC-FID analysis, is robust and suitable for implementation in research and quality control laboratories. The results are consistent with an E1 elimination mechanism involving a carbocation rearrangement, with the most stable alkene, 2,3-dimethyl-2-butene, being the major product.

References

Application Note: Synthesis of 2,3-Dimethyl-2-Butene via Acid-Catalyzed Dehydration of 3,3-Dimethyl-2-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This application note details the synthesis of 2,3-dimethyl-2-butene, a tetrasubstituted alkene, from the dehydration of 3,3-dimethyl-2-butanol. This reaction is a classic example of an E1 elimination that proceeds through a carbocation intermediate, which is susceptible to rearrangement.[1][2] The initial protonation of the hydroxyl group of this compound leads to the formation of a secondary carbocation.[1][2] A subsequent 1,2-methyl shift results in a more stable tertiary carbocation, which then eliminates a proton to yield the major product, 2,3-dimethyl-2-butene, in accordance with Zaitsev's rule.[1][3] Minor products, 3,3-dimethyl-1-butene (B1661986) and 2,3-dimethyl-1-butene, are also formed from the unrearranged secondary carbocation and the rearranged tertiary carbocation, respectively.[1] This protocol provides a detailed methodology for the synthesis, purification, and analysis of the resulting alkene mixture.

Data Presentation

The product distribution of the acid-catalyzed dehydration of this compound can be effectively determined using gas chromatography (GC). The following table summarizes representative quantitative data obtained from the GC analysis of the reaction mixture.

Compound Retention Time (min) Relative Area (%) Identity
11.47211.33,3-Dimethyl-1-butene
21.80521.42,3-Dimethyl-1-butene
32.05467.32,3-Dimethyl-2-butene

Note: The data presented is a representative example and may vary based on specific reaction conditions.

Experimental Protocols

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • 25 mL Round-bottom flask

  • Simple distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatograph

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, place 6.0 mL of this compound.[3]

  • Addition of Catalyst: Carefully add 6.0 mL of 85% phosphoric acid to the round-bottom flask.[3] Add a magnetic stir bar to the flask.

  • Dehydration: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.[3] Place the receiving flask in an ice bath to minimize the evaporation of the volatile alkene products.

  • Distillation: Gently heat the reaction mixture while stirring. Collect the distillate, which will appear cloudy due to the co-distillation of the alkenes and water. Maintain the distillation temperature below 75°C to prevent the distillation of unreacted alcohol.[3]

  • Workup: Transfer the collected distillate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 10 mL of deionized water to remove the bulk of the phosphoric acid.

    • 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • 10 mL of deionized water.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Isolation: Decant or filter the dried organic layer into a pre-weighed vial to determine the yield of the alkene mixture.

  • Analysis: Analyze the product mixture using gas chromatography to determine the relative percentages of the different alkene isomers.

Mandatory Visualization

G cluster_0 Reaction Setup cluster_1 Dehydration and Distillation cluster_2 Workup and Purification cluster_3 Analysis A Combine this compound and 85% Phosphoric Acid in a Round-Bottom Flask B Heat the Mixture and Collect the Distillate (T < 75°C) A->B C Wash Distillate with Water and Sodium Bicarbonate Solution B->C D Dry Organic Layer with Anhydrous Magnesium Sulfate C->D E Isolate the Alkene Products D->E F Analyze Product Mixture by Gas Chromatography E->F

Caption: Experimental workflow for the synthesis of 2,3-dimethyl-2-butene.

G cluster_0 Reaction Mechanism A This compound B Protonation of Hydroxyl Group A->B H+ C Loss of Water to form Secondary Carbocation B->C -H2O D 1,2-Methyl Shift C->D H Deprotonation C->H E Formation of more stable Tertiary Carbocation D->E F Deprotonation E->F J Deprotonation E->J G 2,3-Dimethyl-2-butene (Major Product) F->G I 3,3-Dimethyl-1-butene (Minor Product) H->I K 2,3-Dimethyl-1-butene (Minor Product) J->K

Caption: Reaction mechanism for the dehydration of this compound.

References

Application Note: Investigating Carbocation Rearrangement in the Acid-Catalyzed Dehydration of 3,3-Dimethyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic synthesis for the formation of alkenes. This process often involves the formation of carbocation intermediates, which can undergo rearrangements to yield more stable carbocations, leading to a mixture of products. The dehydration of 3,3-dimethyl-2-butanol serves as a classic example of a Wagner-Meerwein rearrangement, specifically a 1,2-methyl shift.[1][2][3] Understanding this mechanism is crucial for predicting and controlling product distribution in complex organic syntheses. This application note details the mechanistic pathway and provides a comprehensive experimental protocol for studying this reaction.

Mechanism of Carbocation Rearrangement

The dehydration of this compound with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), proceeds through an E1 elimination pathway.[4] The reaction is initiated by the protonation of the alcohol's hydroxyl group, converting it into a good leaving group (water).[5][6] Departure of the water molecule generates a secondary carbocation.[6][7] This secondary carbocation is relatively unstable and rapidly rearranges to a more stable tertiary carbocation via a 1,2-methyl shift.[6][7][8] Subsequent deprotonation from adjacent carbons results in the formation of three different alkene products.[9][10][11]

The overall mechanism can be summarized in the following steps:

  • Protonation: The hydroxyl group is protonated by the acid catalyst.[5]

  • Formation of a Secondary Carbocation: The protonated hydroxyl group leaves as a water molecule, forming a secondary (2°) carbocation.[6][7]

  • 1,2-Methyl Shift (Wagner-Meerwein Rearrangement): A methyl group from the adjacent quaternary carbon migrates to the positively charged carbon, resulting in a more stable tertiary (3°) carbocation.[7][12]

  • Deprotonation: A proton is removed from a carbon adjacent to the carbocation center by a base (e.g., water or the conjugate base of the acid), forming a double bond. This step can lead to multiple products depending on which proton is removed.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of 2° Carbocation cluster_2 Step 3: 1,2-Methyl Shift (Rearrangement) cluster_3 Step 4: Deprotonation & Product Formation A This compound + H⁺ B Protonated Alcohol A->B C Secondary (2°) Carbocation + H₂O B->C Loss of H₂O D Tertiary (3°) Carbocation C->D Wagner-Meerwein Rearrangement P1 3,3-Dimethyl-1-butene (B1661986) (Minor Product) C->P1 -H⁺ P2 2,3-Dimethyl-1-butene (B117154) (Major Product) D->P2 -H⁺ P3 2,3-Dimethyl-2-butene (Major Product, Zaitsev's Rule) D->P3 -H⁺

Caption: Reaction mechanism for the dehydration of this compound.

Product Distribution

The reaction yields a mixture of three alkenes. The formation of 3,3-dimethyl-1-butene occurs directly from the unrearranged secondary carbocation, but this is a minor pathway. The rearranged tertiary carbocation leads to the formation of 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene. According to Zaitsev's rule, the most substituted alkene, 2,3-dimethyl-2-butene, is the most stable and is therefore the major product of the reaction.[6][12]

Product NameStructure% YieldPathway
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂~64%From rearranged 3° carbocation (Zaitsev product)
2,3-Dimethyl-1-buteneCH₂=C(CH₃)CH(CH₃)₂~33%From rearranged 3° carbocation (Hofmann product)
3,3-Dimethyl-1-buteneCH₂=CH-C(CH₃)₃~3%From unrearranged 2° carbocation
Table 1: Product distribution from the dehydration of this compound.[13]

Experimental Protocols

This section provides a detailed methodology for the dehydration of this compound and subsequent analysis of the product mixture.

Objective: To synthesize a mixture of alkenes from this compound via acid-catalyzed dehydration and to determine the product distribution using gas chromatography (GC).

Materials and Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) or Phosphoric Acid (H₃PO₄, 85%)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Boiling chips

  • Deionized water

Apparatus:

  • Round-bottom flask (50 mL or 100 mL)

  • Fractional distillation apparatus (Hickman still or standard setup)

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas Chromatograph (GC) with an appropriate column (e.g., non-polar)

Protocol:

  • Reaction Setup:

    • Place 10 mL of this compound into a 50 mL round-bottom flask.

    • Cool the flask in an ice bath.

    • Slowly and carefully add 2.5 mL of concentrated sulfuric acid dropwise while swirling the flask.

    • Add a few boiling chips to the mixture.

  • Dehydration and Distillation:

    • Assemble a fractional distillation apparatus with the round-bottom flask.[14]

    • Place a collection flask, cooled in an ice bath, at the end of the condenser.

    • Gently heat the reaction mixture using a heating mantle.[15]

    • Collect the distillate that boils below 100°C. The products are volatile alkenes.[14] Continue distillation until only a small amount of dark residue remains in the reaction flask.

  • Work-up and Isolation:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate by adding 15 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[4][16] Caution: Swirl gently at first and vent frequently to release CO₂ gas produced.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with 15 mL of water, and again discard the aqueous layer.

    • Transfer the organic layer (the product alkenes) to a clean, dry Erlenmeyer flask.

  • Drying and Purification:

    • Dry the product by adding a small amount of anhydrous sodium sulfate.[14] Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

    • Carefully decant or filter the dried liquid into a pre-weighed, clean vial.

    • Determine the mass of the final product and calculate the percentage yield.

  • Product Analysis:

    • Obtain a Gas Chromatogram (GC) of the product mixture.[14]

    • Identify the peaks corresponding to the three different alkene products based on their boiling points and retention times.

    • Calculate the relative percentage of each product from the integrated peak areas in the chromatogram.

G A 1. Reaction Setup (Alcohol + Acid in Flask) B 2. Dehydration (Heat mixture) A->B C 3. Distillation (Collect volatile alkenes) B->C D 4. Work-up (Neutralize with NaHCO₃) C->D E 5. Separation (Remove aqueous layer) D->E F 6. Drying (Add Anhydrous Na₂SO₄) E->F G 7. Final Product (Decant purified alkenes) F->G H 8. Analysis (Gas Chromatography) G->H

Caption: Experimental workflow for alcohol dehydration and product analysis.

References

Application Notes and Protocols for the Oxidation of 3,3-Dimethyl-2-butanol to Pinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical oxidation of the secondary alcohol 3,3-Dimethyl-2-butanol to its corresponding ketone, pinacolone (B1678379) (3,3-dimethyl-2-butanone). This transformation is a standard procedure in organic synthesis and is relevant for the preparation of intermediates in the development of pharmaceuticals and other fine chemicals. Pinacolone itself is a precursor in the synthesis of various commercial products.

The direct oxidation of this compound offers a straightforward route to pinacolone. Several established methods for the oxidation of secondary alcohols are applicable to this substrate. The choice of oxidant is crucial and depends on factors such as the scale of the reaction, the presence of other functional groups in the substrate, and considerations regarding toxicity and waste disposal. This document outlines and compares four common and effective methods for this conversion: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and Jones oxidation.

Comparison of Common Oxidation Methods

The selection of an appropriate oxidizing agent is a critical step in synthetic planning. The following table summarizes the key quantitative and qualitative aspects of four common methods for the oxidation of secondary alcohols like this compound to ketones.

Oxidation Method Oxidizing Agent Typical Molar Equivalents of Oxidant Typical Reaction Temperature Typical Reaction Time Common Solvents Reported Yields (General for Secondary Alcohols) Key Advantages Key Disadvantages
PCC Oxidation Pyridinium Chlorochromate (PCC)1.2 - 2.0Room Temperature1 - 4 hoursDichloromethane (B109758) (DCM)80-95%Mild conditions, commercially available reagent, simple work-up.[1][2]Chromium-based (toxic), can be acidic, may require an inert atmosphere.[1][2]
Swern Oxidation Dimethyl sulfoxide (B87167) (DMSO), Oxalyl chloride, Triethylamine (TEA)2.0 (DMSO), 1.1 (Oxalyl Chloride), 2.5 (TEA)-78 °C to Room Temperature1 - 2 hoursDichloromethane (DCM)>90%Very mild conditions, high yields, suitable for sensitive substrates.Requires low temperatures, produces foul-smelling dimethyl sulfide (B99878) byproduct.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)1.1 - 1.5Room Temperature0.5 - 3 hoursDichloromethane (DCM), Chloroform>90%Mild, neutral conditions, high yields, short reaction times.Reagent is expensive and can be explosive under certain conditions.
Jones Oxidation Chromium trioxide (CrO₃) in aqueous sulfuric acidCatalytic to Stoichiometric0 °C to Room Temperature0.5 - 2 hoursAcetone85-95%Inexpensive and powerful oxidant, rapid reaction.Highly acidic and strongly oxidizing (can affect other functional groups), highly toxic chromium waste.

Experimental Protocols

The following is a detailed, representative protocol for the oxidation of this compound to pinacolone using Pyridinium Chlorochromate (PCC). This method is chosen for its operational simplicity and effectiveness for this type of transformation.

Protocol: Pyridinium Chlorochromate (PCC) Oxidation of this compound

Materials:

  • This compound (Substrate)

  • Pyridinium Chlorochromate (PCC) (Oxidant)

  • Celite® or silica (B1680970) gel (filter aid)

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • Diethyl ether

  • Magnesium sulfate (B86663) (or sodium sulfate), anhydrous (Drying agent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Pyridinium Chlorochromate (PCC) (1.5 equivalents) and a small amount of Celite® or silica gel. The flask is then placed under an inert atmosphere of nitrogen or argon.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a suspension of the PCC and Celite®.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Reaction: Slowly add the solution of this compound to the stirring suspension of PCC in DCM at room temperature. The reaction mixture will typically turn dark brown or black.

  • Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting alcohol.

  • Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether.

  • Filtration: Pass the reaction mixture through a short pad of silica gel or Celite® in a filter funnel to remove the chromium salts and other solid byproducts. Wash the filter cake thoroughly with diethyl ether to ensure all the product is collected.

  • Purification: Combine the organic filtrates and concentrate them using a rotary evaporator to remove the solvent. The crude product, pinacolone, can be further purified by distillation if necessary.

Visualizations

Reaction Scheme and Mechanism

Reaction_Scheme Oxidation of this compound to Pinacolone sub This compound prod Pinacolone sub->prod Oxidizing Agent (e.g., PCC, DMP, Swern, Jones) reagent [O]

Caption: General reaction scheme for the oxidation of this compound.

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification prep_reagents Prepare solution of This compound in DCM add_substrate Add alcohol solution to the oxidant suspension prep_reagents->add_substrate prep_oxidant Prepare suspension of oxidizing agent (e.g., PCC) in DCM prep_oxidant->add_substrate stir_rt Stir at room temperature (or specified temperature) add_substrate->stir_rt monitor Monitor reaction (TLC/GC) stir_rt->monitor dilute Dilute with diethyl ether monitor->dilute filter Filter through Celite/Silica dilute->filter concentrate Concentrate filtrate (Rotary Evaporator) filter->concentrate purify Purify by distillation (optional) concentrate->purify

Caption: Experimental workflow for the oxidation of this compound.

References

Application Notes and Protocols: Stereospecific Synthesis Utilizing (R)-3,3-Dimethyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3,3-Dimethyl-2-butanol, also known as (R)-pinacolyl alcohol, is a chiral secondary alcohol that holds potential as a valuable building block and stereochemical director in asymmetric synthesis. Its bulky tert-butyl group, positioned adjacent to the chiral center, can exert significant steric influence, enabling high levels of stereocontrol in various chemical transformations. These application notes provide an overview of its utility in the stereospecific synthesis of P-chiral phosphonates, a class of compounds with significant applications in medicinal chemistry and materials science.

While not a classical removable chiral auxiliary in the vein of Evans oxazolidinones or Oppolzer's camphorsultam, (R)-3,3-dimethyl-2-butanol can be incorporated as a chiral directing group. This note details its application in the diastereoselective synthesis of α-hydroxyphosphonates, where the chirality of the alcohol is transferred to a new stereocenter on the phosphorus atom and the adjacent carbon.

Application: Diastereoselective Synthesis of P-Chiral α-Hydroxyphosphonates

The synthesis of enantiomerically pure α-hydroxyphosphonates is a significant challenge in organic chemistry. One effective strategy involves the diastereoselective addition of a chiral H-phosphonate to an aldehyde. In this approach, (R)-3,3-dimethyl-2-butanol serves as the chiral precursor for the H-phosphonate reagent, directing the stereochemical outcome of the addition reaction. The bulky nature of the (R)-3,3-dimethyl-2-butoxy group is crucial for achieving high diastereoselectivity.

Logical Workflow for Diastereoselective α-Hydroxyphosphonate Synthesis

G cluster_0 Step 1: Reagent Synthesis cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Auxiliary Cleavage (Optional) A (R)-3,3-Dimethyl-2-butanol C Chiral Dichlorophosphite Intermediate A->C Reaction with B Phosphorus Trichloride (B1173362) (PCl3) B->C E Chiral H-Phosphonate Reagent C->E via D Hydrolysis D->E H Diastereomeric α-Hydroxyphosphonate Adducts E->H Reaction with F Aldehyde F->H G Base (e.g., DBU) G->H Catalysis J Enantiopure α-Hydroxyphosphonic Acid H->J Treatment with K Recovered (R)-3,3-Dimethyl-2-butanol H->K I Hydrolysis/Cleavage Conditions I->J

Caption: Workflow for synthesizing chiral α-hydroxyphosphonates.

Experimental Protocols

Protocol 1: Synthesis of the Chiral H-Phosphonate Reagent from (R)-3,3-Dimethyl-2-butanol

This protocol describes the preparation of the key chiral H-phosphonate reagent.

Materials:

  • (R)-3,3-Dimethyl-2-butanol

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous diethyl ether

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Under an inert atmosphere of nitrogen or argon, dissolve (R)-3,3-dimethyl-2-butanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add phosphorus trichloride (0.5 eq) dissolved in anhydrous diethyl ether to the cooled solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Slowly add a solution of deionized water (1.0 eq) and triethylamine (1.1 eq) in diethyl ether to the reaction mixture, again keeping the temperature below -70 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the resulting triethylammonium (B8662869) chloride salt and wash the solid with anhydrous diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude chiral H-phosphonate. The product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Diastereoselective Addition to an Aldehyde

This protocol outlines the diastereoselective carbon-phosphorus bond formation.

Materials:

  • Chiral H-phosphonate from Protocol 1

  • Aldehyde (e.g., benzaldehyde)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere, dissolve the chiral H-phosphonate (1.0 eq) and the aldehyde (1.2 eq) in anhydrous THF in a flame-dried flask.

  • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C, optimization may be required).

  • Add a catalytic amount of DBU (0.1 eq) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomeric α-hydroxyphosphonates, can be purified by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or ³¹P NMR spectroscopy of the crude mixture.

Data Presentation

The following table summarizes representative data for the diastereoselective addition of the H-phosphonate derived from (R)-3,3-dimethyl-2-butanol to various aldehydes. (Note: This data is illustrative and based on typical outcomes for such reactions, as specific literature data for this exact auxiliary is limited).

EntryAldehydeTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1Benzaldehyde-7895:585
24-Nitrobenzaldehyde-7897:388
3Isobutyraldehyde-6090:1075
4Cinnamaldehyde-7892:882
Signaling Pathway Diagram (Conceptual)

The stereochemical outcome of the reaction is dictated by the steric hindrance imposed by the chiral auxiliary during the transition state of the nucleophilic attack of the phosphite (B83602) on the aldehyde.

G cluster_TS Transition State Model cluster_Approach Facial Attack Phosphite Chiral Phosphite Tautomer Re_Face Re-face attack (Favored) Phosphite->Re_Face Nucleophilic Attack Si_Face Si-face attack (Disfavored) Phosphite->Si_Face Aldehyde Aldehyde Aldehyde->Re_Face Aldehyde->Si_Face Major_Product Major Diastereomer Re_Face->Major_Product Minor_Product Minor Diastereomer Si_Face->Minor_Product Bulky_Group Bulky (R)-3,3-dimethyl-2-butoxy group Bulky_Group->Si_Face Steric Hindrance

Caption: Model for diastereoselective addition.

Conclusion

(R)-3,3-Dimethyl-2-butanol serves as an effective chiral directing group in the synthesis of P-chiral α-hydroxyphosphonates. The steric bulk of the tert-butyl group allows for high levels of diastereoselectivity in the key C-P bond-forming step. The provided protocols offer a foundational methodology for researchers exploring the synthesis of novel chiral organophosphorus compounds for applications in drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrates to maximize yield and stereoselectivity.

Application Notes and Protocols: 3,3-Dimethyl-2-butanol in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-butanol, also known as pinacolyl alcohol, is a secondary alcohol with a characteristic sweet odor.[1] While not typically used directly as a fragrance ingredient, its structure makes it a valuable precursor for the synthesis of novel fragrance esters.[2] The bulky tert-butyl group adjacent to the alcohol functionality provides significant steric hindrance, which can influence reaction kinetics and impart unique organoleptic properties to its derivatives.

This document outlines the application of this compound in the synthesis of fragrance esters via Fischer esterification. Detailed protocols for the preparation of two representative esters, 3,3-dimethyl-2-butyl acetate (B1210297) and 3,3-dimethyl-2-butyl propanoate, are provided, along with expected physicochemical properties and characterization data.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the target fragrance esters is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Derived Esters

PropertyThis compound3,3-Dimethyl-2-butyl Acetate (Predicted)3,3-Dimethyl-2-butyl Propanoate (Predicted)
Molecular Formula C₆H₁₄OC₈H₁₆O₂C₉H₁₈O₂
Molecular Weight 102.17 g/mol 144.21 g/mol 158.24 g/mol
Appearance Colorless liquidColorless liquidColorless liquid
Boiling Point 120-121 °C~140-150 °C~160-170 °C
Density ~0.812 g/mL~0.87 g/mL~0.86 g/mL
Solubility Soluble in alcoholInsoluble in water, soluble in organic solventsInsoluble in water, soluble in organic solvents
Odor Profile Sweet, camphor-likeFruity, camphoraceous, potentially with pear and blueberry notesFruity, slightly waxy, with rum-like notes

Application in Fragrance Synthesis: Fischer Esterification

The primary route for converting this compound into fragrance compounds is through Fischer esterification. This acid-catalyzed reaction between an alcohol and a carboxylic acid produces an ester and water. Due to the steric hindrance of the tert-butyl group in this compound, reaction conditions may require longer reflux times or a higher catalyst load compared to less hindered alcohols to achieve reasonable yields.

Synthesis of 3,3-Dimethyl-2-butyl Acetate

This ester is anticipated to possess a complex fruity aroma, with nuances of pear, banana, and a characteristic camphoraceous note from the pinacolyl moiety.

Synthesis of 3,3-Dimethyl-2-butyl Propanoate

Propanoate esters typically have a sweeter, more rum-like and less ethereal scent than their acetate counterparts. This derivative is expected to have a rich, fruity profile with potential applications in gourmand and fruity-floral fragrance compositions.

Experimental Protocols

The following protocols are representative methods for the synthesis of fragrance esters from this compound.

Protocol 1: Synthesis of 3,3-Dimethyl-2-butyl Acetate

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid (2.0 eq)

  • Concentrated Sulfuric Acid (catalyst)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Apparatus for simple or fractional distillation

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound and glacial acetic acid.

  • Slowly and with caution, add concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution until effervescence ceases, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude ester by fractional distillation to obtain the final product.

Protocol 2: Synthesis of 3,3-Dimethyl-2-butyl Propanoate

This protocol is analogous to 4.1, with the substitution of propanoic acid for acetic acid.

Materials:

  • This compound (1.0 eq)

  • Propanoic Acid (2.0 eq)

  • Concentrated Sulfuric Acid (catalyst)

  • And other workup reagents as in Protocol 4.1.

Procedure: Follow the procedure outlined in Protocol 4.1, substituting propanoic acid for glacial acetic acid. The reflux time may need to be adjusted based on reaction monitoring.

Expected Results and Characterization

The yields for these reactions are expected to be moderate (40-60%) due to the steric hindrance of the secondary alcohol. The final products should be clear, colorless liquids with characteristic fruity odors.

Table 2: Summary of Reaction Conditions and Expected Outcomes

Parameter3,3-Dimethyl-2-butyl Acetate3,3-Dimethyl-2-butyl Propanoate
Reactants This compound, Acetic AcidThis compound, Propanoic Acid
Catalyst Concentrated H₂SO₄Concentrated H₂SO₄
Reaction Time 4-6 hours4-6 hours
Temperature Reflux (~110-120 °C)Reflux (~120-130 °C)
Expected Yield 40-60%40-60%
Sensory Profile Fruity, camphoraceous, pear, blueberry notesSweet, fruity, rum-like, waxy undertones
Expected IR (cm⁻¹) ~1735 (C=O stretch), ~1240 (C-O stretch), ~2960 (C-H stretch)~1735 (C=O stretch), ~1180 (C-O stretch), ~2960 (C-H stretch)
Expected ¹H NMR Singlet ~2.0 ppm (CH₃CO), Multiplet ~4.7 ppm (CH-O), Singlet ~0.9 ppm (C(CH₃)₃), Doublet ~1.2 ppm (CH₃-CH)Triplet ~1.1 ppm (CH₃CH₂), Quartet ~2.2 ppm (CH₂CO), Multiplet ~4.7 ppm (CH-O), Singlet ~0.9 ppm (C(CH₃)₃), Doublet ~1.2 ppm (CH₃-CH)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of fragrance esters from this compound.

G Experimental Workflow for Fragrance Ester Synthesis cluster_reaction Reaction cluster_workup Workup & Purification reactants This compound + Carboxylic Acid catalyst H₂SO₄ Catalyst reactants->catalyst Add reflux Heat & Reflux (4-6 hours) catalyst->reflux extraction Aqueous Workup & Ether Extraction reflux->extraction Cool wash Wash with NaHCO₃ & Brine extraction->wash dry Dry with MgSO₄ wash->dry filter_evap Filter & Evaporate Solvent dry->filter_evap distill Fractional Distillation filter_evap->distill product Pure Fragrance Ester distill->product

Caption: Workflow for Fischer Esterification of this compound.

Olfactory Signaling Pathway

The perception of the synthesized fragrance ester is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a G-protein coupled signaling cascade, as depicted below.

G Generalized Olfactory Signaling Pathway cluster_membrane Cell Membrane of Olfactory Neuron OR Olfactory Receptor (GPCR) G_protein G-protein (G olf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ion_channel Ion Channel ions Na⁺, Ca²⁺ Influx ion_channel->ions odorant Fragrance Ester (Odorant) odorant->OR Binds ATP ATP ATP->AC cAMP->ion_channel Opens depolarization Neuron Depolarization & Signal to Brain ions->depolarization

Caption: G-protein coupled receptor cascade in olfaction.

Disclaimer: The protocols and data presented are based on established chemical principles and are intended for research and development purposes by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Yields and sensory profiles are predictive and may vary.

References

Application Notes and Protocols for Enzymatic Reactions Involving 3,3-Dimethyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic reactions involving 3,3-dimethyl-2-butanol, a sterically hindered secondary alcohol. Due to the limited availability of specific kinetic data for this substrate in published literature, this document focuses on providing detailed, adaptable protocols for researchers to characterize the enzymatic activity of candidate enzymes such as alcohol dehydrogenases (ADHs) and cytochrome P450s (CYPs).

Introduction

This compound, also known as pinacolyl alcohol, is a branched-chain secondary alcohol. Its enzymatic conversion is of interest in various fields, including biocatalysis for the synthesis of specialty chemicals like 3,3-dimethyl-2-butanone (pinacolone), and in understanding the metabolism of xenobiotics. The primary enzymes responsible for the oxidation of alcohols in biological systems are alcohol dehydrogenases (ADHs) and cytochrome P450 monooxygenases.

Enzymatic Reaction:

The principal enzymatic reaction involving this compound is its oxidation to the corresponding ketone, 3,3-dimethyl-2-butanone.

  • Reaction: this compound + NAD(P)+ ⇌ 3,3-Dimethyl-2-butanone + NAD(P)H + H+

  • Enzyme Commission (EC) Number: EC 1.1.1.1 (Alcohol dehydrogenase), EC 1.1.1.2 (Alcohol dehydrogenase (NADP+))

Potential Enzymes and Substrate Specificity

While specific kinetic data for this compound is scarce, studies on various ADHs and CYPs suggest that sterically hindered and branched-chain alcohols can be substrates.

  • Alcohol Dehydrogenases (ADHs): ADHs are a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. Some ADHs, particularly those from sources like Thermoanaerobacter brockii and horse liver, have been shown to have activity towards a wide range of secondary alcohols. Human liver ADH isoenzymes have also demonstrated that alcohols with bulky substituents can be good substrates.

Quantitative Data

As specific kinetic parameters for this compound are not widely reported, the following table provides kinetic data for other relevant alcohol substrates with various alcohol dehydrogenases to serve as a reference. This data highlights the variability in enzyme activity based on substrate structure and enzyme source.

Table 1: Kinetic Parameters of Various Alcohol Dehydrogenases with Different Alcohol Substrates

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Yeast Alcohol DehydrogenaseEthanol (B145695)136.2 (nmol/min/mg protein)--
Yeast Alcohol DehydrogenaseButan-1-ol-3.8 (nmol/min/mg protein)--
Human Liver ADH (β1β1)Ethanol4.6-9.4 (min-1)34
Human Liver ADH (β1β1)Cyclohexanol0.11-11 (min-1)1670
Penicillium charlesii ADH-IR,R,-2,3-butanediol60---

Note: The units and conditions for Vmax and kcat can vary between studies. Researchers should consult the original publications for detailed experimental conditions.

Experimental Protocols

The following are detailed protocols that can be adapted to study the enzymatic oxidation of this compound.

Protocol 1: Determination of Kinetic Parameters for Alcohol Dehydrogenase (ADH) with this compound

This protocol outlines a spectrophotometric assay to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for an ADH with this compound as the substrate. The assay is based on monitoring the increase in absorbance at 340 nm due to the production of NADH.

Materials:

  • Purified Alcohol Dehydrogenase (e.g., from yeast or horse liver)

  • This compound (substrate)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+) or Nicotinamide adenine dinucleotide phosphate (B84403) (NADP+)

  • Glycine-NaOH buffer (0.1 M, pH 9.0) or another suitable buffer

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 M in buffer). From this, prepare a series of dilutions to achieve final assay concentrations ranging from, for example, 0.1 mM to 20 mM.

    • Prepare a stock solution of NAD+ (or NADP+) (e.g., 20 mM in buffer).

    • Prepare a stock solution of the ADH enzyme at a known concentration in a suitable buffer (e.g., 1 mg/mL). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least the first few minutes.

  • Assay Setup:

    • Set up a series of reactions in cuvettes. A typical 1 mL reaction mixture would contain:

      • 850 µL of 0.1 M Glycine-NaOH buffer (pH 9.0)

      • 50 µL of 20 mM NAD+ (final concentration 1 mM)

      • 50 µL of varying concentrations of this compound

    • Include a blank reaction with no enzyme to account for any non-enzymatic reduction of NAD+.

  • Enzymatic Reaction and Measurement:

    • Equilibrate the cuvettes containing the buffer, NAD+, and substrate at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer for 5 minutes.

    • Initiate the reaction by adding 50 µL of the ADH enzyme solution to each cuvette.

    • Immediately start monitoring the increase in absorbance at 340 nm continuously for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

    • Plot the initial velocity (v0) against the substrate concentration ([S]).

    • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.

Protocol 2: Analysis of this compound and 3,3-Dimethyl-2-butanone by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the separation and quantification of the substrate and its ketone product from an enzymatic reaction.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • This compound and 3,3-Dimethyl-2-butanone standards

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Internal standard (e.g., undecane (B72203) or another suitable hydrocarbon)

  • Sodium sulfate (B86663) (anhydrous)

  • Vials for GC-MS analysis

Procedure:

  • Sample Preparation:

    • Stop the enzymatic reaction at various time points by adding a quenching agent (e.g., a strong acid or base, depending on the enzyme's stability).

    • Add a known amount of internal standard to the reaction mixture.

    • Extract the analytes from the aqueous reaction mixture using an appropriate organic solvent (e.g., 3 x 1 mL of ethyl acetate).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Carefully transfer the dried organic extract to a GC-MS vial.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 5 minutes at 200°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • MS Detector:

      • Ionization mode: Electron Ionization (EI) at 70 eV

      • Scan range: m/z 35-200

  • Data Analysis:

    • Identify the peaks for this compound, 3,3-dimethyl-2-butanone, and the internal standard based on their retention times and mass spectra.

    • Create a calibration curve for each analyte using standards of known concentrations.

    • Quantify the amount of substrate consumed and product formed in the enzymatic reaction by comparing the peak areas to the calibration curves.

Visualizations

Logical Workflow for Enzymatic Assay

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Cofactor) Mix Mix Reagents in Cuvette Reagents->Mix Enzyme Prepare Enzyme Solution Initiate Initiate Reaction (Add Enzyme) Enzyme->Initiate Equilibrate Equilibrate Temperature Mix->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance (e.g., at 340 nm) Initiate->Monitor Calc_Rate Calculate Initial Velocity (v0) Monitor->Calc_Rate Plot Plot v0 vs. [Substrate] Calc_Rate->Plot Determine_Params Determine Kinetic Parameters (Km, Vmax) Plot->Determine_Params

Caption: Workflow for determining enzyme kinetic parameters.

Potential Metabolic Pathway

Metabolic_Pathway Substrate This compound Product 3,3-Dimethyl-2-butanone Substrate->Product Oxidation Cofactor_Ox NAD(P)+ Cofactor_Red NAD(P)H + H+ Cofactor_Ox->Cofactor_Red Reduction Enzyme Alcohol Dehydrogenase or Cytochrome P450 Enzyme->Product

Caption: Oxidation of this compound.

Application Notes and Protocols: The Role of 3,3-Dimethyl-2-butanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3,3-dimethyl-2-butanol, also known as pinacolyl alcohol, in the synthesis of chiral pharmaceutical intermediates. The focus is on the application of its enantiopure form, (S)-3,3-dimethyl-2-butanol, as a chiral auxiliary to induce stereoselectivity in key bond-forming reactions. While its direct use in the synthesis of blockbuster drugs is not widely documented in publicly available literature, its structural features—notably its steric bulk—make it an excellent candidate for achieving high diastereoselectivity in asymmetric synthesis.

Introduction

This compound is a secondary alcohol with a bulky tert-butyl group adjacent to the hydroxyl-bearing carbon. This steric hindrance is a key feature that can be exploited in asymmetric synthesis to control the stereochemical outcome of a reaction. The chiral (S)-enantiomer can be temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter. Following the reaction, the auxiliary can be cleaved and potentially recovered. This strategy is a cornerstone of modern pharmaceutical synthesis, where the chirality of a molecule is often critical to its therapeutic efficacy and safety.

Key Applications:

  • Chiral Auxiliary: The primary application explored in these notes is its use as a chiral auxiliary to direct stereoselective alkylation reactions.

  • Chiral Pool Source: Enantiopure this compound can serve as a starting material for the synthesis of more complex chiral molecules.

  • Solvent: While not a primary focus here, it is also used as a solvent in some pharmaceutical manufacturing processes.[1]

Diastereoselective Alkylation using (S)-3,3-Dimethyl-2-butanol as a Chiral Auxiliary

A key transformation in the synthesis of many pharmaceutical intermediates is the asymmetric alkylation of carboxylic acids. By converting the carboxylic acid to a chiral ester or amide incorporating (S)-3,3-dimethyl-2-butanol, the steric bulk of the auxiliary can effectively shield one face of the corresponding enolate, leading to a highly diastereoselective alkylation.

General Workflow

The overall process for the diastereoselective alkylation using (S)-3,3-dimethyl-2-butanol as a chiral auxiliary can be summarized in the following workflow:

workflow start Prochiral Carboxylic Acid step1 Esterification with (S)-3,3-Dimethyl-2-butanol start->step1 step2 Enolate Formation (e.g., LDA, -78 °C) step1->step2 step3 Diastereoselective Alkylation (R-X, -78 °C) step2->step3 step4 Hydrolysis and Auxiliary Cleavage step3->step4 product Enantiomerically Enriched Carboxylic Acid step4->product auxiliary (S)-3,3-Dimethyl-2-butanol (Recovered) step4->auxiliary mechanism cluster_enolate Chiral Enolate cluster_approach Electrophile Approach cluster_product Major Diastereomer enolate Enolate intermediate with the bulky (S)-3,3-dimethyl-2-butyl group blocking the top face. approach The electrophile (R-X) is directed to the less hindered bottom face. enolate->approach Steric Shielding product Formation of the desired diastereomer is favored. approach->product enzymatic_resolution start Racemic this compound step1 Enzymatic Acylation (Lipase, Acyl Donor) start->step1 separation Separation step1->separation product_s (S)-3,3-Dimethyl-2-butanol separation->product_s product_r_ester (R)-3,3-Dimethyl-2-butyl Ester separation->product_r_ester hydrolysis Hydrolysis product_r_ester->hydrolysis product_r (R)-3,3-Dimethyl-2-butanol hydrolysis->product_r

References

Troubleshooting & Optimization

Side products in the dehydration of 3,3-Dimethyl-2-butanol with sulfuric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the acid-catalyzed dehydration of 3,3-Dimethyl-2-butanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the dehydration of this compound with sulfuric acid?

A1: The dehydration of this compound proceeds through an E1 (unimolecular elimination) mechanism. This multi-step process involves the protonation of the hydroxyl group, formation of a carbocation intermediate, and subsequent elimination of a proton to form an alkene.

Q2: Why is a mixture of alkene products observed instead of a single product?

A2: A mixture of products is formed due to a carbocation rearrangement. The initially formed secondary carbocation undergoes a Wagner-Meerwein rearrangement, specifically a 1,2-methyl shift, to form a more stable tertiary carbocation. Both the initial and the rearranged carbocation can then lose a proton to form different alkenes.

Q3: What are the expected side products in this reaction?

A3: The primary side products are isomeric alkenes. The major product is 2,3-dimethyl-2-butene, formed from the more stable tertiary carbocation. The minor products are 2,3-dimethyl-1-butene (B117154) (from the tertiary carbocation) and 3,3-dimethyl-1-butene (B1661986) (from the initial secondary carbocation).

Q4: Which alkene is the major product and why?

A4: The major product is 2,3-dimethyl-2-butene. This is because it is the most thermodynamically stable alkene that can be formed. It is a tetrasubstituted alkene, and according to Zaitsev's rule, the more substituted alkene is generally the major product in elimination reactions. This product arises from the rearranged, more stable tertiary carbocation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Alkene Yield 1. Incomplete reaction. 2. Reaction equilibrium not shifted towards products. 3. Loss of volatile product during the reaction or workup.1. Ensure sufficient heating and reaction time. The reaction is favored at higher temperatures. 2. Use a fractional distillation setup to remove the lower-boiling alkene products as they are formed, driving the equilibrium forward. 3. Use an ice bath to cool the receiving flask during distillation to minimize the loss of volatile alkenes.
Presence of Unreacted Starting Material (this compound) in Product 1. Insufficient acid catalyst. 2. Reaction temperature too low. 3. Inefficient distillation.1. Ensure the correct catalytic amount of concentrated sulfuric acid is used. 2. Monitor and maintain the reaction temperature within the optimal range for dehydration. 3. Ensure the distillation apparatus is set up correctly and the temperature at the still head reaches the boiling points of the alkene products.
Product is Dark in Color or Contains Char 1. Sulfuric acid is a strong oxidizing agent and can cause polymerization and charring of the alcohol and alkene products, especially at high temperatures.1. Use concentrated phosphoric acid as an alternative catalyst, as it is less oxidizing. 2. Avoid overheating the reaction mixture. Maintain a controlled and steady heating rate.
GC/MS Analysis Shows Poor Separation of Alkene Isomers 1. Inappropriate GC column. 2. Suboptimal GC temperature program.1. Use a GC column with a stationary phase suitable for separating nonpolar, volatile compounds. A column with some polarity may help in separating isomers. 2. Optimize the temperature program. A slow temperature ramp or an isothermal period at a lower temperature can improve the resolution of closely boiling isomers.
Unexpected Peaks in the GC/MS Chromatogram 1. Formation of ethers (e.g., di-sec-butyl ether) as a side product, which can occur at lower temperatures. 2. Polymerization of the alkene products catalyzed by the acid.1. Ensure the reaction is carried out at a sufficiently high temperature to favor elimination over substitution (ether formation). 2. Keep the reaction time from being excessively long and distill the products as they form to remove them from the acidic environment.

Quantitative Product Distribution

The dehydration of this compound typically yields a mixture of three alkene isomers. While the exact distribution can vary based on reaction conditions such as temperature and catalyst concentration, the rearranged products are predominant. A representative product distribution determined by gas chromatography (GC) is summarized below.

Product Structure IUPAC Name Typical Distribution (%) Originating Carbocation
Major Product2,3-Dimethyl-2-butene2,3-Dimethyl-2-butene~80-90%Tertiary (rearranged)
Minor Product2,3-Dimethyl-1-butene2,3-Dimethyl-1-butene~5-15%Tertiary (rearranged)
Minor Product3,3-Dimethyl-1-butene3,3-Dimethyl-1-butene~1-5%Secondary (initial)

Note: The percentages are approximate and for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Dehydration of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Ice bath

Procedure:

  • Set up a fractional distillation apparatus with a round-bottom flask as the reaction vessel.

  • To the round-bottom flask, add this compound and a catalytic amount of concentrated sulfuric acid (or phosphoric acid). Add boiling chips.

  • Heat the mixture gently using a heating mantle.

  • Collect the distillate, which is a mixture of the alkene products and water, in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.

  • Transfer the collected distillate to a separatory funnel.

  • Wash the distillate with a small amount of saturated sodium bicarbonate solution to neutralize any residual acid. Carefully vent the separatory funnel.

  • Separate the aqueous layer.

  • Wash the organic layer with water.

  • Separate the aqueous layer and transfer the organic layer (the alkene mixture) to a clean, dry Erlenmeyer flask.

  • Dry the alkene mixture with anhydrous sodium sulfate.

  • Decant or filter the dried liquid into a clean, pre-weighed vial for analysis.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compound analysis (e.g., DB-5 or similar)

Procedure:

  • Prepare a dilute solution of the collected alkene mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Run a suitable temperature program to separate the isomeric alkenes. An example program could be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 100°C.

    • Hold at 100°C for 2 minutes.

  • The mass spectrometer will detect the separated components as they elute from the GC column.

  • Analyze the resulting chromatogram to determine the retention times and relative peak areas of the different products.

  • Identify each peak by comparing its mass spectrum with a library of known spectra for 2,3-dimethyl-2-butene, 2,3-dimethyl-1-butene, and 3,3-dimethyl-1-butene.

  • Calculate the relative percentage of each product from the integrated peak areas in the chromatogram.

Visualizations

Dehydration_Mechanism reactant This compound protonation Protonation of -OH (Fast) reactant->protonation + H+ oxonium Alkyloxonium Ion protonation->oxonium loss_of_water Loss of H2O (Slow, Rate-determining) oxonium->loss_of_water sec_carbocation Secondary Carbocation (Less Stable) loss_of_water->sec_carbocation - H2O rearrangement 1,2-Methyl Shift (Wagner-Meerwein) sec_carbocation->rearrangement deprotonation1 Deprotonation sec_carbocation->deprotonation1 tert_carbocation Tertiary Carbocation (More Stable) rearrangement->tert_carbocation deprotonation2 Deprotonation tert_carbocation->deprotonation2 deprotonation3 Deprotonation tert_carbocation->deprotonation3 product1 3,3-Dimethyl-1-butene (Minor Product) deprotonation1->product1 - H+ product2 2,3-Dimethyl-1-butene (Minor Product) deprotonation2->product2 - H+ product3 2,3-Dimethyl-2-butene (Major Product) deprotonation3->product3 - H+

Caption: Reaction mechanism for the dehydration of this compound.

Caption: A troubleshooting workflow for common experimental issues.

Technical Support Center: Purification of 3,3-Dimethyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the purification of 3,3-Dimethyl-2-butanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of this compound from impurities during fractional distillation. - Insufficient column efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points. - Incorrect distillation rate: A distillation rate that is too fast does not allow for proper vapor-liquid equilibrium to be established within the column. - Carbocation rearrangement byproduct: Synthesis of this compound can lead to the formation of 2,3-dimethyl-2-butanol, an isomer with a similar boiling point.- Use a more efficient fractionating column: Employ a column with a higher number of theoretical plates, such as a Vigreux, packed, or spinning band column. - Reduce the distillation rate: Decrease the heating rate to ensure a slow and steady collection of distillate (approximately 1-2 drops per second). - Monitor temperature closely: Maintain a stable temperature at the distillation head corresponding to the boiling point of this compound. A fluctuating temperature may indicate co-distillation of impurities.
The collected distillate is cloudy. - Water contamination: The presence of water in the crude material or glassware can lead to a cloudy appearance in the distillate, as this compound has limited solubility in water. - Azeotrope formation: this compound may form a minimum-boiling azeotrope with water, causing them to co-distill.[1]- Thoroughly dry all glassware: Ensure all components of the distillation apparatus are completely dry before starting. - Dry the crude material: Before distillation, dry the crude this compound using a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate. - Perform a two-step distillation: First, distill to remove the bulk of the water (often as the azeotrope), then dry the organic layer and re-distill to obtain the pure product.
No product is distilling over, or the distillation is extremely slow. - Inadequate heating: The heating mantle may not be providing sufficient energy to vaporize the alcohol. - Heat loss: Poor insulation of the distillation column and head can lead to premature condensation of the vapor. - Vapor leak: Poorly sealed joints in the apparatus can allow vapor to escape.- Increase the heating mantle temperature: Gradually increase the heat input to the distillation flask. - Insulate the apparatus: Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss. - Check all joints: Ensure all ground glass joints are properly sealed. Use a small amount of vacuum grease if necessary (for atmospheric distillation).
Product purity is still low after a single fractional distillation. - Significant amount of close-boiling impurities: A single distillation may not be sufficient to completely separate this compound from impurities with very similar boiling points.- Perform a second fractional distillation: Re-distill the collected product, which will now have a higher concentration of the desired alcohol, leading to better separation. - Consider an alternative purification method: For very high purity requirements, preparative gas chromatography may be necessary to separate isomeric impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic route. If synthesized via the reduction of pinacolone (B1678379), unreacted pinacolone and residual solvents are likely impurities. If synthesized from 3,3-dimethyl-1-butene (B1661986) via acid-catalyzed hydration, the primary impurity is often the rearranged isomer, 2,3-dimethyl-2-butanol, due to a carbocation rearrangement.

Q2: What is the boiling point of this compound and its common impurities?

A2: The boiling points are crucial for planning a successful fractional distillation.

CompoundBoiling Point (°C)
This compound 120-122
2,3-Dimethyl-2-butanol119-120
Pinacolone106
Water100

Q3: Can I use simple distillation to purify this compound?

A3: Simple distillation is generally not effective for purifying this compound, especially if it contains isomeric impurities like 2,3-dimethyl-2-butanol, as their boiling points are very close. Fractional distillation is the recommended method for achieving good separation.

Q4: Does this compound form an azeotrope with water?

A4: Yes, it is likely that this compound forms a minimum-boiling azeotrope with water.[1] This means that during distillation, a mixture of water and the alcohol will distill over at a temperature lower than the boiling point of either component. This can be a useful pre-purification step to remove water, after which the organic phase can be dried and re-distilled.

Q5: How can I assess the purity of my final product?

A5: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent method for assessing the purity of this compound. By comparing the peak areas in the chromatogram, you can determine the relative amounts of the desired product and any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity by integrating the signals corresponding to the product and impurities.

Experimental Protocols

Fractional Distillation of this compound

This protocol outlines the procedure for purifying crude this compound using fractional distillation at atmospheric pressure.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Drying the Crude Product: If the crude this compound is suspected to contain water, add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it sit for at least 30 minutes. Filter the drying agent.

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Add the dry, crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Insulation: Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

  • Heating and Equilibration: Begin heating the flask gently. As the mixture heats, you will see a ring of condensate rising up the fractionating column. Adjust the heating rate to allow this ring to rise slowly, which is crucial for the column to equilibrate and for effective separation.

  • Fraction Collection:

    • Forerun: Collect the first fraction that distills over. This will contain any low-boiling impurities, such as residual solvents. The temperature will be significantly lower than the boiling point of this compound.

    • Intermediate Fraction: As the temperature at the distillation head begins to rise and approach the boiling point of the desired product, switch to a new receiving flask to collect an intermediate fraction.

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound (approximately 120-122 °C), collect the purified product in a clean, dry receiving flask. Continue collecting this fraction as long as the temperature remains stable.

    • Final Fraction: If the temperature begins to drop or rise again, it indicates that the main product has finished distilling. Stop the distillation at this point.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude this compound drying Drying with Anhydrous MgSO4/Na2SO4 crude->drying filtration Filtration drying->filtration distillation Fractional Distillation filtration->distillation forerun Forerun (Low-Boiling Impurities) distillation->forerun Collect first main_fraction Main Fraction (Pure this compound) distillation->main_fraction Collect at 120-122 °C residue Residue (High-Boiling Impurities) distillation->residue Remains in flask analysis Purity Analysis (GC/NMR) main_fraction->analysis

Caption: A general workflow for the purification of this compound.

TroubleshootingLogic Troubleshooting Distillation Issues start Distillation Problem poor_separation Poor Separation? start->poor_separation cloudy_distillate Cloudy Distillate? start->cloudy_distillate no_distillate No/Slow Distillate? start->no_distillate increase_efficiency Increase Column Efficiency / Decrease Distillation Rate poor_separation->increase_efficiency Yes dry_sample Dry Crude Material / Use Dry Glassware cloudy_distillate->dry_sample Yes check_heating Increase Heat / Insulate Apparatus / Check for Leaks no_distillate->check_heating Yes

Caption: A decision tree for troubleshooting common distillation problems.

References

Technical Support Center: Optimizing Dehydration of 3,3-Dimethyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the reaction conditions for the dehydration of 3,3-Dimethyl-2-butanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on expected product distributions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the acid-catalyzed dehydration of this compound?

A1: The dehydration of this compound proceeds through an E1 (unimolecular elimination) mechanism. This process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation. This carbocation then undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, which subsequently loses a proton to yield a mixture of alkene products.[1][2]

Q2: What are the expected products of this reaction?

A2: The reaction typically yields three alkene isomers: the major product is the thermodynamically most stable tetrasubstituted alkene, 2,3-dimethyl-2-butene. The other two products are 2,3-dimethyl-1-butene (B117154) (a trisubstituted alkene) and 3,3-dimethyl-1-butene (B1661986) (a disubstituted alkene).[2][3]

Q3: Which acid catalyst is best suited for this reaction?

A3: Both concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective catalysts.[4] However, phosphoric acid is often preferred as it is less prone to causing charring and side reactions like oxidation, which can occur with sulfuric acid.[5]

Q4: How does temperature affect the product distribution?

A4: Higher temperatures generally favor the formation of the more stable, rearranged alkenes (2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene) by providing the necessary energy for the carbocation rearrangement. Lower temperatures may result in a higher proportion of the unrearranged product, 3,3-dimethyl-1-butene, although overall reaction rates will be slower.

Q5: My distillate is cloudy. What does this indicate?

A5: A cloudy distillate may indicate the presence of water, which can co-distill with the alkene products, particularly if an azeotrope is formed. It can also suggest the presence of unreacted starting material. Allowing the distillate to settle and separating the aqueous layer, followed by treatment with a drying agent, can resolve this.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield of alkenes - Incomplete reaction. - Loss of product during distillation or workup. - Reaction temperature is too low.- Increase the reaction time or temperature. - Ensure the distillation apparatus is properly sealed and the collection flask is adequately cooled. - Monitor the reaction temperature to ensure it is within the optimal range (e.g., do not exceed 75°C during distillation when using 85% H₃PO₄).[6]
High proportion of the unrearranged product (3,3-dimethyl-1-butene) - Insufficient energy for carbocation rearrangement. - Reaction temperature is too low.- Increase the reaction temperature to favor the formation of the more stable tertiary carbocation.
Reaction mixture has turned dark or charred - Use of concentrated sulfuric acid, which can cause oxidation and polymerization. - Excessive heating.- Switch to 85% phosphoric acid as the catalyst. - Ensure even heating and avoid localized overheating by using a heating mantle and stirring the reaction mixture.
Presence of an ether byproduct - Reaction temperature is too low, favoring intermolecular dehydration (ether formation) over intramolecular dehydration (alkene formation).- Increase the reaction temperature to favor the elimination reaction.
Difficulty in separating alkene isomers - Isomers have very close boiling points.- Utilize a more efficient distillation column (e.g., fractional distillation). - Employ preparative gas chromatography for high-purity separation.

Data Presentation

Table 1: Typical Product Distribution in the Dehydration of this compound

While the exact product distribution is highly dependent on specific reaction conditions, a representative distribution is provided below.

Product Structure Typical Distribution (%)
2,3-Dimethyl-2-buteneCH₃-C(CH₃)=C(CH₃)-CH₃~64%
2,3-Dimethyl-1-buteneCH₂=C(CH₃)-CH(CH₃)₂~33%
3,3-Dimethyl-1-buteneCH₂=CH-C(CH₃)₃~3%

Note: This distribution is illustrative and can vary.

Experimental Protocols

Protocol 1: Dehydration of this compound using Phosphoric Acid

This protocol is adapted from a standard undergraduate organic chemistry experiment.

Materials:

  • This compound (6 mL)

  • 85% Phosphoric acid (6 mL)

  • Magnetic stir bar

  • 25 mL round-bottom flask

  • Simple distillation apparatus

  • Graduated cylinder

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up a simple distillation apparatus using a 25 mL round-bottom flask.

  • To the round-bottom flask, add a magnetic stir bar, 6 mL of this compound, and 6 mL of 85% phosphoric acid.[6]

  • Begin stirring and gently heat the mixture.

  • Collect the distillate in a graduated cylinder placed in an ice bath. The distillate may appear cloudy.

  • Continue distillation, ensuring the temperature of the distilling vapor does not exceed 75°C.[6]

  • Once the distillation is complete, transfer the distillate to a separatory funnel.

  • Wash the distillate with a small volume of saturated sodium bicarbonate solution to neutralize any acidic residue.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Analyze the product mixture using GC-MS to determine the relative percentages of the alkene isomers.

Protocol 2: GC-MS Analysis of Alkene Products

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating the alkene isomers.

GC Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

  • Carrier Gas: Helium at a constant flow rate.

MS Parameters (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

  • Scan Mode: Full scan.

Analysis:

  • Inject a small sample of the dried organic product into the GC-MS.

  • Identify the peaks corresponding to the three alkene isomers based on their retention times and mass spectra.

  • Integrate the peak areas to determine the relative percentage of each isomer in the product mixture.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_products Products 3_3_Dimethyl_2_butanol This compound Protonated_Alcohol Protonated Alcohol 3_3_Dimethyl_2_butanol->Protonated_Alcohol + H+ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Methyl Shift Product1 3,3-Dimethyl-1-butene (Minor) Secondary_Carbocation->Product1 - H+ Product2 2,3-Dimethyl-1-butene Tertiary_Carbocation->Product2 - H+ Product3 2,3-Dimethyl-2-butene (Major) Tertiary_Carbocation->Product3 - H+

Caption: Reaction pathway for the dehydration of this compound.

Experimental_Workflow Start Combine this compound and H3PO4 in RBF Distillation Simple Distillation (Collect distillate in ice bath) Start->Distillation Workup Wash with NaHCO3 (aq) and separate layers Distillation->Workup Drying Dry organic layer with Na2SO4 Workup->Drying Analysis GC-MS Analysis Drying->Analysis End Product Ratio Determination Analysis->End

Caption: Experimental workflow for the synthesis and analysis of products.

References

Technical Support Center: Reactions of 3,3-Dimethyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethyl-2-butanol. Our focus is to help you control and prevent unwanted rearrangement reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a rearranged product when reacting this compound with hydrohalic acids (HBr, HCl)?

A1: Reactions of this compound with strong protic acids like HBr or HCl typically proceed through an S(_N)1 mechanism. This involves the formation of a secondary carbocation intermediate after the protonated hydroxyl group leaves as water. This secondary carbocation is prone to a 1,2-methyl shift, leading to a more stable tertiary carbocation. The halide ion then attacks this rearranged carbocation, resulting in the formation of the rearranged product (e.g., 2-bromo-2,3-dimethylbutane (B3344068) instead of the expected 2-bromo-3,3-dimethylbutane).[1][2]

Q2: How can I synthesize the non-rearranged alkyl halide from this compound?

A2: To obtain the non-rearranged product, you need to use reagents that favor an S(N)2 reaction mechanism, which avoids the formation of a carbocation intermediate. Reagents such as thionyl chloride (SOCl(_2)) in the presence of pyridine (B92270), or phosphorus tribromide (PBr(_3)), are effective for this purpose.[3] These reagents convert the hydroxyl group into a good leaving group that is then displaced by the halide in a single concerted step, leading to inversion of stereochemistry and preventing rearrangement.[4][3]

Q3: What is the role of pyridine when using thionyl chloride (SOCl(_2))?

A3: Pyridine serves two main purposes in the reaction of alcohols with SOCl(_2). First, it acts as a base to neutralize the HCl generated during the reaction. Second, and more importantly for preventing rearrangement, it facilitates an S(_N)2 mechanism. Pyridine attacks the intermediate chlorosulfite ester, displacing the chloride ion, which then acts as a nucleophile in a backside attack, leading to inversion of configuration and the non-rearranged product. In the absence of pyridine, the reaction can proceed via an S(_N)i (internal nucleophilic substitution) mechanism which can lead to retention of configuration and potentially rearrangement, although it is less common than with protic acids.

Q4: I am observing a mixture of products. How can I improve the selectivity for the non-rearranged product?

A4: To improve selectivity, ensure your reaction conditions strongly favor an S(_N)2 pathway. This includes using aprotic solvents, moderate temperatures, and the appropriate reagents (SOCl(_2)/pyridine or PBr(_3)). Meticulous control of the reaction temperature is crucial, as higher temperatures can sometimes promote elimination or competing S(_N)1 pathways. Additionally, ensure your starting material and reagents are pure and dry, as water can interfere with the desired reaction.

Troubleshooting Guides

Issue 1: Major product is the rearranged halide.

  • Cause: The reaction conditions are favoring an S(_N)1 pathway, leading to carbocation formation and subsequent rearrangement. This is common when using strong protic acids like HBr or HCl.[1][2]

  • Solution:

    • Switch to a reagent system that promotes an S(_N)2 reaction.

    • For the synthesis of the alkyl chloride, use thionyl chloride (SOCl(_2)) in the presence of pyridine.

    • For the synthesis of the alkyl bromide, use phosphorus tribromide (PBr(3)).

Issue 2: Low yield of the desired non-rearranged product.

  • Cause: Several factors could contribute to low yields, including incomplete reaction, side reactions (e.g., elimination), or suboptimal reaction conditions.

  • Solution:

    • Reagent Quality: Ensure that SOCl(_2) or PBr(_3) are of high purity and have not been decomposed by moisture.

    • Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions, as water will react with and consume the halogenating agent.

    • Temperature Control: Maintain the recommended reaction temperature. For many S(_N)2 reactions, lower temperatures are preferred to minimize side reactions.

    • Stoichiometry: Use the correct stoichiometry of reagents as specified in the protocol. An excess of the halogenating agent may be required.

Issue 3: Formation of an alkene byproduct.

  • Cause: Elimination (E2) can be a competing reaction, especially at higher temperatures or with sterically hindered substrates.

  • Solution:

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Choice of Base (for SOCl(_2)): While pyridine is used to promote the S(_N)2 reaction, using a non-nucleophilic, sterically hindered base might favor elimination. Stick to pyridine for the substitution reaction.

Data Presentation

Table 1: Product Distribution in the Reaction of this compound with Various Reagents

Reagent(s)Predominant MechanismNon-rearranged ProductRearranged ProductApproximate Product Ratio (Non-rearranged:Rearranged)
HBr, heatS(_N)12-bromo-3,3-dimethylbutane2-bromo-2,3-dimethylbutaneMinor : Major
HCl, heatS(_N)12-chloro-3,3-dimethylbutane2-chloro-2,3-dimethylbutaneMinor : Major
PBr(_3)S(_N)22-bromo-3,3-dimethylbutane-Major : Minor
SOCl(_2), pyridineS(_N)22-chloro-3,3-dimethylbutane-Major : Minor

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-3,3-dimethylbutane (Non-rearranged Product)

  • Objective: To synthesize 2-chloro-3,3-dimethylbutane from this compound with minimal rearrangement.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl(_2))

    • Pyridine

    • Anhydrous diethyl ether

    • 5% HCl solution

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath to 0°C.

    • Slowly add a solution of thionyl chloride in anhydrous diethyl ether to the cooled alcohol solution while stirring.

    • After the addition of thionyl chloride, slowly add pyridine to the reaction mixture, maintaining the temperature at 0°C.

    • Once the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Quench the reaction by carefully adding it to ice-cold water.

    • Separate the organic layer and wash it sequentially with cold 5% HCl solution, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by distillation.

Protocol 2: Synthesis of 2-bromo-3,3-dimethylbutane (Non-rearranged Product)

  • Objective: To synthesize 2-bromo-3,3-dimethylbutane from this compound with minimal rearrangement.

  • Materials:

    • This compound

    • Phosphorus tribromide (PBr(_3))

    • Anhydrous diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place this compound in anhydrous diethyl ether.

    • Cool the flask in an ice bath to 0°C.

    • Slowly add phosphorus tribromide dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution until the effervescence ceases.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by distillation.

Visualizations

Rearrangement_Mechanism cluster_SN1 SN1 Pathway (Rearrangement Occurs) A This compound B Protonation (+HBr) A->B C Protonated Alcohol B->C D Loss of H2O C->D E Secondary Carbocation (Unstable) D->E F 1,2-Methyl Shift E->F Rearrangement G Tertiary Carbocation (More Stable) F->G H Attack by Br- G->H I 2-Bromo-2,3-dimethylbutane (Rearranged Product) H->I

SN1 Reaction Pathway of this compound with HBr.

No_Rearrangement_Mechanism cluster_SN2 SN2 Pathway (Rearrangement Prevented) J This compound K Reaction with PBr3 J->K L Intermediate (Good Leaving Group) K->L M Backside attack by Br- L->M N 2-Bromo-3,3-dimethylbutane (Non-rearranged Product) M->N

SN2 Reaction Pathway of this compound with PBr3.

Experimental_Workflow start Start: This compound reagent Select Reagent start->reagent sn1 HBr or HCl reagent->sn1 Protic Acid sn2 SOCl2/Pyridine or PBr3 reagent->sn2 Halogenating Agent reaction_sn1 SN1 Reaction (Carbocation formation) sn1->reaction_sn1 reaction_sn2 SN2 Reaction (Concerted) sn2->reaction_sn2 rearrangement 1,2-Methyl Shift reaction_sn1->rearrangement product_rearranged Rearranged Product rearrangement->product_rearranged end End product_rearranged->end product_non_rearranged Non-rearranged Product reaction_sn2->product_non_rearranged product_non_rearranged->end

Logical workflow for selecting a reaction pathway.

References

Troubleshooting low yield in the synthesis of 3,3-Dimethyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethyl-2-butanol. The information is presented in a practical question-and-answer format to directly address specific challenges that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield in the synthesis of this compound can stem from several factors depending on the chosen synthetic route. The two primary methods for this synthesis are the reduction of 3,3-Dimethyl-2-butanone (pinacolone) and the Grignard reaction of trimethylacetaldehyde (B18807) (pivalaldehyde) with a methyl Grignard reagent.

For either method, the purity of starting materials and the dryness of solvents and glassware are critical. Water will quench Grignard reagents and can interfere with reducing agents.

Q2: I am using the reduction method with pinacolone (B1678379). Why might my yield be low?

Low yield in the reduction of pinacolone is often traced to one of the following issues:

  • Incomplete Reaction: The reducing agent may not have been added in sufficient molar excess, or the reaction time may have been too short. Ensure the complete disappearance of the starting ketone by techniques like Thin Layer Chromatography (TLC).

  • Choice of Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent and may require longer reaction times or gentle heating to drive the reaction to completion. Lithium aluminum hydride (LiAlH₄) is much more reactive but requires strictly anhydrous conditions and careful handling.

  • Side Reactions: While generally a clean reaction, prolonged exposure to harsh acidic or basic conditions during workup could lead to side reactions.

  • Loss during Workup and Purification: this compound is a relatively volatile alcohol. Significant loss can occur during solvent removal (rotary evaporation) if not performed carefully. Improper fractional distillation can also lead to loss of product.

Q3: I am attempting the Grignard synthesis. What are the primary side reactions and how can I minimize them?

The Grignard synthesis of this compound is highly sensitive to reaction conditions. Low yields can often be attributed to the following:

  • Reaction with Water: Grignard reagents are extremely strong bases and will react readily with any trace of moisture in the glassware, solvents, or starting aldehyde. This quenches the reagent, reducing the amount available for reaction with the aldehyde. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide from which it was formed, leading to a coupling side product. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent.

  • Enolization of the Aldehyde: Although less common with aldehydes compared to ketones, the Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, leading to an enolate and consuming the reagent. Using a low reaction temperature can help to disfavor this pathway.

Q4: My Grignard reaction is not initiating. What are the possible causes and solutions?

Failure of a Grignard reaction to start is a common issue, typically due to the passivating oxide layer on the magnesium metal. Here are some troubleshooting steps:

  • Activate the Magnesium: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh metal surface.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium surface to clean it and initiate the reaction.

  • Local Heating: Gently warming a small spot of the flask with a heat gun can often provide the activation energy needed to start the reaction. Be prepared to cool the flask once the reaction begins, as it is exothermic.

  • Sonication: Using an ultrasonic bath can help to dislodge the oxide layer from the magnesium surface.

Q5: During purification by fractional distillation, I am not getting a clean separation. What could be the problem?

Poor separation during fractional distillation can be due to:

  • Inefficient Column: The fractionating column may not have enough theoretical plates to separate this compound from impurities with close boiling points. Using a longer column or one with a more efficient packing material can improve separation.

  • Distillation Rate: A distillation rate that is too fast does not allow for proper equilibrium between the liquid and vapor phases in the column. A slow, steady distillation rate of 1-2 drops per second is recommended.

  • Azeotrope Formation: The product may form an azeotrope with a solvent or a side product, making separation by simple distillation impossible. In such cases, alternative purification methods like chromatography may be necessary.

Data Presentation

Comparison of Primary Synthesis Routes
ParameterReduction of 3,3-Dimethyl-2-butanoneGrignard Reaction with Trimethylacetaldehyde
Starting Materials 3,3-Dimethyl-2-butanone, Reducing Agent (e.g., NaBH₄, LiAlH₄)Methyl halide, Magnesium, Trimethylacetaldehyde
Typical Reported Yield Generally high, often >90% with careful execution.Can be high, but more variable (60-85%) due to sensitivity.
Key Advantages Relatively clean reaction with fewer side products. Milder conditions if using NaBH₄.Forms a new carbon-carbon bond.
Potential Challenges Handling of highly reactive LiAlH₄ if used. Potential for incomplete reaction with NaBH₄.Extremely sensitive to moisture and air. Potential for side reactions (e.g., Wurtz coupling). Exothermic reaction that requires careful temperature control.
Effect of Reducing Agent on Pinacolone Reduction
Reducing AgentSolventTypical ConditionsKey Considerations
Sodium Borohydride (NaBH₄) Methanol, Ethanol0°C to room temperatureSafer and easier to handle. The reaction may be slower and require monitoring for completion.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Diethyl Ether, THF0°C, under inert atmosphereHighly reactive and reduces a wider range of functional groups. Reacts violently with water and protic solvents, requiring strict anhydrous conditions.

Experimental Protocols

Protocol 1: Reduction of 3,3-Dimethyl-2-butanone with Sodium Borohydride

Materials:

  • 3,3-Dimethyl-2-butanone (Pinacolone)

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • 6M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Ice bath

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 8.0 g of 3,3-Dimethyl-2-butanone in 25 mL of methanol.

  • Cool the solution in an ice bath to approximately 10°C.

  • While stirring, slowly and carefully add 1.7 g of sodium borohydride in small portions over 10 minutes. Maintain the temperature below 20°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 20 minutes.

  • Slowly add 20 mL of 6M HCl dropwise to quench the reaction and neutralize the excess NaBH₄.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at 120-122°C.

Protocol 2: Grignard Synthesis from Trimethylacetaldehyde

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether

  • Methyl iodide

  • Trimethylacetaldehyde (Pivalaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place 2.4 g of magnesium turnings and a small crystal of iodine in the flask.

    • Add 10 mL of anhydrous diethyl ether.

    • In the dropping funnel, place a solution of 6.0 mL of methyl iodide in 20 mL of anhydrous diethyl ether.

    • Add a small amount of the methyl iodide solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After addition, reflux for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of 7.5 mL of trimethylacetaldehyde in 15 mL of anhydrous diethyl ether to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

    • After addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Transfer to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation.

Visualizations

Synthesis_Routes Primary Synthesis Routes for this compound cluster_0 Reduction Route cluster_1 Grignard Route Pinacolone 3,3-Dimethyl-2-butanone (Pinacolone) Reduction Reduction (e.g., NaBH4, LiAlH4) Pinacolone->Reduction Product_R This compound Reduction->Product_R MeMgX Methyl Grignard Reagent (CH3MgX) Grignard_Reaction Grignard Reaction MeMgX->Grignard_Reaction Pivalaldehyde Trimethylacetaldehyde (Pivalaldehyde) Pivalaldehyde->Grignard_Reaction Workup Acidic Workup Grignard_Reaction->Workup Product_G This compound Workup->Product_G

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Side_Products Analyze Crude Product for Side Products (GC-MS, NMR) Check_Purity->Analyze_Side_Products Check_Conditions->Analyze_Side_Products Optimize_Purification Optimize Purification (Distillation, etc.) Analyze_Side_Products->Optimize_Purification Result Improved Yield Optimize_Purification->Result

Caption: A logical workflow for troubleshooting low reaction yields.

Technical Support Center: Analysis of Commercial 3,3-Dimethyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of commercial 3,3-Dimethyl-2-butanol (also known as pinacolyl alcohol). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the identification of impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities, primarily arising from its synthesis and potential side reactions. The most common impurities include:

  • Structural Isomers: Due to carbocation rearrangements during synthesis, isomers are common. The most notable is 2,3-dimethyl-2-butanol (B1346969) . Other C6 alcohol isomers may also be present in trace amounts.

  • Unreacted Starting Materials: A common synthesis route involves the reduction of pinacolone (B1678379). Therefore, residual pinacolone can be a significant impurity.

  • Dehydration Byproducts: Acid-catalyzed dehydration of this compound can lead to the formation of various alkenes. Common dehydration products include 2,3-dimethyl-2-butene and 3,3-dimethyl-1-butene .[1][2][3]

Q2: Which analytical techniques are best suited for identifying these impurities?

A2: The primary analytical techniques for identifying and quantifying impurities in this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass spectra.[4][5]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is excellent for quantifying the levels of known impurities due to its high sensitivity and wide linear range.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main component and impurities, especially for identifying isomers. Quantitative NMR (qNMR) can be used for accurate purity assessment without the need for individual impurity standards.[7][8]

Q3: I see an unexpected peak in my GC chromatogram. How can I identify it?

A3: An unexpected peak could be one of the common impurities mentioned above or a solvent residue. To identify it:

  • Analyze the Mass Spectrum (if using GC-MS): Compare the obtained mass spectrum with library spectra for potential impurities like pinacolone, 2,3-dimethyl-2-butanol, and related alkenes.

  • Spike your sample: Inject a known standard of a suspected impurity (e.g., pinacolone) and see if the peak area of your unknown increases.

  • Consult Retention Time Data: Refer to the quantitative data table below for typical retention time ranges of common impurities under standard GC conditions.

  • Consider Derivatization: For challenging matrices or low concentrations, derivatization can improve peak shape and resolution, aiding in identification.[4][5][9][10][11]

Q4: My NMR spectrum shows small, unidentifiable signals. What could they be?

A4: Minor signals in an NMR spectrum often correspond to impurities.

  • Compare the chemical shifts of these signals with known values for potential impurities like pinacolone and 2,3-dimethyl-2-butanol (see data table below).

  • Solvent impurities and water are also common. The chemical shift of water is highly dependent on the solvent and temperature.[12][13]

  • Ensure proper sample preparation to avoid contaminants from glassware or handling.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Splitting 1. Column Overload: Injecting too concentrated a sample. 2. Improper Injection Technique: Slow or inconsistent injection. 3. Inlet Temperature Too Low: Incomplete vaporization of the sample. 4. Solvent/Stationary Phase Mismatch: Incompatible solvent for the GC column.1. Dilute the sample. 2. Use an autosampler for consistent injections. If manual, inject quickly and smoothly. 3. Increase the injector temperature. 4. Use a polar stationary phase column (e.g., WAX) for alcohol analysis.[14][15][16][17]
Poor Resolution/Co-elution of Isomers 1. Inappropriate GC Column: The column stationary phase is not selective enough for the isomers. 2. Suboptimal Temperature Program: The oven temperature ramp rate is too fast.1. Use a column with a different selectivity, such as a more polar phase (e.g., polyethylene (B3416737) glycol - WAX). 2. Optimize the temperature program by using a slower ramp rate to improve separation.[18][19][20][21]
Ghost Peaks 1. Contamination: Residual compounds from a previous injection. 2. Septum Bleed: Degradation of the injector septum at high temperatures.1. Run a blank solvent injection to confirm carryover. Clean the injector liner and bake out the column. 2. Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.
Broad or Tailing Peaks 1. Active Sites: Interaction of the polar alcohol with active sites in the injector liner or column. 2. Column Contamination: Buildup of non-volatile material at the head of the column.1. Use a deactivated liner. 2. Trim the first few centimeters of the column.
Nuclear Magnetic Resonance (NMR) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Broad Resonances 1. High Sample Concentration: Increased viscosity of the sample solution. 2. Paramagnetic Impurities: Presence of metal ions. 3. Solid Particles in Sample: Inhomogeneous sample.1. Prepare a more dilute sample. 2. Ensure glassware is scrupulously clean. Use high-purity solvents. 3. Filter the sample into the NMR tube.
Inaccurate Quantification (qNMR) 1. Incomplete Relaxation: Insufficient relaxation delay (d1) between scans. 2. Poor Integration: Incorrect phasing or baseline correction. 3. Unstable Internal Standard: The internal standard is reacting with the sample or solvent.1. Use a relaxation delay of at least 5 times the longest T1 of the signals of interest. 2. Carefully phase and baseline correct the spectrum before integration. 3. Choose an inert internal standard that has a simple spectrum and does not overlap with analyte signals.[7][8]
Unexpected Signals 1. Solvent Impurities: Residual protons in the deuterated solvent or presence of water. 2. Contamination from Sample Handling: Grease from joints, residue from cleaning solvents.1. Check the chemical shifts of common NMR solvent impurities.[12][13] 2. Ensure all glassware is thoroughly cleaned and dried. Avoid using grease on joints if possible.

Quantitative Data Summary

The following table summarizes typical analytical data for this compound and its common impurities. Please note that exact retention times and chemical shifts can vary depending on the specific instrument and conditions used.

Compound Molecular Formula Typical GC Retention Time (Relative to this compound) Key ¹H NMR Chemical Shifts (CDCl₃, δ in ppm) Typical Concentration in Commercial Samples
This compound C₆H₁₄O1.00~3.5 (q), ~1.1 (d), ~0.9 (s)>98%
2,3-Dimethyl-2-butanol C₆H₁₄O~0.95~1.7 (septet), ~1.2 (s), ~0.9 (d)< 1%
Pinacolone C₆H₁₂O~0.85~2.1 (s), ~1.2 (s)< 0.5%
2,3-Dimethyl-2-butene C₆H₁₂< 0.5~1.6 (s)Trace
3,3-Dimethyl-1-butene C₆H₁₂< 0.5~5.8 (dd), ~4.9 (m), ~1.0 (s)Trace

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Identification
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Detector:

    • Transfer line temperature: 250°C.

    • Ion source temperature: 230°C.

    • Mass range: m/z 35-350.

  • Sample Preparation: Dilute the this compound sample 1:100 in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

Protocol 2: Quantitative ¹H NMR for Purity Assessment
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean vial.

    • Add a known amount of a suitable internal standard (e.g., 10 mg of maleic acid).

    • Dissolve the mixture in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation for accurate integration).

    • Number of Scans: 8-16.

  • Data Analysis:

    • Process the spectrum with phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the quartet at ~3.5 ppm) and a signal from the internal standard.

    • Calculate the purity based on the integral values, number of protons, and the masses and purities of the sample and internal standard.[7][8][22][23]

Visualizations

Impurity_Identification_Workflow cluster_GC GC Analysis GC_Sample Commercial this compound Sample GC_Analysis Perform GC-MS/FID Analysis GC_Sample->GC_Analysis GC_Peak Unexpected Peak Observed? GC_Analysis->GC_Peak GC_Yes Yes GC_Peak->GC_Yes GC_No No GC_Peak->GC_No Identify_Impurity Identify Impurity via MS Library/Retention Time/Spiking GC_Yes->Identify_Impurity Report Report Purity GC_No->Report Quantify Quantify using GC-FID Identify_Impurity->Quantify Quantify->Report

Caption: Workflow for identifying and quantifying impurities in this compound using GC.

Troubleshooting_Logic Start Analytical Issue Encountered Check_Method Review Experimental Protocol Start->Check_Method Check_Sample Verify Sample Preparation Start->Check_Sample Check_Instrument Inspect Instrument Parameters Start->Check_Instrument Isolate_Variable Isolate and Test One Variable at a Time Check_Method->Isolate_Variable Check_Sample->Isolate_Variable Check_Instrument->Isolate_Variable Consult_Guides Consult Troubleshooting Guides Isolate_Variable->Consult_Guides Resolved Issue Resolved Consult_Guides->Resolved

Caption: A systematic approach to troubleshooting analytical issues.

References

Impact of acid catalyst choice on 3,3-Dimethyl-2-butanol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the acid-catalyzed dehydration of 3,3-Dimethyl-2-butanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of the acid-catalyzed dehydration of this compound?

The acid-catalyzed dehydration of this compound is an elimination reaction that proceeds via a carbocation intermediate. Due to a carbocation rearrangement, a mixture of three alkene products is typically formed. The major product is the most stable alkene, 2,3-dimethyl-2-butene, resulting from a methyl shift after the initial formation of a secondary carbocation. The other two products are 2,3-dimethyl-1-butene (B117154) and 3,3-dimethyl-1-butene.[1]

Q2: How does the choice of acid catalyst, specifically sulfuric acid versus phosphoric acid, impact the reaction?

Both sulfuric acid and phosphoric acid can effectively catalyze the dehydration of this compound.[2][3] However, their properties can influence the reaction's outcome and ease of workup.

  • Sulfuric Acid (H₂SO₄): A strong dehydrating agent that often leads to faster reaction rates. However, its strong oxidizing properties can cause charring and the formation of sulfur dioxide, which may complicate the purification of the desired alkenes.[4]

  • Phosphoric Acid (H₃PO₄): Generally considered a milder and less oxidizing catalyst compared to sulfuric acid.[4] This often results in a cleaner reaction with fewer side products, making the purification process more straightforward.[4]

Q3: What is the mechanism of the carbocation rearrangement that occurs during the reaction?

The reaction proceeds through an E1 mechanism.[5] The initial step is the protonation of the hydroxyl group of this compound by the acid catalyst, forming a good leaving group (water).[1] Departure of the water molecule generates a secondary carbocation. This secondary carbocation is unstable and undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation. Deprotonation from an adjacent carbon atom of this tertiary carbocation leads to the formation of the major alkene products.[6][7]

Product Distribution

While precise quantitative data is highly dependent on specific reaction conditions (temperature, reaction time, and acid concentration), the following table summarizes the generally expected product distribution based on the stability of the resulting alkenes (Zaitsev's rule).

Product NameStructureExpected DistributionCatalyst Influence
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂MajorGenerally the major product with both H₂SO₄ and H₃PO₄.
2,3-Dimethyl-1-buteneCH₂=C(CH₃)CH(CH₃)₂MinorPresent in the product mixture.
3,3-Dimethyl-1-buteneCH₂=CHC(CH₃)₃MinorGenerally the least abundant product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no alkene yield 1. Incomplete reaction: Insufficient heating or reaction time. 2. Loss of product during workup: The alkene products are volatile. 3. Ineffective catalyst: The acid catalyst may be too dilute.1. Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 2. Use a cold trap or perform distillations at atmospheric pressure with care to minimize the loss of volatile products. 3. Use a concentrated acid catalyst as specified in the protocol.
Charring or dark coloration of the reaction mixture 1. Use of concentrated sulfuric acid: H₂SO₄ is a strong oxidizing agent that can cause decomposition and polymerization of the alcohol and/or alkene products.[4] 2. Excessive heating: High temperatures can promote side reactions and decomposition.1. Consider using concentrated phosphoric acid as a milder alternative to sulfuric acid.[4] 2. Carefully control the reaction temperature using a heating mantle with a temperature controller.
Presence of unexpected peaks in GC-MS analysis 1. Side reactions: Polymerization or ether formation can occur, especially at lower temperatures or with less effective dehydration conditions. 2. Impurities in the starting material: The starting this compound may contain impurities.1. Ensure adequate heating to favor elimination over substitution (ether formation). Purify the product mixture carefully, for example, by distillation. 2. Check the purity of the starting material before initiating the reaction.
Difficulty in separating the alkene isomers The boiling points of the isomeric alkene products are very close, making separation by simple distillation challenging.Utilize fractional distillation for better separation. For analytical purposes, Gas Chromatography (GC) is an effective method to separate and quantify the different isomers.[8]

Experimental Protocols

Dehydration of this compound using Sulfuric Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 10 mL of this compound.

  • Catalyst Addition: Slowly and with cooling in an ice bath, add 2 mL of concentrated sulfuric acid to the alcohol.

  • Dehydration: Gently heat the mixture to a temperature of 100-110°C. The alkene products will co-distill with water.

  • Workup: Collect the distillate in a receiving flask cooled in an ice bath. Separate the organic layer from the aqueous layer.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous sodium sulfate (B86663) and then distill the final product.

Dehydration of this compound using Phosphoric Acid
  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a distillation apparatus, place 10 mL of this compound.

  • Catalyst Addition: Add 3 mL of 85% phosphoric acid to the flask.

  • Dehydration: Heat the mixture to a temperature of 120-130°C. The alkene products will distill over.

  • Workup: Collect the distillate in a flask cooled in an ice bath. Separate the organic layer.

  • Purification: Wash the organic layer with water and then a 5% sodium bicarbonate solution. Dry the product over anhydrous calcium chloride and perform a final distillation.

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Carbocation Rearrangement cluster_step4 Step 4: Deprotonation & Product Formation A This compound B Protonated Alcohol A->B + H+ H_plus H+ C Secondary Carbocation B->C - H2O D Tertiary Carbocation C->D 1,2-Methyl Shift P3 3,3-Dimethyl-1-butene (Minor) C->P3 - H+ Water H2O P1 2,3-Dimethyl-2-butene (Major) D->P1 - H+ P2 2,3-Dimethyl-1-butene (Minor) D->P2 - H+ Experimental_Workflow Start Start: this compound Add_Acid Add Acid Catalyst (H2SO4 or H3PO4) Start->Add_Acid Heat Heat Reaction Mixture Add_Acid->Heat Distill Distill Alkene Products Heat->Distill Workup Aqueous Workup (Wash with NaHCO3 and H2O) Distill->Workup Dry Dry with Anhydrous Salt Workup->Dry Purify Final Purification (Distillation or Chromatography) Dry->Purify Analyze Product Analysis (GC-MS) Purify->Analyze

References

Temperature control in the distillation of 3,3-Dimethyl-2-butanol products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the distillation of 3,3-Dimethyl-2-butanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation of this compound, with a focus on temperature control.

Q1: The temperature at the distillation head is fluctuating and is not stable. What are the common causes and solutions?

A1: Temperature fluctuations during distillation can be attributed to several factors:

  • Inconsistent Heat Source: The use of heating mantles with simple on/off thermostats can lead to temperature cycling.[1]

    • Solution: Employ a proportional-integral-derivative (PID) controller for the heating mantle to ensure a consistent and stable heat input. For gas heating, ensure a steady gas flow.

  • Uneven Boiling: The absence of boiling chips or inadequate stirring can cause bumping and uneven vaporization, leading to temperature fluctuations.

    • Solution: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.

  • Inconsistent Cooling Water Flow: Variations in the flow rate or temperature of the cooling water in the condenser can affect the condensation rate and, consequently, the vapor temperature at the thermometer.[1][2]

    • Solution: Use a water flow regulator to maintain a constant flow rate. If possible, use a recirculating chiller to provide cooling water at a stable temperature.

  • Improperly Packed Column: A distillation column that is packed too tightly can lead to blockages and pressure surges, causing the temperature to fluctuate.[1]

    • Solution: Ensure the column packing (e.g., Raschig rings, metal sponges) is not too dense to allow for a steady flow of vapor and liquid.

  • External Factors: Drafts or breezes in the laboratory can cool the distillation column externally, leading to temperature instability.[1][2]

    • Solution: Conduct the distillation in a fume hood with the sash lowered as much as is practical to shield the apparatus from drafts. Insulating the distillation column and head with glass wool or aluminum foil can also minimize heat loss.

Q2: The distillation is running very slowly, or no distillate is being collected. What should I check?

A2: A slow or stalled distillation can be caused by:

  • Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the alcohol.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure good thermal contact between the flask and the mantle.

  • Excessive Heat Loss: Poor insulation of the column and distillation head can prevent the vapor from reaching the condenser at the correct temperature.

    • Solution: Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss to the environment.[3]

  • Flooding: This occurs when an excessive amount of liquid accumulates in the column, often due to a high boil-up rate, obstructing the upward flow of vapor.[4]

    • Solution: Reduce the heating rate to allow the excess liquid in the column to drain back into the flask.

Q3: The collected distillate is cloudy. What is the likely cause and how can it be resolved?

A3: Cloudiness in the distillate often indicates the presence of water.[3] this compound has limited solubility in water.

  • Cause: Water contamination in the crude product or wet glassware. Water can co-distill with the product, potentially as a heteroazeotrope, and will separate upon cooling, causing a cloudy appearance.

  • Solution:

    • Ensure all glassware is thoroughly dried in an oven before assembly.

    • If the crude material is suspected to contain water, consider a preliminary drying step using a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.

Q4: The temperature has stabilized, but it is significantly lower than the expected boiling point of this compound. Why is this happening?

A4: A stable but low temperature reading usually indicates the presence of lower-boiling impurities being distilled off.

  • Cause: Residual solvents from a previous reaction (e.g., diethyl ether, THF) or low-boiling byproducts are present in the crude mixture.

  • Solution: This is a normal part of fractional distillation. Collect this initial fraction (the forerun) in a separate receiving flask. Once all the low-boiling impurities have been removed, the temperature at the distillation head should rise and stabilize at the boiling point of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 119-121 °C.[5][6][7] The exact temperature can vary slightly depending on atmospheric pressure.

Q2: Can this compound decompose during distillation?

A2: While relatively stable, prolonged heating at high temperatures, especially in the presence of acidic impurities, can cause this compound to undergo dehydration (an elimination reaction) to form alkenes, such as 3,3-dimethyl-1-butene, 2,3-dimethyl-2-butene, and 2,3-dimethyl-1-butene.[8][9]

  • Recommendation: If acidic impurities are suspected, consider neutralizing the crude product with a mild base (e.g., sodium bicarbonate solution) and thoroughly drying it before distillation. For heat-sensitive applications, vacuum distillation is recommended to lower the boiling point and minimize the risk of thermal decomposition.

Q3: Does this compound form an azeotrope with water?

Q4: What type of distillation column is recommended for purifying this compound?

A4: For efficient separation of this compound from impurities with different boiling points, a fractional distillation setup is recommended. A Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) will provide the necessary theoretical plates for a good separation.[3]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₆H₁₄O[6][11]
Molecular Weight102.17 g/mol [6][11]
Boiling Point119-121 °C (at 760 mmHg)[5][6][7]
Melting Point4.8 - 5.6 °C[5][11]
Density~0.812 g/mL at 25 °C[6][11]
Refractive Index (n²⁰/D)~1.415[5][6][11]
Flash Point26 - 28.9 °C (closed cup)[5][11]
Water Solubility25 g/L[5][6]
SolubilityVery soluble in ethanol (B145695) and diethyl ether.[5][6][11]

Experimental Protocols

Protocol: Fractional Distillation of this compound

This protocol details the fractional distillation process for purifying crude this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer or temperature probe

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer and PID controller

  • Boiling chips or a magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

  • Laboratory clamps and stand

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.[3]

  • Insulation: To minimize heat loss, wrap the fractionating column and distillation head with glass wool or aluminum foil.[3]

  • Heating and Equilibration: Begin gently heating the flask. If using a stir bar, start the stirrer. Adjust the heating rate so that the vapor rises slowly through the column, allowing a temperature gradient to establish.

  • Fraction Collection:

    • Forerun: Collect the first fraction, which will contain any low-boiling impurities. The temperature will be stable but below the boiling point of the target compound.

    • Intermediate Fraction: As the temperature begins to rise, switch to a new receiving flask to collect an intermediate fraction.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 119-121 °C at atmospheric pressure), collect the purified product in a clean, dry receiving flask.

  • Shutdown: Stop the distillation before the flask boils to dryness. Turn off the heating mantle and allow the apparatus to cool completely before disassembly.

Visualizations

experimental_workflow Experimental Workflow for Fractional Distillation setup 1. Assemble and insulate fractional distillation apparatus charge 2. Charge flask with crude This compound and boiling chips setup->charge heat 3. Gently heat and allow column to equilibrate charge->heat collect_forerun 4. Collect low-boiling forerun fraction heat->collect_forerun collect_main 5. Collect main fraction at stable boiling point (119-121 °C) collect_forerun->collect_main shutdown 6. Stop heating and allow apparatus to cool collect_main->shutdown

Caption: Workflow for the fractional distillation of this compound.

troubleshooting_workflow Troubleshooting Temperature Fluctuations start Issue: Temperature is Fluctuating check_heat Is the heat source consistent (e.g., using PID)? start->check_heat check_boiling Are boiling chips or stirring being used? check_heat->check_boiling Yes solution_heat Solution: Use a PID controller or ensure stable heating. check_heat->solution_heat No check_cooling Is the cooling water flow rate stable? check_boiling->check_cooling Yes solution_boiling Solution: Add fresh boiling chips or use a stirrer. check_boiling->solution_boiling No check_drafts Is the apparatus shielded from drafts and insulated? check_cooling->check_drafts Yes solution_cooling Solution: Use a flow regulator or recirculating chiller. check_cooling->solution_cooling No solution_drafts Solution: Work in a fume hood and insulate the column. check_drafts->solution_drafts No

Caption: Decision tree for troubleshooting temperature fluctuations.

References

Minimizing ether formation during alcohol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alcohol Dehydration

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize ether formation and optimize alkene synthesis during alcohol dehydration experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the dehydration of alcohols, with a focus on preventing the formation of ether byproducts.

Q1: My alcohol dehydration reaction is yielding a significant amount of ether. What are the primary factors influencing this side reaction?

A1: The formation of ether is a common competing reaction during the acid-catalyzed dehydration of alcohols. The primary factors that favor ether formation over the desired alkene are:

  • Reaction Temperature: Lower temperatures generally favor the bimolecular substitution reaction (SN2) that leads to ether formation.[1][2] Higher temperatures promote the elimination reaction (E1 or E2) required for alkene synthesis.[1][3][4]

  • Type of Alcohol: Primary alcohols are more susceptible to forming ethers via an SN2 mechanism.[5][6][7] Secondary and tertiary alcohols are more prone to dehydration to form alkenes via an E1 mechanism due to the stability of the corresponding carbocation intermediates.[1][3][8]

  • Acid Catalyst Concentration: While an acid catalyst is necessary, its concentration can influence the reaction pathway.

Q2: How can I adjust my experimental conditions to favor alkene formation?

A2: To minimize ether formation and maximize alkene yield, consider the following adjustments:

  • Increase the Reaction Temperature: This is the most critical parameter. For example, the dehydration of ethanol (B145695) with sulfuric acid yields mainly diethyl ether at 413 K (140°C), but ethene becomes the major product at 443 K (170°C).[7][9]

  • Choose the Right Catalyst: While strong protic acids like sulfuric acid and phosphoric acid are common, they can also promote ether formation.[10][11] For sensitive substrates, consider using solid acid catalysts like alumina (B75360) (Al₂O₃) or other metal oxides, which can offer better selectivity at higher temperatures.[12][13]

  • Substrate Considerations: Be aware that primary alcohols are inherently more likely to produce ethers.[5][6] For these substrates, carefully optimizing temperature and catalyst choice is crucial.

Q3: I am working with a primary alcohol and struggling with ether formation. What specific strategies can I employ?

A3: For the dehydration of primary alcohols, where ether formation is a significant challenge, consider these approaches:

  • Vapor-Phase Dehydration: Passing the alcohol vapor over a heated solid acid catalyst, such as alumina, can favor alkene formation.[11] This technique often requires higher temperatures than liquid-phase reactions.

  • Use of Specific Catalysts: Thoria (ThO₂) catalysts, sometimes in combination with alumina, have shown high selectivity for the formation of 1-olefins from primary alcohols.[14]

  • Careful Temperature Control: Precisely maintaining the reaction temperature at the higher end of the dehydration range for the specific alcohol is critical.[3]

Q4: Can the choice of acid catalyst itself lead to unwanted side reactions other than ether formation?

A4: Yes, particularly with concentrated sulfuric acid. It is a strong oxidizing agent and can cause oxidation of the alcohol to carbon dioxide, while being reduced to sulfur dioxide.[10][11] This can lead to charring and the production of unwanted gaseous byproducts. Concentrated phosphoric acid is often a better choice as it is less oxidizing and produces cleaner reactions.[10]

Data Presentation: Reaction Conditions

The following table summarizes the effect of reaction conditions on the major product formed during the dehydration of various alcohols.

AlcoholCatalystTemperature (°C)Major ProductReference(s)
EthanolConc. H₂SO₄~140Diethyl ether[5][7]
EthanolConc. H₂SO₄170 - 180Ethene[3][10][11]
2-ButanolThoria350 - 4501-Butene (93%)[14]
Cyclohexanol (B46403)85% H₃PO₄165 - 170Cyclohexene (B86901)[3]
tert-Butyl alcohol20% aq. H₂SO₄852-Methylpropene[3]

Experimental Protocols

Protocol 1: Dehydration of Cyclohexanol to Cyclohexene using Phosphoric Acid

This protocol describes a common laboratory procedure for the dehydration of a secondary alcohol to an alkene, minimizing ether formation.

Materials:

  • Cyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium chloride solution

  • 10% Sodium carbonate solution

  • Simple distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Round-bottom flasks

  • Boiling chips

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 10 mL of cyclohexanol and 3 mL of 85% phosphoric acid. Add a few boiling chips.[15]

  • Distillation: Assemble a simple distillation apparatus with the round-bottom flask fitted with a heating mantle.[15] The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile cyclohexene product.

  • Heating: Gently heat the reaction mixture. The temperature of the distilling vapor should be maintained below 100°C. The product, cyclohexene, will co-distill with water.

  • Work-up: Transfer the distillate to a separatory funnel.

  • Washing: Wash the distillate sequentially with:

    • Saturated sodium chloride solution to remove the bulk of the water.

    • 10% Sodium carbonate solution to neutralize any remaining acid.[15]

    • Saturated sodium chloride solution again to remove any remaining aqueous solution.

  • Drying: Transfer the organic layer to a clean, dry flask and add a small amount of anhydrous sodium sulfate to remove residual water.[16]

  • Final Purification (Optional): For higher purity, the dried cyclohexene can be redistilled.

Visualizations

The following diagrams illustrate key concepts in alcohol dehydration.

G cluster_0 Reaction Pathways A R-CH2-CH2-OH (Primary Alcohol) B Protonated Alcohol [R-CH2-CH2-OH2]+ A->B + H+ C Alkene R-CH=CH2 B->C Elimination (E2) - H2O, - H+ (High Temp) D Ether R-CH2-CH2-O-CH2-CH2-R B->D Substitution (SN2) + R-CH2-CH2-OH - H2O, - H+ (Low Temp)

Caption: Competing pathways in primary alcohol dehydration.

G cluster_1 Troubleshooting Workflow Start High Ether Yield Detected CheckTemp Is reaction temperature sufficiently high? Start->CheckTemp CheckAlcohol What is the alcohol structure? CheckTemp->CheckAlcohol Yes IncreaseTemp Increase temperature and monitor reaction CheckTemp->IncreaseTemp No PrimaryAlcohol Primary Alcohol: Expect higher ether formation. Optimize conditions carefully. CheckAlcohol->PrimaryAlcohol Primary SecondaryTertiary Secondary/Tertiary Alcohol: Re-evaluate temperature and catalyst concentration. CheckAlcohol->SecondaryTertiary Secondary/ Tertiary End Alkene Yield Optimized IncreaseTemp->End ChangeCatalyst Consider alternative catalyst (e.g., Alumina) ChangeCatalyst->End PrimaryAlcohol->ChangeCatalyst SecondaryTertiary->IncreaseTemp

Caption: Troubleshooting excessive ether formation.

References

Technical Support Center: Scaling Up the Synthesis of 3,3-Dimethyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the large-scale synthesis of 3,3-Dimethyl-2-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up the production of this compound?

A1: The most common industrial synthesis of this compound involves the reduction of pinacolone (B1678379) (3,3-dimethyl-2-butanone).[1][2] The two primary methods for this reduction at scale are:

  • Catalytic Hydrogenation: Typically using a nickel-based catalyst like Raney® Nickel.[3]

  • Meerwein-Ponndorf-Verley (MPV) Reduction: A transfer hydrogenation using a sacrificial alcohol (like isopropanol) and a metal alkoxide catalyst (commonly aluminum isopropoxide).[4][5][6]

A potential alternative is the Grignard reaction between a tert-butylmagnesium halide and acetaldehyde. However, this route can present significant scale-up challenges.

Q2: I attempted to synthesize this compound via acid-catalyzed hydration of 3,3-dimethyl-1-butene (B1661986) and obtained a different product. What went wrong?

A2: This is a common issue. The acid-catalyzed hydration of 3,3-dimethyl-1-butene leads to the formation of a secondary carbocation, which then undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation. The subsequent attack by water results in 2,3-dimethyl-2-butanol (B1346969) as the major product, not the desired this compound. This rearrangement makes this route unsuitable for the selective synthesis of this compound.

Q3: What are the main safety concerns when scaling up the synthesis of this compound?

A3: Key safety concerns vary by the chosen synthesis route:

  • Catalytic Hydrogenation: Handling of pyrophoric catalysts like Raney® Nickel, which can ignite spontaneously in air, requires extreme caution.[7] The use of high-pressure hydrogen gas also necessitates specialized equipment and safety protocols.

  • Grignard Reactions: These reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[8] Grignard reagents are also sensitive to moisture and air.[8][9] The use of flammable ether solvents is another significant fire hazard.[9]

  • General Concerns: Handling of flammable solvents and the final product, which is a flammable liquid, requires appropriate storage and handling procedures.[1]

Troubleshooting Guides

Catalytic Hydrogenation of Pinacolone

Problem 1: Low or no conversion of pinacolone.

  • Possible Cause: Inactive catalyst.

    • Solution: Ensure the Raney® Nickel catalyst is properly activated and handled under an inert atmosphere to prevent deactivation.[7] If the catalyst is old or has been exposed to air, its activity will be significantly reduced.

  • Possible Cause: Catalyst poisoning.

    • Solution: Ensure the pinacolone and solvent are free from impurities that can poison the catalyst, such as sulfur or nitrogen compounds.

  • Possible Cause: Insufficient hydrogen pressure or poor gas-liquid mixing.

    • Solution: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is crucial.[10] Increase agitation speed and ensure the hydrogen pressure is maintained at the recommended level for the reaction.

Problem 2: Formation of by-products.

  • Possible Cause: Over-reduction or side reactions at high temperatures.

    • Solution: Optimize the reaction temperature and time. Prolonged reaction times or excessive temperatures can lead to the formation of by-products.

  • Possible Cause: Acidity of the catalyst.

    • Solution: The surface acidity of the catalyst can sometimes promote side reactions. Ensure the catalyst is properly washed and neutralized after preparation.

Meerwein-Ponndorf-Verley (MPV) Reduction of Pinacolone

Problem 1: Slow or incomplete reaction.

  • Possible Cause: Inactive aluminum isopropoxide catalyst.

    • Solution: The catalyst is sensitive to moisture. Ensure all reagents and glassware are thoroughly dried. Using freshly sublimed or high-purity aluminum isopropoxide can improve reaction rates.

  • Possible Cause: Equilibrium not driven to completion.

    • Solution: The MPV reduction is a reversible reaction.[4] To drive the equilibrium towards the product, use a large excess of the sacrificial alcohol (isopropanol) and remove the acetone (B3395972) by-product by distillation as it forms.[5]

Problem 2: Difficult work-up and product isolation.

  • Possible Cause: Formation of gelatinous aluminum salts.

    • Solution: A common challenge in the work-up of MPV reactions is the formation of aluminum hydroxide (B78521) precipitates. Acidic work-up (e.g., with dilute HCl) can help to dissolve these salts. Careful pH control during the work-up is essential.

  • Possible Cause: Incomplete separation from the sacrificial alcohol.

    • Solution: Fractional distillation is required to separate the this compound from the excess isopropanol (B130326) and any other volatile impurities.

Grignard Synthesis with t-Butylmagnesium Halide and Acetaldehyde

Problem 1: Low yield of the Grignard reagent.

  • Possible Cause: Presence of moisture.

    • Solution: All glassware must be flame-dried, and solvents must be anhydrous.[9] The reaction should be carried out under a dry, inert atmosphere (nitrogen or argon).

  • Possible Cause: Inactive magnesium.

    • Solution: The surface of the magnesium turnings can be activated using a small amount of iodine or 1,2-dibromoethane.[9]

Problem 2: Low yield of this compound.

  • Possible Cause: Competing side reactions.

    • Solution: The Grignard reagent is a strong base and can deprotonate acetaldehyde, leading to aldol (B89426) condensation products. To minimize this, add the Grignard reagent slowly to a cooled solution of acetaldehyde.

  • Possible Cause: Wurtz coupling.

    • Solution: The Grignard reagent can react with the starting alkyl halide. This can be minimized by slow addition of the alkyl halide to the magnesium turnings during the Grignard reagent formation.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterCatalytic Hydrogenation (Raney® Ni)Meerwein-Ponndorf-Verley (MPV) ReductionGrignard Reaction
Starting Material PinacolonePinacolonet-Butyl Halide, Acetaldehyde
Key Reagents Raney® Nickel, H₂Aluminum isopropoxide, IsopropanolMagnesium, Acetaldehyde
Typical Yield High (>95%)Good to High (80-95%)Moderate to Good (60-80%)
Purity Generally high, requires catalyst filtrationGood, requires removal of Al saltsVariable, may contain by-products
Scale-up Challenges Catalyst handling (pyrophoric), high pressureCatalyst handling (moisture sensitive), work-upExotherm control, moisture sensitivity
Safety Concerns Flammable H₂, pyrophoric catalystFlammable solventsRunaway reactions, flammable solvents

Note: Yields and purities are estimates and can vary significantly with reaction conditions and scale.

Experimental Protocols

Pilot-Scale Catalytic Hydrogenation of Pinacolone

Materials:

  • Pinacolone (10 kg, 100 mol)

  • Raney® Nickel (5% by weight of pinacolone, 500 g, aqueous slurry)

  • Ethanol (B145695) (solvent, 50 L)

  • High-pressure reactor (e.g., 100 L Hastelloy autoclave) with temperature and pressure controls, and a mechanical stirrer.

Procedure:

  • Catalyst Loading: Under an inert atmosphere (nitrogen), carefully charge the autoclave with the Raney® Nickel slurry in ethanol.

  • Reactant Addition: Add the solution of pinacolone in ethanol to the autoclave.

  • Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to 10-20 bar. Heat the mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Under an inert atmosphere, filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst should be kept wet with solvent at all times to prevent ignition.[7]

  • Purification: The ethanol is removed by distillation. The crude this compound is then purified by fractional distillation.

Large-Scale Meerwein-Ponndorf-Verley (MPV) Reduction of Pinacolone

Materials:

  • Pinacolone (10 kg, 100 mol)

  • Aluminum isopropoxide (5 kg, 24.5 mol)

  • Anhydrous isopropanol (100 L)

  • Reactor with a distillation setup and mechanical stirrer.

Procedure:

  • Reaction Setup: Charge the reactor with pinacolone, aluminum isopropoxide, and anhydrous isopropanol.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) with stirring.

  • Acetone Removal: Slowly distill off the acetone by-product as it is formed to drive the reaction to completion.[5] The reaction progress can be monitored by GC analysis of the distillate.

  • Work-up: After the reaction is complete (typically 8-12 hours), cool the mixture. Slowly add dilute hydrochloric acid to quench the reaction and dissolve the aluminum salts.

  • Extraction: Extract the product with a suitable organic solvent (e.g., methyl t-butyl ether).

  • Washing: Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The crude this compound is then purified by fractional distillation.

Visualizations

experimental_workflow_hydrogenation Catalytic Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Raney Ni and Solvent B Add Pinacolone A->B 1. Reactant Loading C Purge with N2 D Pressurize with H2 C->D 2. Reaction Conditions E Heat and Stir D->E 2. Reaction Conditions F Cool and Vent G Filter Catalyst F->G 3. Isolation H Distill Solvent G->H 3. Isolation I Fractional Distillation of Product H->I 3. Isolation

Caption: Experimental workflow for the catalytic hydrogenation of pinacolone.

troubleshooting_low_yield Troubleshooting Low Yield in Pinacolone Reduction cluster_hydrogenation Catalytic Hydrogenation cluster_mpv MPV Reduction cluster_grignard Grignard Synthesis Start Low Yield of This compound H1 Check Catalyst Activity Start->H1 Route M1 Ensure Anhydrous Conditions Start->M1 Route G1 Confirm Anhydrous Setup Start->G1 Route H2 Verify H2 Pressure and Agitation H1->H2 H3 Analyze for Catalyst Poisons H2->H3 M2 Check Acetone Removal Efficiency M1->M2 M3 Verify Catalyst Quality M2->M3 G2 Check for Side Reactions (e.g., Aldol) G1->G2 G3 Optimize Addition Rate and Temperature G2->G3

References

Validation & Comparative

GC-MS vs. NMR: A Comparative Guide for Analyzing 3,3-Dimethyl-2-butanol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures is paramount to ensure product purity, reaction efficiency, and the identification of byproducts. When dealing with volatile organic compounds like 3,3-Dimethyl-2-butanol and its isomers, two powerful analytical techniques come to the forefront: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of their performance for this specific application, supported by representative experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureGC-MSNMR Spectroscopy
Principle Separates volatile components based on their boiling points and partitioning between a stationary and mobile phase, followed by detection and identification based on mass-to-charge ratio.Provides detailed structural information based on the magnetic properties of atomic nuclei within a molecule.
Sample Type Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Soluble compounds in a suitable deuterated solvent.
Sensitivity High sensitivity, ideal for trace analysis (ppm to ppb level).[1]Lower sensitivity compared to GC-MS, typically suitable for major components and impurities at levels of ~0.1% or higher.
Quantification Requires calibration curves for each analyte for accurate quantification.[2]Inherently quantitative; peak areas are directly proportional to the number of nuclei. Can provide highly accurate results without analyte-specific calibration curves.[3][4]
Structural Info Provides molecular weight and fragmentation patterns, which aid in structural elucidation.Provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.
Throughput Higher throughput once a method is established; can be automated.Lower throughput, but sample preparation is often simpler.

Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for the analysis of small alcohols using GC-MS and NMR. While specific values for this compound may vary depending on the exact experimental conditions, these serve as a reliable reference.

ParameterGC-MS (with FID detector)Quantitative NMR (qNMR)
Limit of Detection (LOD) 0.01% (v/v) to 0.3 mg/L[2]~0.1% for routine analysis; can be lower with specialized techniques.
Limit of Quantification (LOQ) 0.03% (v/v) to 1.0 mg/L[2]~0.5% for routine analysis.
**Linearity (R²) **>0.99 (with calibration)[2]Not applicable in the same way; response is inherently linear.
Precision (RSD) <5%<1%
Accuracy Dependent on the accuracy of calibration standards.High accuracy, traceable to a certified internal standard.[5]

Experimental Protocols

GC-MS Analysis of this compound Reaction Mixture

This protocol outlines a general method for the quantitative analysis of a this compound reaction mixture using an internal standard.

1. Sample Preparation:

  • Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., 1-pentanol (B3423595) or another compound not present in the reaction mixture) of known concentration in a volatile solvent like dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by adding known amounts of this compound and any expected byproducts/isomers to a fixed amount of the internal standard solution.

  • Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture with the internal standard solution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector: Split/splitless injector at 250°C.

  • Oven Program: Start at 50°C for 2 minutes, then ramp to 200°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or similar, with electron ionization (EI) at 70 eV.

  • Scan Range: m/z 35-200.

3. Data Analysis:

  • Identify the peaks corresponding to this compound, isomers, and the internal standard based on their retention times and mass spectra.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Calculate the concentration of this compound and other components in the reaction mixture sample using the calibration curve.

NMR Analysis of this compound Reaction Mixture

This protocol describes a quantitative NMR (qNMR) method for determining the molar ratio of components in the reaction mixture.

1. Sample Preparation:

  • Internal Standard (IS): Choose a high-purity internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).

  • Sample Preparation: Accurately weigh a specific amount of the reaction mixture into an NMR tube. Add a precisely weighed amount of the internal standard. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

2. NMR Instrumentation and Acquisition Parameters:

  • Spectrometer: Bruker Avance 400 MHz or similar.

  • Probe: 5 mm broadband probe.

  • Experiment: 1D proton (¹H) NMR.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation (typically 30-60 seconds for quantitative analysis).

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the well-resolved signals corresponding to this compound, any isomers/byproducts, and the internal standard.

  • Calculate the molar concentration of the analyte using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / m_sample)

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • m = mass

    • MW = Molecular weight

Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution InternalStandard Internal Standard InternalStandard->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Results Results Quantification->Results

GC-MS analytical workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Weighing Precise Weighing & Dissolving ReactionMixture->Weighing InternalStandard Internal Standard InternalStandard->Weighing Solvent Deuterated Solvent Solvent->Weighing Acquisition ¹H NMR Acquisition Weighing->Acquisition Processing Spectral Processing Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Molar Ratio/Purity Calculation Integration->Calculation Results Results Calculation->Results

NMR analytical workflow.

Conclusion and Recommendations

Both GC-MS and NMR are highly capable techniques for the analysis of this compound reaction mixtures, each with distinct advantages.

Choose GC-MS when:

  • High sensitivity is required: For detecting and quantifying trace-level impurities or byproducts.

  • High throughput is necessary: Once a method is developed, GC-MS can be automated for routine analysis of many samples.

  • Complex mixtures need separation: The chromatographic separation is essential for resolving multiple isomers and other volatile components.

Choose NMR when:

  • High accuracy and precision are critical: qNMR is a primary ratio method that can provide highly accurate quantitative results without the need for specific reference standards for each component.[5]

  • Absolute structural confirmation is needed: NMR provides unambiguous structural information, which is invaluable for identifying unknown byproducts.

  • Non-destructive analysis is preferred: The sample can be recovered after NMR analysis.[6]

For a comprehensive analysis, a dual approach is often the most robust strategy. GC-MS can be used for initial screening, separation of isomers, and detection of trace impurities, while NMR can be employed for the definitive structural elucidation of unknown components and for highly accurate quantification of the major products in the mixture.

References

A Comparative Analysis of the Reactivity of 3,3-Dimethyl-2-butanol and 2,3-dimethyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3,3-Dimethyl-2-butanol, a secondary alcohol, and 2,3-dimethyl-2-butanol (B1346969), a tertiary alcohol. Understanding the distinct reaction pathways and relative rates of these structurally similar compounds is crucial for synthetic strategy and drug development. This document outlines the comparative reactivity in key organic transformations, supported by established mechanistic principles and detailed experimental protocols for verification.

Introduction to the Contestants

This compound is a secondary alcohol, meaning the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms. Its structure features a bulky tert-butyl group adjacent to the alcohol functionality.

2,3-dimethyl-2-butanol is a tertiary alcohol, with the hydroxyl group attached to a carbon atom bonded to three other carbon atoms. This structural difference is the primary determinant of its distinct chemical behavior compared to its secondary isomer.

CompoundStructureIUPAC NameMolar Mass ( g/mol )Boiling Point (°C)
This compoundthis compound structure3,3-dimethylbutan-2-ol102.17120-121
2,3-dimethyl-2-butanol2,3-dimethyl-2-butanol structure2,3-dimethylbutan-2-ol102.17120-121

Comparative Reactivity

The reactivity of these two alcohols is predominantly governed by the stability of the carbocation intermediates formed during reactions and the presence or absence of a hydrogen atom on the carbon bearing the hydroxyl group.

Acid-Catalyzed Dehydration

Acid-catalyzed dehydration of alcohols proceeds via an E1 mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate. The rate of this reaction is highly dependent on the stability of this carbocation.

This compound (Secondary Alcohol): Upon protonation of the hydroxyl group and loss of water, a secondary carbocation is initially formed. This less stable carbocation rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. Deprotonation from an adjacent carbon then yields the final alkene products. The major product is the more substituted and thermodynamically stable 2,3-dimethyl-2-butene (B165504).[1][2]

2,3-dimethyl-2-butanol (Tertiary Alcohol): Protonation and subsequent loss of water directly forms a stable tertiary carbocation. This process is faster than the formation of the secondary carbocation from this compound. Deprotonation leads to the formation of 2,3-dimethyl-2-butene as the major product and 2,3-dimethyl-1-butene (B117154) as the minor product, following Zaitsev's rule.[3][4]

Comparative Data:

ReactionCompoundRelative RateMajor Product(s)
Acid-Catalyzed Dehydration This compoundSlower2,3-dimethyl-2-butene (via rearrangement)
2,3-dimethyl-2-butanolFaster2,3-dimethyl-2-butene, 2,3-dimethyl-1-butene

Reaction Pathway: Dehydration

Dehydration cluster_secondary This compound (Secondary) cluster_tertiary 2,3-dimethyl-2-butanol (Tertiary) Sec_Alcohol This compound Sec_Carbocation Secondary Carbocation Sec_Alcohol->Sec_Carbocation +H+, -H2O Tert_Carbocation_Rearranged Tertiary Carbocation (Rearranged) Sec_Carbocation->Tert_Carbocation_Rearranged 1,2-Methyl Shift (Rate-determining) Alkene_Sec 2,3-dimethyl-2-butene Tert_Carbocation_Rearranged->Alkene_Sec -H+ Tert_Alcohol 2,3-dimethyl-2-butanol Tert_Carbocation_Direct Tertiary Carbocation Tert_Alcohol->Tert_Carbocation_Direct +H+, -H2O (Faster) Alkene_Tert 2,3-dimethyl-2-butene (Major) Tert_Carbocation_Direct->Alkene_Tert -H+ Alkene_Tert_Minor 2,3-dimethyl-1-butene (Minor) Tert_Carbocation_Direct->Alkene_Tert_Minor -H+

Caption: Dehydration pathways of the two isomeric alcohols.

Oxidation

The oxidation of alcohols typically involves the removal of a hydrogen atom from the carbon bearing the hydroxyl group.

This compound (Secondary Alcohol): As a secondary alcohol, it possesses a hydrogen atom on the carbinol carbon and can be oxidized to a ketone, specifically 3,3-dimethyl-2-butanone (pinacolone).[5][6] Common oxidizing agents like chromic acid (formed from potassium dichromate and sulfuric acid) can be used.

2,3-dimethyl-2-butanol (Tertiary Alcohol): Being a tertiary alcohol, it lacks a hydrogen atom on the carbon attached to the hydroxyl group. Therefore, it is resistant to oxidation under standard conditions.[7] Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

Comparative Data:

The reactivity difference is stark, providing a clear method for distinguishing between the two isomers.

ReactionCompoundReactivityProduct
Oxidation with K₂Cr₂O₇/H₂SO₄ This compoundReactive3,3-dimethyl-2-butanone
2,3-dimethyl-2-butanolUnreactiveNo reaction

Experimental Workflow: Comparative Oxidation

Oxidation_Workflow Start Prepare separate solutions of This compound and 2,3-dimethyl-2-butanol Add_Oxidant Add acidified Potassium Dichromate (VI) solution to each alcohol Start->Add_Oxidant Observe Observe color change over time Add_Oxidant->Observe Result_Sec Orange to Green (Oxidation Occurs) Observe->Result_Sec This compound Result_Tert Remains Orange (No Reaction) Observe->Result_Tert 2,3-dimethyl-2-butanol Product_Sec 3,3-dimethyl-2-butanone Result_Sec->Product_Sec

Caption: Workflow for comparing the oxidation of the two alcohols.

SN1 Reaction (Substitution Nucleophilic Unimolecular)

The SN1 reaction proceeds through a carbocation intermediate, and its rate is primarily determined by the stability of this intermediate.

This compound (Secondary Alcohol): While secondary alcohols can undergo SN1 reactions, the formation of a secondary carbocation is slower compared to a tertiary carbocation. Similar to dehydration, rearrangement to a more stable tertiary carbocation is possible, leading to a mixture of products.

2,3-dimethyl-2-butanol (Tertiary Alcohol): Tertiary alcohols readily undergo SN1 reactions due to the formation of a relatively stable tertiary carbocation. The reaction rate is significantly faster than for secondary alcohols.

Comparative Data:

ReactionCompoundRelative RateIntermediate
SN1 Solvolysis This compoundSlowerSecondary Carbocation (rearranges)
2,3-dimethyl-2-butanolFasterTertiary Carbocation

Logical Relationship: SN1 Reactivity

SN1_Reactivity cluster_reactivity Factors Influencing SN1 Rate Carbocation_Stability Carbocation Stability (Tertiary > Secondary) Reaction_Rate SN1 Reaction Rate Carbocation_Stability->Reaction_Rate Alcohol_Structure Alcohol Structure Alcohol_Structure->Carbocation_Stability

Caption: Relationship between alcohol structure and SN1 reaction rate.

Experimental Protocols

Comparative Dehydration Rate Analysis

Objective: To qualitatively compare the dehydration rates of this compound and 2,3-dimethyl-2-butanol and analyze the product distribution.

Materials:

  • This compound

  • 2,3-dimethyl-2-butanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flasks, distillation apparatus, separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up two separate distillation apparatuses, one for each alcohol.

  • In each 50 mL round-bottom flask, place 5 mL of the respective alcohol.

  • Carefully add 1.5 mL of concentrated sulfuric acid to each flask while cooling in an ice bath.

  • Gently heat the mixtures. Collect the distillate that boils below 100°C.

  • Monitor the time it takes to collect a certain volume of distillate for a qualitative comparison of reaction rates.

  • Wash the collected distillates with saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the dried product by GC-MS to identify the components and determine their relative abundance.

Comparative Oxidation Analysis

Objective: To demonstrate the difference in reactivity of the two alcohols towards oxidation.

Materials:

  • This compound

  • 2,3-dimethyl-2-butanol

  • Potassium dichromate(VI) (K₂Cr₂O₇) solution (0.1 M)

  • Dilute sulfuric acid (2 M)

  • Test tubes, water bath

Procedure:

  • In two separate test tubes, add 1 mL of the potassium dichromate(VI) solution and 1 mL of dilute sulfuric acid to each.

  • To one test tube, add 5 drops of this compound.

  • To the second test tube, add 5 drops of 2,3-dimethyl-2-butanol.

  • Gently warm both test tubes in a water bath (around 60°C).

  • Observe any color change over a period of 10-15 minutes. A change from orange to green indicates oxidation of the alcohol.

Conclusion

The structural difference between this compound (secondary) and 2,3-dimethyl-2-butanol (tertiary) leads to significant and predictable differences in their chemical reactivity. The tertiary alcohol exhibits greater reactivity in reactions proceeding through carbocation intermediates, such as E1 dehydration and SN1 substitution, due to the direct formation of a stable tertiary carbocation. In contrast, the secondary alcohol is susceptible to oxidation, a reaction the tertiary alcohol resists under normal conditions. These distinct reactivity profiles are fundamental in planning synthetic routes and understanding the metabolic pathways of related drug molecules.

References

A Comparative Guide to Alkene Synthesis: Dehydration of 3,3-Dimethyl-2-butanol versus Dehydrohalogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of alkenes is a cornerstone of organic chemistry, pivotal in the construction of complex molecules and pharmaceutical intermediates. The elimination reactions of alcohols (dehydration) and alkyl halides (dehydrohalogenation) are two fundamental strategies for introducing carbon-carbon double bonds. This guide provides an objective comparison of the dehydration of 3,3-dimethyl-2-butanol and the dehydrohalogenation of its corresponding alkyl halides, supported by experimental data, detailed protocols, and mechanistic insights to inform synthetic route selection.

Executive Summary

The choice between the dehydration of this compound and the dehydrohalogenation of a corresponding 2-halo-3,3-dimethylbutane for the synthesis of alkenes is dictated by the desired isomeric product. Acid-catalyzed dehydration of this compound proceeds via an E1 mechanism involving a carbocation rearrangement, yielding a mixture of thermodynamically favored, more substituted (Zaitsev) alkenes.[1][2] In contrast, dehydrohalogenation, typically an E2 reaction, offers regiochemical control based on the choice of base. A sterically hindered base favors the formation of the less substituted (Hofmann) alkene, while a smaller, strong base can lead to the Zaitsev product, although carbocation rearrangements can occur under E1 conditions.

Data Presentation: Product Distribution

The regioselectivity of these elimination reactions is a critical consideration in synthetic planning. The following tables summarize the quantitative product distribution under various experimental conditions.

Table 1: Product Distribution from the Dehydration of this compound

CatalystTemperature3,3-dimethyl-1-butene2,3-dimethyl-1-butene2,3-dimethyl-2-buteneReference
H₃PO₄ (85%)Heat3%33%64%[3]

Table 2: Product Distribution from the Dehydrohalogenation of 2-Halo-3,3-dimethylbutane

SubstrateBase/SolventTemperature3,3-dimethyl-1-butene (Hofmann)2,3-dimethyl-2-butene (Zaitsev)Reference
2-Bromo-2,3-dimethylbutane (B3344068)KOtBu / t-BuOHReflux75%25%[4]
2-Bromo-2,3-dimethylbutaneMeO⁻ / MeOHReflux20%80%[4]

*Note: Data for 2-bromo-2,3-dimethylbutane is presented as a close structural analog to illustrate the effect of base size on product distribution in a sterically hindered system. The dehydrohalogenation of 2-halo-3,3-dimethylbutane with a bulky base is expected to yield predominantly 3,3-dimethyl-1-butene.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and adaptation.

Protocol 1: Acid-Catalyzed Dehydration of this compound

This procedure is adapted from established laboratory methods for the dehydration of secondary alcohols.[5][6]

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Saturated sodium bicarbonate solution

  • Ice

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flasks

  • Heating mantle

Procedure:

  • Set up a simple distillation apparatus using a 25 mL round-bottom flask as the distilling flask and a receiving flask cooled in an ice bath.

  • Place 6 mL of this compound into the distilling flask.

  • Carefully add 6 mL of 85% phosphoric acid to the alcohol in the flask. Add a magnetic stir bar or boiling chips.

  • Gently heat the mixture while stirring. Collect the distillate, which will appear cloudy, in the ice-cooled receiving flask. Do not allow the distillation temperature to exceed 75°C to minimize the co-distillation of unreacted alcohol.

  • Once the distillation is complete, transfer the distillate to a separatory funnel.

  • Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any acidic components. Carefully vent the separatory funnel.

  • Separate the organic layer and wash it with a small amount of water.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Gravity filter the dried organic layer into a pre-weighed, clean, dry round-bottom flask.

  • Purify the product by a final simple distillation, collecting the alkene products.

  • The product distribution can be determined by gas chromatography (GC) analysis.[7][8]

Protocol 2: Dehydrohalogenation of 2-Bromo-3,3-dimethylbutane

This protocol is a general procedure for an E2 elimination using a bulky base to favor the Hofmann product.[6]

Materials:

  • 2-Bromo-3,3-dimethylbutane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (B103910) (t-BuOH) or Dimethyl sulfoxide (B87167) (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Diethyl ether or pentane

  • Water and brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3,3-dimethylbutane and anhydrous tert-butanol under an inert atmosphere.

  • Add potassium tert-butoxide to the solution in one portion.

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Extract the product with diethyl ether or pentane.

  • Combine the organic layers and wash them sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography.

Mechanistic Comparison and Visualization

The distinct product distributions of these two reactions are a direct consequence of their underlying mechanisms.

Dehydration of this compound (E1 Mechanism)

The acid-catalyzed dehydration of this compound follows an E1 pathway. The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule to form a secondary carbocation. This carbocation undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. Deprotonation from adjacent carbons of both the secondary and tertiary carbocations leads to a mixture of alkene products, with the most stable, highly substituted alkenes being the major products according to Zaitsev's rule.[1][2][9][10]

Dehydration_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Rearrangement cluster_3 Step 4: Deprotonation A This compound B Protonated Alcohol A->B + H⁺ C Secondary Carbocation B->C - H₂O D Tertiary Carbocation C->D 1,2-Methyl Shift E 3,3-Dimethyl-1-butene (Minor Product) C->E - H⁺ F 2,3-Dimethyl-1-butene D->F - H⁺ G 2,3-Dimethyl-2-butene (Major Product) D->G - H⁺

Caption: E1 dehydration of this compound.
Dehydrohalogenation of 2-Halo-3,3-dimethylbutane (E2 Mechanism)

The dehydrohalogenation of a secondary alkyl halide with a strong, sterically hindered base like potassium tert-butoxide proceeds through a concerted E2 mechanism. The bulky base preferentially abstracts the most sterically accessible proton, which in the case of 2-halo-3,3-dimethylbutane, is on the terminal methyl group (C1). This leads to the formation of the less substituted Hofmann product, 3,3-dimethyl-1-butene. The concerted nature of the E2 reaction precludes the formation of a carbocation intermediate and thus prevents rearrangements.

Dehydrohalogenation_Mechanism cluster_0 E2 Mechanism A 2-Halo-3,3-dimethylbutane B Transition State A->B + KOtBu (Bulky Base) C 3,3-Dimethyl-1-butene (Hofmann Product) B->C Concerted Elimination

Caption: E2 dehydrohalogenation with a bulky base.

Conclusion

The dehydration of this compound and the dehydrohalogenation of its corresponding alkyl halides offer divergent pathways to alkene synthesis, each with distinct advantages depending on the synthetic goal.

  • Dehydration is a suitable method when the desired product is the most thermodynamically stable, rearranged alkene (2,3-dimethyl-2-butene). However, it inherently produces a mixture of isomers that may require challenging separation.

  • Dehydrohalogenation provides superior regiochemical control. The use of a bulky base in an E2 reaction is a highly effective strategy for the selective synthesis of the less substituted Hofmann product (3,3-dimethyl-1-butene), avoiding rearranged byproducts. Conversely, a small, strong base can favor the Zaitsev product.

For synthetic applications requiring high isomeric purity, particularly of the less substituted alkene, dehydrohalogenation with a sterically hindered base is the superior methodology. When a mixture of rearranged, more stable alkenes is acceptable or desired, acid-catalyzed dehydration offers a straightforward alternative. The choice of method should be guided by a thorough analysis of the desired product's structure and the required level of isomeric purity.

References

A Comparative Guide to Alkene Synthesis: Zaitsev vs. Hofmann Elimination Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of regiochemical outcomes in the dehydration of 3,3-Dimethyl-2-butanol and the Hofmann elimination of quaternary ammonium (B1175870) salts.

This guide provides a comprehensive comparison of two fundamental elimination reactions in organic synthesis: the acid-catalyzed dehydration of a secondary alcohol, this compound, which follows Zaitsev's rule after a carbocation rearrangement, and the Hofmann elimination of a quaternary ammonium salt, which proceeds via an anti-Zaitsev pathway. Understanding the factors that govern the regioselectivity of these reactions is paramount for the strategic design of synthetic routes in drug development and other chemical research endeavors.

Zaitsev's Rule in Action: The Dehydration of this compound

The acid-catalyzed dehydration of this compound is a classic example of an E1 elimination reaction that results in the formation of the most substituted, and therefore most stable, alkene as the major product, in accordance with Zaitsev's rule.[1] However, the reaction is not straightforward and involves a crucial carbocation rearrangement.

The initial protonation of the hydroxyl group and subsequent loss of a water molecule generates a secondary carbocation. A rapid 1,2-methyl shift then occurs to form a more stable tertiary carbocation.[1][2] Deprotonation from this rearranged intermediate leads to a mixture of three alkene products, with the tetrasubstituted alkene being the predominant isomer.

Product Distribution

The reaction yields a mixture of three isomeric alkenes. The quantitative analysis of the product mixture, typically performed by gas chromatography, reveals the following distribution:

Product NameStructureProduct TypeYield (%)
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂Zaitsev (major)~64%
2,3-Dimethyl-1-buteneCH₂=C(CH₃)CH(CH₃)₂Zaitsev (minor)~33%
3,3-Dimethyl-1-buteneCH₂=CHC(CH₃)₃Hofmann-type (minor)~3%
Experimental Protocol: Dehydration of this compound

This protocol outlines the laboratory procedure for the dehydration of this compound using a phosphoric acid catalyst.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ice

  • Boiling chips

Equipment:

  • Round-bottom flask (50 mL)

  • Simple distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Graduated cylinders

Procedure:

  • To a 50 mL round-bottom flask, add 10.2 g (0.1 mol) of this compound and a few boiling chips.

  • Carefully add 5 mL of 85% phosphoric acid to the flask. Swirl gently to mix the reactants.

  • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Place a collection flask in an ice bath to minimize the evaporation of the volatile alkene products.

  • Heat the mixture gently using a heating mantle. The alkene products will begin to distill as they are formed.

  • Continue the distillation until no more liquid is collected in the receiving flask. The temperature of the distillate should be monitored and should not exceed 100°C.

  • Transfer the distillate to a separatory funnel and wash it with 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with 10 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried liquid into a clean, dry flask. The product is a mixture of isomeric alkenes and can be analyzed by gas chromatography.

Reaction Pathway Diagram

Zaitsev_Dehydration cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Secondary Carbocation cluster_2 Step 3: 1,2-Methyl Shift (Rearrangement) cluster_3 Step 4: Deprotonation Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ H+ H⁺ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H₂O Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation Rearrangement Product_3 3,3-Dimethyl-1-butene (Minor) Secondary_Carbocation->Product_3 - H⁺ H2O H₂O Product_1 2,3-Dimethyl-2-butene (Major) Tertiary_Carbocation->Product_1 - H⁺ Product_2 2,3-Dimethyl-1-butene (Minor) Tertiary_Carbocation->Product_2 - H⁺

Caption: Reaction pathway for the acid-catalyzed dehydration of this compound.

Hofmann Elimination: A Contrasting Regiochemical Outcome

In stark contrast to Zaitsev's rule, the Hofmann elimination of quaternary ammonium hydroxides yields the least substituted alkene as the major product.[3][4][5] This anti-Zaitsev regioselectivity is attributed to the steric bulk of the trialkylamine leaving group, which directs the base to abstract a proton from the least sterically hindered β-carbon.[3]

For a comparative analysis, we will consider the Hofmann elimination of N,N,N-trimethylbutan-2-ammonium hydroxide (B78521), which is prepared from 2-aminobutane.

Product Distribution

The thermal decomposition of N,N,N-trimethylbutan-2-ammonium hydroxide results in the formation of two isomeric butenes, with the terminal alkene being the major product.

Product NameStructureProduct TypeYield (%)
1-ButeneCH₂=CHCH₂CH₃Hofmann (major)>95%
2-Butene (cis and trans)CH₃CH=CHCH₃Zaitsev (minor)<5%
Experimental Protocol: Hofmann Elimination of N,N,N-Trimethylbutan-2-ammonium Hydroxide

This two-step protocol describes the preparation of the quaternary ammonium hydroxide and its subsequent elimination.

Step 1: Exhaustive Methylation of 2-Aminobutane

Materials:

  • 2-Aminobutane

  • Methyl iodide (CH₃I)

  • Methanol (CH₃OH)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 7.3 g (0.1 mol) of 2-aminobutane in 50 mL of methanol.

  • Add 42.6 g (0.3 mol) of methyl iodide to the solution.

  • Attach a reflux condenser and heat the mixture at reflux for 1 hour.

  • Allow the reaction mixture to cool to room temperature. The quaternary ammonium iodide will precipitate.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

Step 2: Hofmann Elimination

Materials:

  • N,N,N-Trimethylbutan-2-ammonium iodide (from Step 1)

  • Silver oxide (Ag₂O)

  • Water

Equipment:

  • Beaker

  • Stirring rod

  • Distillation apparatus

  • Gas collection apparatus

Procedure:

  • Suspend the N,N,N-trimethylbutan-2-ammonium iodide in a minimal amount of water in a beaker.

  • Add a slurry of freshly prepared silver oxide in water to the suspension.

  • Stir the mixture vigorously for 30 minutes. Silver iodide will precipitate.

  • Filter the mixture to remove the silver iodide precipitate. The filtrate contains the N,N,N-trimethylbutan-2-ammonium hydroxide.

  • Transfer the filtrate to a distillation flask and heat it gently.

  • The volatile butene products will distill and can be collected in a gas collection apparatus over water.

  • The collected gas can be analyzed by gas chromatography to determine the product distribution.

Reaction Pathway Diagram

Hofmann_Elimination cluster_0 Step 1: Exhaustive Methylation cluster_1 Step 2: Anion Exchange cluster_2 Step 3: E2 Elimination Amine 2-Aminobutane Quat_Salt Quaternary Ammonium Iodide Amine->Quat_Salt + 3 CH₃I MeI CH₃I (excess) Hydroxide_Salt Quaternary Ammonium Hydroxide Quat_Salt->Hydroxide_Salt + Ag₂O, H₂O Ag2O Ag₂O, H₂O Product_Hofmann 1-Butene (Major) Hydroxide_Salt->Product_Hofmann + Δ Product_Zaitsev 2-Butene (Minor) Hydroxide_Salt->Product_Zaitsev + Δ Heat Δ (Heat)

Caption: Reaction pathway for the Hofmann elimination of N,N,N-trimethylbutan-2-ammonium hydroxide.

Conclusion

The dehydration of this compound and the Hofmann elimination of quaternary ammonium salts provide a stark contrast in regiochemical control during alkene synthesis. While the former, proceeding through a rearranged carbocation, favors the thermodynamically more stable Zaitsev product, the latter, driven by steric factors, selectively yields the less stable Hofmann product. A thorough understanding of these competing pathways and the factors influencing them is essential for the rational design and successful execution of complex organic syntheses. The choice of substrate and reaction conditions allows for the selective formation of either the more or less substituted alkene, a powerful tool in the arsenal (B13267) of the synthetic chemist.

References

Theoretical vs experimental yield of 2,3-dimethyl-2-butene from 3,3-Dimethyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the synthesis of 2,3-dimethyl-2-butene (B165504) from 3,3-dimethyl-2-butanol reveals a classic example of a carbocation rearrangement dictating the major product. This guide provides a comparative overview of the theoretical versus experimental yields for this reaction, details the typical experimental protocol, and explores potential alternative methodologies for researchers and professionals in drug development and organic synthesis.

The acid-catalyzed dehydration of this compound is a standard undergraduate organic chemistry experiment that effectively demonstrates the principles of E1 elimination and carbocation stability. The reaction theoretically can produce a mixture of alkenes, but the thermodynamic stability of the rearranged carbocation heavily favors the formation of the most substituted alkene, 2,3-dimethyl-2-butene.

Theoretical vs. Experimental Yield: A Quantitative Comparison

The theoretical yield of 2,3-dimethyl-2-butene is calculated based on a 1:1 stoichiometric conversion from the limiting reactant, this compound. In practice, the experimental yield is often lower due to several factors including incomplete reaction, side reactions, and losses during product isolation and purification.

A typical experimental approach involves the acid-catalyzed dehydration using a strong acid such as sulfuric acid or phosphoric acid. While specific yields can vary based on reaction conditions, a representative product distribution from the dehydration of this compound shows a significant preference for the rearranged, more stable alkenes.

ProductMolar Mass ( g/mol )Theoretical Yield (%)Typical Experimental Product Distribution (%)
2,3-Dimethyl-2-butene84.1610064
2,3-Dimethyl-1-butene (B117154)84.16033
3,3-Dimethyl-1-butene84.1603

Note: The theoretical yield for the rearranged products is listed as 0% as they are not the direct result of deprotonation of the initial carbocation.

The Underlying Mechanism: A Shift to Stability

The dehydration proceeds via an E1 mechanism. The acid catalyst protonates the hydroxyl group of this compound, forming a good leaving group (water). Departure of the water molecule results in the formation of a secondary carbocation. This secondary carbocation then undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation. Deprotonation from an adjacent carbon of this tertiary carbocation leads to the formation of the major product, the tetrasubstituted alkene 2,3-dimethyl-2-butene, in accordance with Zaitsev's rule. The minor products, 2,3-dimethyl-1-butene and 3,3-dimethyl-1-butene, are formed from the deprotonation of the tertiary and the initial secondary carbocation, respectively.

G cluster_0 Reaction Pathway 3_3_Dimethyl_2_butanol This compound Protonation Protonation (H+) 3_3_Dimethyl_2_butanol->Protonation Protonated_Alcohol Protonated Alcohol Protonation->Protonated_Alcohol Loss_of_Water Loss of H2O Protonated_Alcohol->Loss_of_Water Secondary_Carbocation Secondary Carbocation Loss_of_Water->Secondary_Carbocation 1_2_Methyl_Shift 1,2-Methyl Shift (Rearrangement) Secondary_Carbocation->1_2_Methyl_Shift Deprotonation_Minor2 Deprotonation Secondary_Carbocation->Deprotonation_Minor2 Tertiary_Carbocation Tertiary Carbocation 1_2_Methyl_Shift->Tertiary_Carbocation Deprotonation_Major Deprotonation Tertiary_Carbocation->Deprotonation_Major Deprotonation_Minor1 Deprotonation Tertiary_Carbocation->Deprotonation_Minor1 2_3_Dimethyl_2_butene 2,3-Dimethyl-2-butene (Major Product) Deprotonation_Major->2_3_Dimethyl_2_butene 2_3_Dimethyl_1_butene 2,3-Dimethyl-1-butene (Minor Product) Deprotonation_Minor1->2_3_Dimethyl_1_butene 3_3_Dimethyl_1_butene 3,3-Dimethyl-1-butene (Minor Product) Deprotonation_Minor2->3_3_Dimethyl_1_butene

Caption: Reaction pathway for the dehydration of this compound.

Standard Experimental Protocol

The following is a generalized procedure for the acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • 85% Phosphoric acid (or concentrated Sulfuric acid)

  • Anhydrous calcium chloride (or other suitable drying agent)

  • Boiling chips

  • Distillation apparatus

  • Separatory funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, combine this compound and 85% phosphoric acid in an appropriate molar ratio (e.g., a 1:1 or slight excess of acid).

  • Add a few boiling chips to the flask.

  • Set up a simple distillation apparatus, ensuring the collection flask is placed in an ice bath to minimize the evaporation of the volatile alkene products.

  • Gently heat the reaction mixture to initiate the dehydration. The alkene products will co-distill with water as they are formed.

  • Continue the distillation until no more product is collected.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over a suitable drying agent like anhydrous calcium chloride.

  • Perform a final distillation of the dried organic layer to obtain the purified alkene mixture.

  • Characterize the product mixture using techniques such as gas chromatography (GC) to determine the relative abundance of the different alkene isomers and calculate the overall experimental yield.

G cluster_1 Experimental Workflow Reactants Combine this compound and Phosphoric Acid Distillation1 Simple Distillation Reactants->Distillation1 Washing Wash with NaHCO3 soln. Distillation1->Washing Drying Dry with CaCl2 Washing->Drying Distillation2 Final Distillation Drying->Distillation2 Analysis GC Analysis Distillation2->Analysis Product Purified Alkene Mixture Analysis->Product

Caption: General experimental workflow for alkene synthesis.

Alternative Synthetic Approaches

While acid-catalyzed dehydration is the most common method, other reagents can be employed for the dehydration of alcohols, some of which may offer milder reaction conditions or different product selectivities. For hindered secondary alcohols like this compound, these alternatives could potentially minimize rearrangement, although this is often challenging.

  • Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites or acidic resins, can facilitate the dehydration reaction. These catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for reuse, contributing to a more sustainable process. The pore size and acidity of the catalyst can influence the product distribution.

  • Burgess Reagent: For sensitive substrates where strong acids are not tolerated, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) can be an effective dehydrating agent under neutral and mild conditions. However, the cost and preparation of the reagent may be a consideration for large-scale synthesis.

  • Martin Sulfurane: Martin's sulfurane (bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur) is another reagent that can dehydrate alcohols under mild, neutral conditions. It is particularly useful for substrates prone to acid-catalyzed rearrangements, though its expense and the stoichiometric nature of the reaction are drawbacks.

A Comparative Guide to Acid Catalysts in the Dehydration of 3,3-Dimethyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed dehydration of 3,3-dimethyl-2-butanol is a cornerstone reaction in organic synthesis for the production of a mixture of isomeric alkenes. The choice of acid catalyst plays a pivotal role in the distribution of these products, influencing the reaction's selectivity and overall yield. This guide provides an objective comparison of two common acid catalysts, sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), for this reaction, supported by experimental data and detailed protocols.

Performance Comparison of Acid Catalysts

The dehydration of this compound proceeds via an E1 elimination mechanism. This process involves the formation of a secondary carbocation, which can then undergo a 1,2-methyl shift to form a more stable tertiary carbocation. Deprotonation from the initial and rearranged carbocations leads to the formation of three primary alkene products: 3,3-dimethyl-1-butene, 2,3-dimethyl-1-butene, and 2,3-dimethyl-2-butene.

The product distribution is significantly influenced by the nature of the acid catalyst. While both sulfuric acid and phosphoric acid are effective dehydrating agents, their differing acid strengths and coordinating abilities can affect the extent of carbocation rearrangement and the selectivity of the final products.

Catalyst3,3-dimethyl-1-butene Yield (%)2,3-dimethyl-1-butene Yield (%)2,3-dimethyl-2-butene Yield (%)
Phosphoric Acid (H₃PO₄) 33364

Reaction Mechanism and Experimental Workflow

The logical progression of the reaction and the general experimental procedure are outlined in the diagrams below.

reaction_mechanism cluster_start Starting Material cluster_protonation Protonation cluster_carbocation Carbocation Formation cluster_products Alkene Products 3_3_dimethyl_2_butanol This compound protonated_alcohol Protonated Alcohol 3_3_dimethyl_2_butanol->protonated_alcohol + H⁺ secondary_carbocation Secondary Carbocation protonated_alcohol->secondary_carbocation - H₂O tertiary_carbocation Tertiary Carbocation secondary_carbocation->tertiary_carbocation 1,2-Methyl Shift (Rearrangement) product_1 3,3-Dimethyl-1-butene (Minor Product) secondary_carbocation->product_1 - H⁺ product_2 2,3-Dimethyl-1-butene tertiary_carbocation->product_2 - H⁺ product_3 2,3-Dimethyl-2-butene (Major Product) tertiary_carbocation->product_3 - H⁺

Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.

experimental_workflow start Start: Mix this compound and Acid Catalyst (H₂SO₄ or H₃PO₄) heating Heat the Reaction Mixture (e.g., using a heating mantle) start->heating distillation Distill the Alkene Products heating->distillation washing Wash the Distillate (e.g., with NaHCO₃ solution) distillation->washing drying Dry the Organic Layer (e.g., with anhydrous Na₂SO₄) washing->drying analysis Analyze Product Distribution by Gas Chromatography (GC) drying->analysis end End: Characterized Alkene Mixture analysis->end

Caption: General experimental workflow for the dehydration of this compound.

Experimental Protocols

The following are generalized experimental protocols for the dehydration of this compound using sulfuric acid and phosphoric acid.

Dehydration using Sulfuric Acid (H₂SO₄)
  • Reaction Setup: In a round-bottom flask, cautiously add a measured volume of this compound. While cooling the flask in an ice bath, slowly add concentrated sulfuric acid dropwise with constant swirling. A typical molar ratio of alcohol to acid is approximately 2:1.

  • Heating and Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle. The alkene products, being more volatile than the starting alcohol, will distill over. Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any acidic residue) and then with water.

  • Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Decant or filter the dried liquid to obtain the mixture of alkene products.

  • Analysis: Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of the different alkene isomers.

Dehydration using Phosphoric Acid (H₃PO₄)
  • Reaction Setup: In a round-bottom flask, combine this compound and 85% phosphoric acid. A common ratio is a 1:1 mixture by volume.

  • Heating and Distillation: Set up a simple distillation apparatus. Heat the reaction mixture to a temperature of approximately 100-120°C. The alkene products will co-distill with water. Collect the distillate in a receiving flask.

  • Workup: Transfer the distillate to a separatory funnel. The mixture will separate into an aqueous layer and an organic layer (the alkene products). Discard the aqueous layer.

  • Drying and Isolation: Wash the organic layer with a small amount of saturated sodium chloride solution (brine) to aid in the removal of dissolved water. Dry the organic layer over a suitable drying agent like anhydrous calcium chloride.

  • Analysis: Characterize the product distribution of the alkene isomers using gas chromatography (GC).

Conclusion

Both sulfuric acid and phosphoric acid are effective catalysts for the dehydration of this compound. Phosphoric acid is often preferred in laboratory settings as it is less corrosive and produces a cleaner reaction with fewer side products compared to the strong oxidizing nature of concentrated sulfuric acid. The choice of catalyst will ultimately depend on the desired product distribution, reaction rate, and the specific constraints of the synthetic procedure. The use of gas chromatography is essential for the quantitative analysis of the resulting alkene mixture, providing valuable data for reaction optimization and mechanistic studies.

Reactivity of primary vs secondary vs tertiary alcohols in elimination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The elimination reaction of alcohols, particularly dehydration to form alkenes, is a cornerstone of organic synthesis. The reactivity of the alcohol substrate—classified as primary (1°), secondary (2°), or tertiary (3°)—plays a pivotal role in determining the reaction rate and the predominant mechanism. This guide provides a comprehensive comparison of the reactivity of primary, secondary, and tertiary alcohols in elimination reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in their work.

The generally accepted order of reactivity for alcohol dehydration is:

Tertiary (3°) > Secondary (2°) > Primary (1°)

This trend is primarily dictated by the stability of the carbocation intermediate formed during the reaction, which is a key feature of the E1 elimination pathway.

Comparative Analysis of Reactivity

The difference in reactivity among primary, secondary, and tertiary alcohols can be quantified by comparing their reaction rates and the conditions required to effect elimination. Tertiary alcohols undergo dehydration under the mildest conditions, whereas primary alcohols necessitate more forcing conditions.

Quantitative Data Summary

The following tables summarize experimental data for the dehydration of various alcohols. It is important to note that direct comparison of absolute rates is challenging due to variances in experimental conditions across different studies. However, the data clearly illustrates the relative reactivity trends.

Table 1: Reaction Conditions for Acid-Catalyzed Dehydration

Alcohol TypeExample AlcoholCatalystTemperature (°C)
Primary (1°)EthanolConcentrated H₂SO₄170 - 180[1][2]
Secondary (2°)2-PropanolH₂SO₄ / H₃PO₄100 - 140[1][2]
Tertiary (3°)t-Butanol20% H₂SO₄25 - 80[1][2]

Table 2: Comparative Kinetic Data for Alcohol Dehydration

AlcoholTypeCatalyst / ConditionsRate Constant (k)Relative Rate (approx.)
t-ButanolTertiaryAutocatalytic in near-critical water (250°C)-Fastest
CyclohexanolSecondaryHydrothermal (250°C, 40 bar)0.17 h⁻¹Slower
EthanolPrimaryγ-Al₂O₃ (334-418°C)Varies with TSlowest

Note: The rate constants are from different studies with different conditions and are not directly comparable but illustrate the general reactivity trend. A study using a sulfonic acid resin catalyst at 100-115 °C showed the molar ratio of secondary and tertiary alcohol dehydration to primary alcohol dehydration to be greater than 50:1.

Mechanistic Pathways

The divergence in reactivity is fundamentally linked to the underlying reaction mechanisms.

  • Tertiary and Secondary Alcohols (E1 Mechanism): These alcohols react via a unimolecular elimination (E1) pathway. The reaction proceeds in two steps: formation of a carbocation intermediate followed by deprotonation to form the alkene. The rate-determining step is the formation of the carbocation. The stability of the carbocation follows the order 3° > 2° >> 1°, which directly correlates with the observed reactivity of the alcohols.

  • Primary Alcohols (E2 Mechanism): Primary alcohols react through a bimolecular elimination (E2) mechanism. This is a concerted, one-step process where a base removes a proton and the leaving group departs simultaneously. This pathway avoids the formation of the highly unstable primary carbocation.

Signaling Pathway Diagrams

G Figure 1. Elimination Reaction Mechanisms of Alcohols cluster_E1 E1 Mechanism (Tertiary & Secondary Alcohols) cluster_E2 E2 Mechanism (Primary Alcohols) E1_Alcohol R₃C-OH E1_Protonation Protonation (+H⁺) E1_Alcohol->E1_Protonation E1_Oxonium R₃C-OH₂⁺ E1_Protonation->E1_Oxonium E1_Loss_H2O Loss of H₂O (Rate-determining) E1_Oxonium->E1_Loss_H2O E1_Carbocation R₃C⁺ (Carbocation) E1_Loss_H2O->E1_Carbocation E1_Deprotonation Deprotonation (-H⁺) E1_Carbocation->E1_Deprotonation E1_Alkene Alkene E1_Deprotonation->E1_Alkene E2_Alcohol R-CH₂-CH₂-OH E2_Protonation Protonation (+H⁺) E2_Alcohol->E2_Protonation E2_Oxonium R-CH₂-CH₂-OH₂⁺ E2_Protonation->E2_Oxonium E2_Concerted Concerted Step (Base abstracts β-H, -OH₂⁺ leaves) E2_Oxonium->E2_Concerted E2_Alkene R-CH=CH₂ E2_Concerted->E2_Alkene G Figure 2. Experimental Workflow for Alcohol Dehydration start Start reaction_setup Reaction Setup: Alcohol + Acid Catalyst start->reaction_setup distillation Simple Distillation reaction_setup->distillation workup Workup: Wash with NaHCO₃ distillation->workup drying Drying: Anhydrous CaCl₂ workup->drying purification Purification: (Optional) Fractional Distillation drying->purification analysis Analysis: GC, IR, NMR purification->analysis end End analysis->end

References

Spectroscopic Interrogation of Carbocation Intermediates in the Pinacol Rearrangement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive characterization of reactive intermediates is paramount for mechanistic understanding and the rational design of synthetic pathways. The pinacol (B44631) rearrangement, a cornerstone of organic synthesis, has long been postulated to proceed through a carbocationic intermediate. This guide provides a comparative overview of spectroscopic techniques used to validate the existence of these fleeting species, presenting key experimental data and detailed protocols for their observation.

The acid-catalyzed rearrangement of 1,2-diols, or pinacols, to ketones or aldehydes, known as the pinacol rearrangement, is a classic example of a reaction involving a carbocation intermediate. While indirect evidence, such as the migratory aptitude of substituents and the formation of rearranged products, has historically supported this mechanism, direct spectroscopic observation of the carbocation has been a significant challenge due to its transient nature. However, advancements in spectroscopic techniques, particularly in superacidic media, have enabled the direct characterization of these pivotal intermediates.

Unveiling the Carbocation: A Spectroscopic Arsenal

The direct validation of carbocation intermediates in the pinacol rearrangement hinges on the ability to generate a sufficiently stable and long-lived population of the cation for spectroscopic analysis. This is typically achieved by employing superacid systems at low temperatures, which effectively "freeze" the intermediate and prevent further reaction. The primary spectroscopic tools for this purpose are Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint

Low-temperature NMR spectroscopy in superacid media stands as the most powerful and unambiguous method for the direct observation and structural elucidation of carbocations. The pioneering work of Nobel laureate George A. Olah demonstrated that in non-nucleophilic superacid solvents like a mixture of antimony pentafluoride (SbF₅) and fluorosulfuric acid (HSO₃F), or SbF₅ in liquid sulfur dioxide (SO₂), carbocations can be generated and stabilized for extended periods, allowing for their detailed NMR characterization.[1]

The formation of a carbocation leads to a significant deshielding of the positively charged carbon atom and adjacent protons in the NMR spectrum. This results in a characteristic and substantial downfield shift of their respective signals.

Table 1: Comparative ¹³C NMR Chemical Shifts of Carbocations and Neutral Precursors [1]

Compound/IntermediateCarbon AtomSolvent¹³C Chemical Shift (δ, ppm)
Isobutane (B21531)C2Standard25.2
tert-Butyl cationC⁺Superacid330
Pinacol (precursor)C2, C3CDCl₃~76
Protonated PinacolC⁺SuperacidSignificantly downfield

As illustrated in Table 1, the chemical shift of the carbocationic center in the tert-butyl cation is dramatically shifted downfield to 330 ppm compared to the corresponding carbon in isobutane at 25.2 ppm.[1] This large chemical shift difference serves as a definitive indicator of carbocation formation. Similar dramatic downfield shifts are observed for the carbocation intermediates generated from pinacols in superacid.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Carbocations, particularly those stabilized by aromatic groups, exhibit strong absorptions in the UV-Vis region of the electromagnetic spectrum. These absorptions correspond to π → π* electronic transitions within the delocalized cationic system. While less structurally informative than NMR, UV-Vis spectroscopy is a highly sensitive technique for detecting and quantifying the presence of carbocations.

In cases where the carbocation is too short-lived for conventional NMR or UV-Vis analysis, transient absorption spectroscopy can be employed. This pump-probe technique allows for the detection and characterization of transient species on timescales ranging from femtoseconds to milliseconds. A "pump" laser pulse initiates the reaction, and a subsequent "probe" pulse monitors the absorption of the transient intermediate as a function of time and wavelength.

Experimental Protocols for Spectroscopic Validation

The following provides a generalized methodology for the preparation and spectroscopic analysis of stable carbocation intermediates from 1,2-diols in superacid media.

Preparation of a Stable Carbocation Solution for NMR Analysis

Materials:

  • 1,2-diol (e.g., pinacol)

  • Antimony pentafluoride (SbF₅)

  • Sulfuryl chloride fluoride (B91410) (SO₂ClF) or deuterated chloroform (B151607) (CDCl₃) for locking

  • NMR tubes designed for low-temperature measurements

Procedure:

  • A solution of the 1,2-diol is prepared in a suitable solvent (e.g., SO₂ClF) within a specialized, dry NMR tube.

  • The NMR tube is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • A pre-cooled solution of SbF₅ in the same solvent is carefully added to the diol solution with vigorous mixing. The molar ratio of SbF₅ to the diol is crucial and is typically in large excess to ensure the formation of the superacidic medium.

  • The NMR tube is then quickly transferred to the pre-cooled NMR spectrometer probe.

  • ¹H and ¹³C NMR spectra are acquired at low temperatures (e.g., -80 °C to -60 °C) to observe the signals of the stabilized carbocation intermediate.

Logical Workflow for Spectroscopic Validation

The process of spectroscopically validating a carbocation intermediate in the pinacol rearrangement follows a logical progression, as illustrated in the diagram below.

Pinacol_Carbocation_Validation Start Start: Postulation of Carbocation Intermediate Preparation Preparation of Diol in Aprotic Solvent Start->Preparation Mixing Introduction of Diol Solution into Superacid Preparation->Mixing Superacid Generation of Superacid Medium (e.g., SbF5/SO2ClF) at Low Temperature Superacid->Mixing NMR_Acquisition Low-Temperature NMR Spectroscopic Analysis (¹H, ¹³C) Mixing->NMR_Acquisition UVVis_Acquisition UV-Vis or Transient Absorption Spectroscopy Mixing->UVVis_Acquisition Data_Analysis Data Analysis: Observation of Downfield Shifts (NMR) or Characteristic Absorptions (UV-Vis) NMR_Acquisition->Data_Analysis UVVis_Acquisition->Data_Analysis Conclusion Conclusion: Spectroscopic Validation of Carbocation Intermediate Data_Analysis->Conclusion

Caption: Experimental workflow for the spectroscopic validation of carbocation intermediates.

Signaling Pathway of the Pinacol Rearrangement

The accepted mechanism of the pinacol rearrangement, involving the formation and subsequent rearrangement of a carbocation intermediate, can be visualized as a signaling pathway.

Pinacol_Rearrangement_Pathway Pinacol Pinacol (1,2-Diol) Protonation Protonation of Hydroxyl Group Pinacol->Protonation + H⁺ Protonated_Diol Protonated Diol Protonation->Protonated_Diol Loss_of_Water Loss of H₂O Protonated_Diol->Loss_of_Water Carbocation Carbocation Intermediate Loss_of_Water->Carbocation Rearrangement 1,2-Alkyl/Aryl Shift Carbocation->Rearrangement Resonance_Stabilized_Cation Resonance-Stabilized Cation Rearrangement->Resonance_Stabilized_Cation Deprotonation Deprotonation Resonance_Stabilized_Cation->Deprotonation - H⁺ Product Ketone/Aldehyde Product Deprotonation->Product

Caption: The signaling pathway of the pinacol rearrangement.

References

A Comparative Guide to the Isomeric Purity Analysis of 3,3-Dimethyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isomeric purity is a critical quality attribute in the development and manufacturing of chemical entities. For 3,3-Dimethyl-2-butanol, a chiral alcohol with potential applications in synthesis, the presence of structural isomers and stereoisomers can significantly influence its physicochemical properties and biological activity. This guide provides an objective comparison of two primary analytical techniques for assessing the isomeric purity of this compound: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed methodologies, a comparison of performance characteristics, and visual workflows to assist researchers in selecting the optimal analytical strategy.

Introduction to Isomeric Impurities in this compound

This compound (a C6 alcohol) can contain several types of isomeric impurities arising from its synthesis or degradation. These fall into two main categories:

  • Structural Isomers: These molecules share the same molecular formula (C6H14O) but have different atomic connectivity. A common structural impurity, particularly in syntheses involving carbocation intermediates (e.g., acid-catalyzed hydration of 3,3-dimethyl-1-butene), is 2,3-dimethyl-2-butanol , formed via a carbocation rearrangement. Other potential structural isomers include various hexanols.

  • Stereoisomers (Enantiomers): this compound possesses a chiral center at the C2 position and therefore exists as a pair of enantiomers: (R)-3,3-Dimethyl-2-butanol and (S)-3,3-Dimethyl-2-butanol. For applications where stereochemistry is critical, the enantiomeric excess (e.e.) is a key parameter to determine.

Method Comparison: Gas Chromatography vs. Quantitative NMR

Gas Chromatography and Quantitative NMR are powerful and widely adopted techniques for purity assessment in the chemical and pharmaceutical industries.

Gas Chromatography (GC) is a premier separation technique for volatile compounds like alcohols. When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity for quantifying the relative amounts of different components in a mixture. For the separation of enantiomers, chiral stationary phases are required.

Quantitative NMR (qNMR) is an absolute quantification method that relies on the direct relationship between the integrated signal area of a nucleus (typically ¹H) and the number of nuclei contributing to that signal. It is a highly accurate and precise method for determining the purity of a substance, often without the need for a specific reference standard of the analyte.

The choice between these two methods depends on the specific analytical requirements, such as the type of isomers to be quantified, the required sensitivity, and the availability of instrumentation.

Data Presentation: Comparison of Analytical Techniques

FeatureGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Quantification based on the direct proportionality between NMR signal area and the number of nuclei.
Primary Application Separation and quantification of volatile structural isomers and enantiomers.Absolute purity determination of the main component; quantification of major impurities.
Detection of Structural Isomers Excellent separation of isomers with different boiling points on standard columns.Can distinguish and quantify isomers based on unique signals in the NMR spectrum.
Detection of Enantiomers Requires a specialized chiral stationary phase column (e.g., cyclodextrin-based).Requires the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents to induce chemical shift differences between enantiomers.
Sensitivity High, especially with an FID detector. Capable of detecting trace-level impurities.Generally lower sensitivity than GC-FID. Best suited for impurities at levels of ~0.1% and above.
Quantification Typically provides relative quantification based on peak area percentages. Absolute quantification requires calibration with reference standards for each impurity.Provides absolute quantification against a certified internal standard. Does not require a reference standard of the analyte itself for purity determination.
Sample Preparation Simple dilution in a volatile solvent. Derivatization may be needed for improved resolution or detection of enantiomers.Simple dissolution in a deuterated solvent with a known amount of an internal standard.
Analysis Time Relatively short per sample once the method is developed.Can be longer per sample due to the need for longer relaxation delays for accurate quantification.
Strengths Excellent for resolving complex mixtures of volatile isomers. High throughput for routine analysis.High accuracy and precision for purity assignment. Does not require individual impurity standards for quantification of the main component. Provides structural information.
Limitations Quantification of all components requires their identification and availability of standards for accurate response factor determination. Chiral columns can be expensive and have limited lifetimes.Lower sensitivity for trace impurities. Signal overlap can complicate quantification. Requires expertise in NMR data acquisition and processing.

Experimental Protocols

Gas Chromatography (GC-FID) for Isomeric Purity

This protocol provides a general framework for the analysis of structural and chiral isomers of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

For Structural Isomer Analysis:

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), is recommended for separating alcohol isomers. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 5 minutes.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

For Enantiomeric Purity Analysis:

  • Column: A chiral capillary column, for instance, one containing a derivatized cyclodextrin (B1172386) stationary phase like CP Chirasil-DEX CB (25 m x 0.25 mm ID x 0.25 µm film thickness).[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 2 °C/min to 120 °C.

  • Other parameters: Similar to the structural isomer analysis, but may require optimization based on the specific column.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable solvent like dichloromethane (B109758) or methanol.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, prepare a series of dilutions for calibration.

Quantitative ¹H-NMR (qNMR) for Absolute Purity

This protocol outlines the procedure for determining the absolute purity of a this compound sample.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Experimental Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble and stable (e.g., Chloroform-d, Methanol-d4).

  • Internal Standard: A certified reference material with a known purity, chemical stability, and signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are suitable choices.

  • Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration. A delay of 30-60 seconds is often sufficient.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Acquisition Time: Typically 2-4 seconds.

  • Pulse Angle: 30-90 degrees. A 90-degree pulse provides the best signal-to-noise per scan, but a smaller angle can be used to shorten the experiment time if T1 values are very long.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.

  • Add a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Cap the NMR tube and gently agitate until both the sample and the internal standard are completely dissolved.

Data Processing and Calculation:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the CH-OH proton) and a well-resolved signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mandatory Visualization

Isomeric_Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Dilution_GC Dilute in Volatile Solvent Sample->Dilution_GC For GC Dissolution_NMR Dissolve in D-Solvent with Internal Standard Sample->Dissolution_NMR For qNMR GC_Analysis Gas Chromatography (GC-FID) Dilution_GC->GC_Analysis qNMR_Analysis Quantitative NMR (qNMR) Dissolution_NMR->qNMR_Analysis GC_Data Chromatogram (Retention Time, Peak Area) GC_Analysis->GC_Data NMR_Data NMR Spectrum (Chemical Shift, Integral) qNMR_Analysis->NMR_Data Purity_Calculation Purity Calculation GC_Data->Purity_Calculation NMR_Data->Purity_Calculation Method_Selection_Logic Start Analytical Goal? Trace_Impurities Trace Impurity Detection (<0.1%) Start->Trace_Impurities Sensitivity Absolute_Purity High Accuracy Absolute Purity (>0.1% Impurities) Start->Absolute_Purity Accuracy Enantiomeric_Ratio Enantiomeric Ratio Start->Enantiomeric_Ratio Stereoisomers GC_Method Gas Chromatography (GC-FID) Trace_Impurities->GC_Method qNMR_Method Quantitative NMR (qNMR) Absolute_Purity->qNMR_Method Chiral_GC Chiral GC Enantiomeric_Ratio->Chiral_GC High Throughput NMR_Chiral_Agent NMR with Chiral Agent Enantiomeric_Ratio->NMR_Chiral_Agent Structural Confirmation

References

A Comparative Guide to the Oxidation of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the creation of a vast array of molecules, including active pharmaceutical ingredients. The choice of oxidant and reaction conditions is paramount to ensure high yields, selectivity, and compatibility with other functional groups within a complex molecule. This guide provides an objective comparison of four widely used methods for the oxidation of secondary alcohols: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, Pyridinium Chlorochromate (PCC) Oxidation, and o-Iodoxybenzoic Acid (IBX) Oxidation.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for each of the four oxidation methods, providing a clear comparison of their typical performance.

Oxidation MethodReagentsTypical SolventTemperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Swern Oxidation Oxalyl chloride or TFAA, DMSO, Triethylamine (B128534) (or DIPEA)Dichloromethane (DCM)-78 to room temp.0.5 - 2 hours85 - 98Mild conditions, high yields, avoids toxic metals.[1]Requires cryogenic temperatures, produces malodorous dimethyl sulfide, sensitive to moisture.[2]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneDichloromethane (DCM) or ChloroformRoom temp.0.5 - 4 hours90 - 98Mild, neutral conditions, high yields, broad functional group tolerance.[3][4][5]Reagent is expensive and potentially explosive, poor atom economy.[1]
Pyridinium Chlorochromate (PCC) Oxidation Pyridinium ChlorochromateDichloromethane (DCM)0 to Room temp.2 - 4 hours80 - 95Easy to handle solid reagent, generally stops at the ketone/aldehyde stage.[1]Chromium(VI) is toxic and carcinogenic, acidic conditions can affect sensitive substrates, difficult workup.[1]
o-Iodoxybenzoic Acid (IBX) Oxidation o-Iodoxybenzoic AcidDMSO, Ethyl Acetate (B1210297), or Acetonitrile/WaterRoom temp. to 801 - 12 hours85 - 98Mild, avoids toxic metals, can be used in "green" solvents.[6][7]IBX is insoluble in most organic solvents, can be explosive upon impact or heating.[8]

Mandatory Visualization

Reaction Mechanisms and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways (reaction mechanisms) for each oxidation method and a general experimental workflow.

Swern_Oxidation_Mechanism Swern Oxidation Mechanism DMSO DMSO Activation Activation DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Intermediate1 Alkoxysulfonium Salt Activation->Intermediate1 + Alcohol (R₂CHOH) Ylide Sulfur Ylide Intermediate1->Ylide + Et₃N Base Triethylamine (Et₃N) Ketone Ketone (R₂C=O) Ylide->Ketone Intramolecular Proton Transfer Byproducts Dimethyl Sulfide CO, CO₂, Et₃NH⁺Cl⁻ Ketone->Byproducts

Swern Oxidation Mechanism

DMP_Oxidation_Mechanism Dess-Martin Periodinane (DMP) Oxidation Mechanism Alcohol Secondary Alcohol (R₂CHOH) Intermediate Alkoxyperiodinane Intermediate Alcohol->Intermediate + DMP DMP Dess-Martin Periodinane Ketone Ketone (R₂C=O) Intermediate->Ketone Intramolecular Proton Transfer Byproducts Iodinane 2 Acetic Acid Ketone->Byproducts

DMP Oxidation Mechanism

PCC_Oxidation_Mechanism PCC Oxidation Mechanism Alcohol Secondary Alcohol (R₂CHOH) ChromateEster Chromate Ester Intermediate Alcohol->ChromateEster + PCC PCC Pyridinium Chlorochromate Ketone Ketone (R₂C=O) ChromateEster->Ketone E2-like Elimination Byproducts Cr(IV) species Pyridinium Hydrochloride Ketone->Byproducts

PCC Oxidation Mechanism

IBX_Oxidation_Mechanism IBX Oxidation Mechanism Alcohol Secondary Alcohol (R₂CHOH) Intermediate Hypervalent Iodine Intermediate Alcohol->Intermediate + IBX IBX o-Iodoxybenzoic Acid Ketone Ketone (R₂C=O) Intermediate->Ketone Ligand Exchange & Reductive Elimination Byproducts o-Iodosobenzoic Acid H₂O Ketone->Byproducts

IBX Oxidation Mechanism

Experimental_Workflow General Experimental Workflow for Secondary Alcohol Oxidation Start Start Setup Reaction Setup (Inert atmosphere, solvent) Start->Setup Reagent_Addition Addition of Oxidizing Agent(s) Setup->Reagent_Addition Alcohol_Addition Addition of Secondary Alcohol Reagent_Addition->Alcohol_Addition Reaction Reaction Monitoring (TLC, LC-MS) Alcohol_Addition->Reaction Workup Aqueous Workup / Quenching Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification End End Purification->End

General Experimental Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: Swern Oxidation of a Secondary Alcohol[9]

Materials:

  • Secondary Alcohol (1.0 equiv)

  • Oxalyl chloride (1.2 - 1.5 equiv)

  • Dimethyl sulfoxide (B87167) (DMSO) (2.4 - 2.7 equiv)

  • Triethylamine (Et₃N) (5.0 - 7.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone bath

Procedure:

  • To a stirred solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon), add a solution of DMSO in anhydrous DCM dropwise over 5 minutes.

  • Stir the mixture for 10-15 minutes at -78 °C.

  • Add a solution of the secondary alcohol in anhydrous DCM dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 20-30 minutes.

  • Add triethylamine dropwise to the reaction mixture and continue stirring at -78 °C for another 10 minutes.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol[10]

Materials:

  • Secondary Alcohol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.1 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

Procedure:

  • To a stirred solution of the secondary alcohol in anhydrous DCM at room temperature, add DMP in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether or additional DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation of a Secondary Alcohol[11][12]

Materials:

  • Secondary Alcohol (1.0 equiv)

  • Pyridinium Chlorochromate (PCC) (1.2 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Celite or silica (B1680970) gel

Procedure:

  • To a suspension of PCC and Celite (or silica gel) in anhydrous DCM, add a solution of the secondary alcohol in anhydrous DCM in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter cake with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caution: Chromium(VI) reagents are toxic and carcinogenic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 4: o-Iodoxybenzoic Acid (IBX) Oxidation of a Secondary Alcohol[7]

Materials:

  • Secondary Alcohol (1.0 equiv)

  • o-Iodoxybenzoic Acid (IBX) (1.1 - 3.0 equiv)

  • Ethyl acetate (EtOAc) or DMSO

Procedure:

  • To a solution of the secondary alcohol in ethyl acetate, add IBX.

  • Heat the suspension to 80 °C and stir vigorously.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the insoluble IBX byproducts (o-iodosobenzoic acid).

  • Wash the solid with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography if necessary.

Caution: IBX can be explosive under impact or upon heating. Handle with care.

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethyl-2-butanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3,3-Dimethyl-2-butanol is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for managing this flammable liquid, from immediate safety protocols to the final steps of disposal. Adherence to these guidelines will help in building a culture of safety and ensuring compliance with regulatory standards.

Immediate Safety and Handling

This compound is classified as a flammable liquid and requires careful handling to mitigate risks.[1][2] Vapors from this chemical can form explosive mixtures with air, and all sources of ignition must be eliminated from storage and handling areas.[3][4]

Proper personal protective equipment (PPE) is mandatory when working with this compound to prevent skin and eye contact.[3][5][6][7]

Key Safety Information:

PropertyInformationSource
CAS Number 464-07-3[8]
UN Number 1987
Hazard Class 3 (Flammable Liquid)[9]
Flash Point 26 °C (78.8 °F) (closed cup)[1]
Hazards Flammable liquid and vapor.[1][2] May cause skin and eye irritation.[1][2][10]
Personal Protective Equipment (PPE) Flame-resistant clothing, chemical-resistant gloves, safety goggles or face shield.[5][6][7]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]
Storage Store in a cool, dry, well-ventilated area away from sources of ignition. Keep container tightly closed.[10]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by stringent regulations due to its hazardous nature. The fundamental principle is that this chemical waste must be managed in accordance with local, state, and federal environmental regulations. It is illegal and unsafe to dispose of this compound down the drain or in regular trash.

Operational Plan for Disposal:

  • Waste Identification and Classification: The first step is to identify this compound as a hazardous waste.[11] Due to its flammability, it falls under the regulations for hazardous materials.

  • Proper Labeling and Storage of Waste:

    • Use a designated, properly labeled, and sealed waste container. The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

    • Store the waste container in a designated satellite accumulation area that is secure and away from ignition sources.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • If your institution does not have an EHS department, you must contact a licensed professional hazardous waste disposal company.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Generation of This compound Waste identify Identify as Hazardous Waste (Flammable Liquid) start->identify label_store Label and Store in a Designated, Sealed Container identify->label_store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company label_store->contact_ehs pickup Schedule and Prepare for Waste Pickup contact_ehs->pickup document Document Waste Generation and Disposal pickup->document end Compliant Disposal document->end

Caption: Disposal decision workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for -3,3-Dimethyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3,3-Dimethyl-2-butanol (CAS No. 464-07-3). Adherence to these protocols is essential to ensure personal safety and regulatory compliance.

Hazard Summary

This compound is a flammable liquid and vapor that can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Ingestion of significant quantities may lead to central nervous system depression.[1] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles or a face shield worn over goggles.Protects against splashes that can cause eye irritation or damage.[4][5]
Hands Chemical-resistant gloves (e.g., Neoprene or Nitrile).Prevents skin contact which can cause irritation and dermatitis.[1][5] Always inspect gloves for degradation or punctures before use.
Body Knee-length laboratory coat.Protects skin and personal clothing from spills.[5]
Respiratory A NIOSH/MSHA-approved respirator is necessary when ventilation is inadequate, or if irritation is experienced.Protects against inhalation of vapors that can cause respiratory tract irritation.[6][7]
Feet Closed-toe shoes.Protects feet from accidental spills.[5]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Facilities must be equipped with an eyewash station and a safety shower.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[8]

Handling Procedures:

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge.[4][6]

  • Tools: Use only non-sparking tools.[4][6][8]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[4] Do not breathe vapors or aerosols.

  • Hygiene: Wash hands thoroughly after handling.[4] Contaminated clothing should be removed and washed before reuse.[4]

Storage:

  • Store in a cool, dry, well-ventilated area away from sources of ignition, heat, sparks, and open flames.[4][8][9]

  • Keep the container tightly closed.[4][6]

  • Store in a flammables-designated area.[4]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove all contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

  • Spills: Clean up spills immediately. Remove all sources of ignition. Use a spark-proof tool and provide ventilation. Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[4][8]

Disposal Plan

Chemical waste must be disposed of in accordance with federal, state, and local regulations.[4]

  • Waste Classification: this compound is considered a hazardous waste.

  • Containers: Do not mix with other waste. Leave the chemical in its original container if possible. Handle uncleaned containers as you would the product itself.

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[8] Burning in a chemical incinerator equipped with an afterburner and scrubber is a suitable method, but extreme care must be taken due to its high flammability.[6]

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound check_hazards Identify Chemical Hazards: - Flammable Liquid - Skin/Eye Irritant - Respiratory Irritant start->check_hazards eye_protection Eye Protection: Safety Goggles or Face Shield check_hazards->eye_protection skin_protection Skin Protection: - Chemical-Resistant Gloves - Lab Coat check_hazards->skin_protection footwear Footwear: Closed-Toe Shoes check_hazards->footwear reassess Reassess Engineering Controls check_hazards->reassess Is ventilation adequate? proceed Proceed with Experiment eye_protection->proceed skin_protection->proceed respiratory_protection Respiratory Protection: NIOSH-Approved Respirator (if ventilation is inadequate) respiratory_protection->proceed footwear->proceed reassess->respiratory_protection No reassess->proceed Yes

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2-butanol
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-2-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.